Product packaging for ROX azide, 5-isomer(Cat. No.:)

ROX azide, 5-isomer

Cat. No.: B13723672
M. Wt: 616.7 g/mol
InChI Key: GJVOWDZTKGQEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ROX azide, 5-isomer is a useful research compound. Its molecular formula is C36H36N6O4 and its molecular weight is 616.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H36N6O4 B13723672 ROX azide, 5-isomer

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H36N6O4

Molecular Weight

616.7 g/mol

IUPAC Name

5-(3-azidopropylcarbamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate

InChI

InChI=1S/C36H36N6O4/c37-40-39-13-5-12-38-35(43)23-10-11-24(27(20-23)36(44)45)30-28-18-21-6-1-14-41-16-3-8-25(31(21)41)33(28)46-34-26-9-4-17-42-15-2-7-22(32(26)42)19-29(30)34/h10-11,18-20H,1-9,12-17H2,(H-,38,43,44,45)

InChI Key

GJVOWDZTKGQEFY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)NCCCN=[N+]=[N-])C(=O)[O-])CCC7

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of ROX Azide 5-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant protocols for ROX azide 5-isomer, a key fluorescent tool in modern biochemical research.

Core Chemical Properties of ROX Azide 5-Isomer

ROX (Rhodamine X) azide 5-isomer is a bright, red-emitting fluorescent dye functionalized with an azide group, making it an ideal probe for bioorthogonal "click chemistry" reactions.[1][2][3][4][5] As a pure 5-isomer, it ensures homogeneity in labeling, preventing the formation of multiple product peaks in separation techniques like HPLC. The rhodamine core provides excellent photostability and a high fluorescence quantum yield, making it suitable for a wide range of fluorescence-based assays.

Quantitative Data Summary
PropertyValue
Molecular Formula C₃₆H₃₆N₆O₄
Molecular Weight 616.71 g/mol
Excitation Maximum (λex) 570 nm
Emission Maximum (λem) 591 nm
Molar Extinction Coefficient (ε) 93,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 1.0
Solubility Good in polar organic solvents (DMF, DMSO, alcohols); Low in water
Appearance Dark crimson powder
Storage Conditions Store at -20°C in the dark, desiccated.

Experimental Protocols and Applications

ROX azide 5-isomer is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to label biomolecules containing a complementary alkyne group. This enables the specific attachment of the fluorescent ROX dye to proteins, nucleic acids, and other molecules for visualization and analysis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol outlines the general steps for labeling an alkyne-modified protein with ROX azide 5-isomer using a copper(I) catalyst.

Materials:

  • Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate buffer)

  • ROX azide 5-isomer

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare the alkyne-modified protein at a concentration of 1-10 mg/mL in a suitable buffer.

  • ROX Azide 5-Isomer Stock Solution: Prepare a 10 mM stock solution of ROX azide 5-isomer in anhydrous DMSO or DMF.

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein, ROX azide 5-isomer (typically a 5-20 fold molar excess over the protein), and the copper(I)-stabilizing ligand.

  • Initiation of Reaction: Add the CuSO₄ solution, followed by the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentrations of the catalyst components should be optimized but are typically in the range of 0.1-1 mM for CuSO₄ and 1-5 mM for sodium ascorbate.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification: Remove unreacted ROX azide 5-isomer and catalyst components using a size-exclusion chromatography column or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the ROX dye (at 570 nm). The labeled protein can be further analyzed by SDS-PAGE and mass spectrometry.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Imaging

This copper-free click chemistry method is suitable for labeling biomolecules in living systems where the toxicity of copper is a concern.

Materials:

  • Cells expressing a protein of interest tagged with a strained alkyne (e.g., DBCO, BCN)

  • ROX azide 5-isomer

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture the cells expressing the strained alkyne-tagged protein under standard conditions.

  • Labeling: Replace the culture medium with fresh medium containing ROX azide 5-isomer at a final concentration of 1-10 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Wash the cells three times with warm PBS to remove unbound ROX azide 5-isomer.

  • Imaging: The cells are now ready for visualization using a fluorescence microscope with appropriate filter sets for the ROX dye.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for protein labeling and a conceptual signaling pathway that could be studied using ROX azide 5-isomer.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Alkyne Alkyne-Modified Protein Mix Combine & Incubate (RT, 1-4h) Protein_Alkyne->Mix ROX_Azide ROX Azide 5-Isomer ROX_Azide->Mix Copper Cu(II)SO4 Copper->Mix Ligand Ligand (THPTA) Ligand->Mix Reducer Reducer (Ascorbate) Reducer->Mix Purify Purification (SEC/Dialysis) Mix->Purify Analyze Characterization (UV-Vis, MS) Purify->Analyze

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

SPAAC_Workflow cluster_reactants Reactants cluster_labeling Labeling cluster_analysis Analysis Cell_Alkyne Live Cells with Strained Alkyne Incubate Incubate (37°C, 30-60 min) Cell_Alkyne->Incubate ROX_Azide ROX Azide 5-Isomer ROX_Azide->Incubate Wash Wash (PBS) Incubate->Wash Image Fluorescence Microscopy Wash->Image

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Signaling_Pathway_Concept cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_visualization Visualization Receptor Receptor with Strained Alkyne Kinase Kinase Cascade Receptor->Kinase Activation Microscopy Fluorescence Microscopy Receptor->Microscopy Imaging Ligand Ligand Ligand->Receptor Binding Response Cellular Response Kinase->Response Signal Transduction ROX_Azide ROX Azide 5-Isomer ROX_Azide->Receptor SPAAC Labeling

Caption: Conceptual Signaling Pathway Visualization.

References

An In-Depth Technical Guide to ROX Azide 5-Isomer: Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye ROX azide 5-isomer, also known as 5-Carboxyrhodamine X, azide. It details the chemical structure, a plausible synthetic route based on published literature, and key quantitative properties of this important research tool. This document is intended to serve as a valuable resource for researchers in the fields of chemistry, biology, and drug development who utilize fluorescent labeling and detection technologies.

Chemical Structure and Properties

ROX azide 5-isomer is a bright, red-emitting fluorescent dye belonging to the rhodamine family. The "ROX" designation refers to Rhodamine X, which is characterized by a rigidized xanthene core structure. The "5-isomer" specifies the substitution pattern on the pendant phenyl ring, where the carboxamide linker terminating in an azide group is attached at the 5-position. This azide functionality allows for its covalent attachment to a wide range of molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry."

The key physicochemical and spectral properties of ROX azide 5-isomer are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃₆H₃₆N₆O₄[1][2]
Molecular Weight 616.71 g/mol [1]
CAS Number 2628213-67-0[2]
Appearance Dark crimson powder[1]
Solubility Good in DMF, DMSO, alcohols
Excitation Maximum (λex) 570 nm
Emission Maximum (λem) 591 nm
Molar Extinction Coefficient (ε) 93,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~1.0
Purity ≥95% (by ¹H NMR and HPLC-MS)

Synthesis of ROX Azide 5-Isomer

The synthesis of ROX azide 5-isomer can be conceptualized as a two-stage process:

  • Synthesis of the core fluorophore, 5-Carboxy-X-rhodamine (5-ROX).

  • Conversion of the carboxylic acid moiety of 5-ROX to the corresponding azide.

A plausible and efficient synthetic route for the precursor, 5-Carboxy-X-rhodamine, has been described in the scientific literature. The subsequent conversion of the carboxylic acid to an azide is a standard chemical transformation.

Experimental Protocol: Synthesis of 5-Carboxy-X-rhodamine (5-ROX)

The following protocol is adapted from the synthesis of 5- and 6-carboxy-X-rhodamines. This procedure yields a mixture of 5- and 6-isomers which require separation.

Materials:

  • 8-hydroxyjulolidine

  • Trimellitic anhydride

  • Methanesulfonic acid

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Condensation: A mixture of 8-hydroxyjulolidine (2 equivalents) and trimellitic anhydride (1 equivalent) is heated in methanesulfonic acid. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled and poured into ice water, resulting in the precipitation of the crude product. The precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product, a mixture of 5- and 6-carboxy-X-rhodamine, is purified and the isomers are separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). The fractions containing the desired 5-isomer are collected and the solvent is removed under reduced pressure to yield pure 5-Carboxy-X-rhodamine.

Experimental Protocol: Conversion of 5-ROX to ROX Azide 5-Isomer

The following is a general procedure for the conversion of a carboxylic acid to an azide, which can be adapted for 5-ROX.

Materials:

  • 5-Carboxy-X-rhodamine (5-ROX)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • Activation of the Carboxylic Acid: 5-Carboxy-X-rhodamine is dissolved in an anhydrous solvent such as DMF or DCM under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath, and a slight excess of thionyl chloride or oxalyl chloride is added dropwise. The reaction mixture is stirred at 0°C for a short period and then allowed to warm to room temperature and stirred for several hours to form the acyl chloride. The reaction progress can be monitored by the disappearance of the starting material using TLC.

  • Azidation: In a separate flask, a solution of sodium azide in anhydrous DMF or a biphasic system with water is prepared. The previously prepared acyl chloride solution is then added dropwise to the sodium azide solution at 0°C. The reaction mixture is stirred for several hours at room temperature.

  • Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude ROX azide 5-isomer is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of ROX azide 5-isomer.

Synthesis_of_5_ROX cluster_reactants Starting Materials cluster_synthesis Synthesis of 5-ROX cluster_product Intermediate Product Reactant1 8-Hydroxyjulolidine Condensation Condensation in Methanesulfonic Acid Reactant1->Condensation Reactant2 Trimellitic Anhydride Reactant2->Condensation Workup_Purification Work-up and Isomer Separation (Chromatography) Condensation->Workup_Purification Product_5_ROX 5-Carboxy-X-rhodamine (5-ROX) Workup_Purification->Product_5_ROX

Caption: Synthesis of 5-Carboxy-X-rhodamine (5-ROX).

Conversion_to_Azide cluster_start Starting Material cluster_conversion Azidation Steps cluster_final_product Final Product Start_5_ROX 5-Carboxy-X-rhodamine (5-ROX) Activation Carboxylic Acid Activation (e.g., SOCl₂) Start_5_ROX->Activation Azidation Reaction with Sodium Azide (NaN₃) Activation->Azidation Final_Product ROX Azide 5-Isomer Azidation->Final_Product

Caption: Conversion of 5-ROX to ROX Azide 5-Isomer.

Applications in Research and Development

ROX azide 5-isomer is a versatile tool for fluorescently labeling a wide array of biomolecules and materials. Its primary application lies in "click chemistry," where the azide group reacts specifically and efficiently with terminal alkynes. This allows for the precise and stable attachment of the bright ROX fluorophore to:

  • Proteins and Peptides: For tracking their localization and interactions within cells.

  • Nucleic Acids (DNA and RNA): For applications in genomics, transcriptomics, and diagnostics.

  • Small Molecules: To create fluorescent probes for studying biological pathways and drug-target interactions.

  • Polymers and Nanomaterials: For the development of advanced materials with fluorescent properties.

The high fluorescence quantum yield and photostability of the ROX core make this azide derivative an excellent choice for demanding imaging applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.

Disclaimer: The provided experimental protocols are based on published scientific literature and general chemical principles. These procedures should only be carried out by trained chemists in a properly equipped laboratory, with all necessary safety precautions in place. The user is solely responsible for the safe handling of all chemicals and for the validation of the experimental results.

References

Unveiling the Spectroscopic Properties of ROX Azide 5-Isomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise photophysical characteristics of fluorescent probes is paramount for assay design and data interpretation. This technical guide provides an in-depth look at the absorption and emission maxima of ROX (Rhodamine X) azide 5-isomer, a widely used fluorescent label in bio-conjugation.

ROX azide 5-isomer is a derivative of the bright, red-emitting rhodamine dye, engineered with an azide group for covalent attachment to biomolecules via "click chemistry".[1][2][3] This specific isomer is valued for its high fluorescence quantum yield and brightness, making it a robust tool for labeling and detecting proteins, nucleic acids, and other molecules.[1][4]

Core Photophysical Data

The essential spectral properties of ROX azide 5-isomer have been compiled to provide a clear reference for experimental planning. These values are critical for selecting appropriate filter sets for fluorescence microscopy and other detection instrumentation.

PropertyValueReference(s)
Excitation Maximum (λex) 570 nm
Emission Maximum (λem) 591 nm
Molar Extinction Coefficient (ε) 93,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 1.0

Experimental Protocol: Determination of Spectral Characteristics

This protocol outlines the methodology for determining the absorption and emission spectra of ROX azide 5-isomer.

Objective: To measure the absorption and emission maxima of ROX azide 5-isomer in a specified solvent.

Materials:

  • ROX azide 5-isomer

  • Spectroscopy-grade solvent (e.g., Dimethyl sulfoxide - DMSO, or ethanol)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation:

    • Allow the vial of ROX azide 5-isomer to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a small amount of the dye.

    • Dissolve the dye in the chosen spectroscopy-grade solvent to create a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution; vortexing or brief sonication may be necessary. Protect the solution from light.

  • Working Solution Preparation:

    • Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance maximum between 0.1 and 1.0 AU (Absorbance Units) to ensure linearity. A typical starting concentration for spectral measurement is in the low micromolar range.

  • Absorption Spectrum Measurement:

    • Set the spectrophotometer to scan a wavelength range that includes the expected maximum (e.g., 400-700 nm).

    • Use a quartz cuvette filled with the solvent as a blank to zero the instrument.

    • Replace the blank with a cuvette containing the ROX azide 5-isomer working solution.

    • Run the scan to obtain the absorption spectrum. The wavelength at which the highest absorbance is recorded is the absorption maximum (λex).

  • Emission Spectrum Measurement:

    • Using the fluorometer, set the excitation wavelength to the determined absorption maximum (570 nm).

    • Set the emission scan range to start at a wavelength slightly higher than the excitation wavelength and extend into the longer wavelengths (e.g., 580-800 nm).

    • Use a cuvette with the solvent alone to measure any background fluorescence.

    • Measure the fluorescence spectrum of the ROX azide 5-isomer working solution.

    • The wavelength corresponding to the peak of the emission spectrum is the emission maximum (λem).

Application in Biomolecule Labeling: The Click Chemistry Workflow

ROX azide 5-isomer is primarily utilized in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the dye and an alkyne-modified biomolecule. The workflow for this labeling process is a critical experimental pathway.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis alkyne_biomolecule Alkyne-Modified Biomolecule reaction_mixture Combine Reagents in Buffer alkyne_biomolecule->reaction_mixture rox_azide ROX Azide 5-Isomer rox_azide->reaction_mixture copper_catalyst Cu(I) Catalyst (e.g., CuSO4/Ascorbate) copper_catalyst->reaction_mixture ligand Stabilizing Ligand (e.g., TBTA/THPTA) ligand->reaction_mixture incubation Incubate (Room Temp or 37°C) reaction_mixture->incubation Reaction Initiation purification Purify Labeled Product (e.g., Chromatography, Precipitation) incubation->purification Reaction Completion analysis Analyze Product (Spectroscopy, Gel Electrophoresis) purification->analysis labeled_product ROX-Labeled Biomolecule analysis->labeled_product

Caption: Workflow for labeling a biomolecule with ROX azide 5-isomer via CuAAC.

This technical guide provides the fundamental spectral data and a foundational experimental protocol for ROX azide 5-isomer, alongside a visualization of its primary application workflow. These core components are essential for the effective integration of this versatile fluorophore into research and development activities.

References

A Technical Guide to the Spectral Properties of ROX Azide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise selection of fluorescent probes is paramount for accurate and reproducible experimental outcomes. Rhodamine X (ROX) azide, a bright, red-emitting fluorescent dye, is a popular choice for labeling biomolecules via "click chemistry." It is commonly available as two distinct isomers: the 5-isomer and the 6-isomer. This technical guide provides an in-depth comparison of their spectral properties, outlines general experimental workflows, and offers insights into their practical applications.

Core Spectral Properties: 5-Isomer vs. 6-Isomer

A comprehensive review of commercially available data reveals that the core spectral properties of the ROX azide 5-isomer and 6-isomer are virtually identical. This suggests that for most standard fluorescence applications, the choice between the two isomers will not significantly impact the spectral performance. However, it is crucial to note that while the spectral characteristics are the same, the position of the carboxamide linker can influence the dye's interaction with its local environment, potentially leading to subtle, application-specific differences.

The primary advantage of using a single, pure isomer, whether the 5- or 6-isomer, is the homogeneity of the final labeled product. Using a single isomer ensures a single, well-defined labeled species, which simplifies downstream analysis by techniques such as HPLC or electrophoresis and improves the reproducibility of results[1]. Mixed isomers can lead to peak doubling in chromatographic and electrophoretic analyses[1].

Below is a summary of the key spectral properties for both ROX azide isomers.

Property5-Isomer Value6-Isomer Value
Excitation Maximum (λex) 570 nm[2][3][4]570 nm
Emission Maximum (λem) 591 nm591 nm
Molar Extinction Coefficient (ε) 93,000 M⁻¹cm⁻¹93,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 1.01.0
Molecular Formula C₃₆H₃₆N₆O₄C₃₆H₃₆N₆O₄
Molecular Weight ~616.7 g/mol ~616.7 g/mol
Solubility Good in polar organic solvents (DMF, DMSO, alcohols)Good in polar organic solvents (DMF, DMSO, alcohols)

Structural and Workflow Diagrams

To visually delineate the subtle structural differences and the general application workflow, the following diagrams are provided.

Chemical Structures of ROX Azide Isomers cluster_5_isomer 5-Isomer cluster_6_isomer 6-Isomer 5_structure [Image of 5-ROX Azide Structure] 5_caption Carboxamide at position 5 6_structure [Image of 6-ROX Azide Structure] 6_caption Carboxamide at position 6

Figure 1: ROX Azide Isomer Structures

G General Workflow for Bioconjugation via Click Chemistry A Prepare Alkyne-Modified Biomolecule C Mix Biomolecule and ROX Azide with Copper(I) Catalyst A->C B Dissolve ROX Azide in Organic Solvent (e.g., DMSO) B->C D Incubate Reaction Mixture C->D E Purify Labeled Biomolecule (e.g., via Chromatography) D->E F Characterize Conjugate (e.g., Spectrophotometry, HPLC) E->F

Figure 2: Click Chemistry Workflow

Experimental Protocols

Determination of Absorption Spectrum and Molar Extinction Coefficient
  • Objective: To measure the absorption spectrum and calculate the molar extinction coefficient (ε) of the ROX azide isomer.

  • Materials:

    • ROX azide isomer

    • Spectroscopy-grade solvent (e.g., DMSO, DMF)

    • UV-Vis spectrophotometer

    • Quartz cuvettes (1 cm path length)

    • Analytical balance and volumetric flasks

  • Procedure: a. Prepare a stock solution of the ROX azide isomer in the chosen solvent with a precisely known concentration. b. Perform a series of dilutions to obtain solutions with concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0). c. Measure the absorbance of each solution at the absorption maximum (λmax), which is approximately 570 nm for ROX. d. Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε).

Determination of Fluorescence Emission Spectrum and Quantum Yield
  • Objective: To measure the fluorescence emission spectrum and determine the relative fluorescence quantum yield (Φ).

  • Materials:

    • ROX azide isomer solution (from the previous protocol)

    • A reference standard with a known quantum yield in the same solvent (e.g., Rhodamine 101)

    • Spectrofluorometer

    • Quartz fluorescence cuvettes

  • Procedure: a. Prepare a series of dilute solutions of both the ROX azide isomer and the reference standard, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects. b. Measure the fluorescence emission spectrum of each solution, exciting at a wavelength where both the sample and the standard absorb (or at their respective absorption maxima if they are very close). c. Integrate the area under the emission curve for each sample. d. The quantum yield of the ROX azide isomer (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Conclusion

The 5- and 6-isomers of ROX azide are powerful tools for fluorescently labeling biomolecules. Their nearly identical spectral properties make them largely interchangeable in terms of fluorescence detection. The critical advantage of using a single isomer lies in the production of a homogenous, well-defined bioconjugate, which is essential for applications requiring high reproducibility and unambiguous analytical characterization. For researchers in drug development and other precise scientific fields, the use of single-isomer ROX azide is highly recommended to ensure the reliability and clarity of experimental data.

References

An In-depth Technical Guide to the Mechanism of ROX Azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism, application, and experimental protocols for ROX (Rhodamine X) azide in copper-catalyzed click chemistry. ROX azide is a vital tool for researchers, enabling the fluorescent labeling of biomolecules with high specificity and efficiency. This document delves into the core chemical principles, presents quantitative data, and offers detailed procedural guidance for laboratory applications.

Introduction to ROX Azide and Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific, making them ideal for conjugating molecules in complex biological environments[1]. The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and an alkyne[2][3]. Because azide and alkyne functional groups are virtually absent in natural biological systems, this reaction offers exceptional bioorthogonality[4][5].

ROX azide is a derivative of the bright, red-emitting Rhodamine X fluorophore, modified with an azide group. This modification allows ROX to be covalently attached to alkyne-containing biomolecules—such as proteins, nucleic acids, and glycans—via the CuAAC reaction, serving as a robust fluorescent reporter for imaging and quantification.

Properties of ROX Azide

ROX azide is a highly fluorescent and photostable dye. It is typically available as a pure 5-isomer or 6-isomer, which refers to the substitution pattern on the rhodamine core. Its key chemical and spectral properties are summarized below.

Table 1: Physicochemical Properties of ROX Azide (5-isomer)

Property Value Source
Molecular Formula C₃₆H₃₆N₆O₄
Molecular Weight 616.72 g/mol
CAS Number 2628213-67-0

| Solubility | Good in polar organic solvents (DMSO, DMF) | |

Table 2: Spectral Properties of ROX Azide

Property Value Source
Excitation Maximum (λ_max) 570 nm
Emission Maximum (λ_em) 591 nm
Molar Extinction Coefficient (ε) 93,000 L⋅mol⁻¹⋅cm⁻¹

| Fluorescence Quantum Yield (Φ) | 1.0 | |

The Core Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and often produces a mixture of 1,4 and 1,5-regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude (10⁷ to 10⁸ times) and yields exclusively the 1,4-disubstituted triazole product.

The mechanism is not a concerted cycloaddition but a stepwise process involving copper-acetylide intermediates. The key steps are:

  • Formation of Copper(I) Catalyst : The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.

  • Copper-Acetylide Formation : The Cu(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate. This is a crucial activation step.

  • Azide Coordination and Cyclization : The azide (e.g., ROX azide) coordinates to the copper acetylide. This is followed by a cyclization step that forms a six-membered copper-containing metallacycle.

  • Ring Contraction and Product Formation : The metallacycle undergoes ring contraction to a triazolyl-copper derivative.

  • Protonolysis : The final step is protonolysis, which releases the stable 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst for the next cycle.

CuAAC_Mechanism CuAAC Catalytic Cycle cluster_reactants Cu_I Cu(I) Catalyst Cu_Acetylide R₁-C≡C-Cu(I) (Copper Acetylide) Alkyne R₁-C≡CH (Alkyne) Alkyne->Cu_Acetylide + Cu(I) Metallacycle Six-Membered Cu-Metallacycle Intermediate Cu_Acetylide->Metallacycle + ROX Azide Azide R₂-N₃ (ROX Azide) Triazolyl_Cu Triazolyl-Cu Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_I Catalyst Regeneration Product Triazole Product Triazolyl_Cu->Product + H⁺ H_plus H⁺

Figure 1. The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reaction Kinetics and Optimization

The CuAAC reaction is highly efficient, with second-order kinetics. While rates depend on specific substrates and conditions, they are generally very fast, allowing for effective labeling at low concentrations.

Table 3: General Kinetic Parameters for Azide-Alkyne Cycloadditions

Reaction Type Rate Constant (k) Activation Energy (Ea) Notes
Thermal Huisgen Cycloaddition Very low (requires heat) ~82 kJ/mol Produces regioisomers.

| Copper-Catalyzed (CuAAC) | 10 to 10⁴ M⁻¹s⁻¹ | Lower than thermal | Highly regioselective for the 1,4-isomer. |

Key Parameters for Optimization:

  • Ligands : The Cu(I) ion is prone to oxidation and disproportionation. Chelating ligands like TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) stabilize the Cu(I) oxidation state, prevent catalyst degradation, and can accelerate the reaction.

  • Reducing Agent : Sodium ascorbate is the most common reducing agent to regenerate Cu(I) from any Cu(II) formed by oxidation with dissolved oxygen.

  • Solvents : The reaction is tolerant of a wide range of solvents, including water, t-butanol, DMSO, and mixtures thereof, making it highly compatible with biological samples. It works well across a broad pH range (typically 4-12).

Detailed Experimental Protocol for Labeling with ROX Azide

This section provides a generalized protocol for labeling an alkyne-modified biomolecule (e.g., a protein or DNA oligonucleotide) with ROX azide.

Workflow Experimental Workflow for ROX Azide Labeling A 1. Prepare Stock Solutions - Alkyne-Biomolecule in Buffer - ROX Azide in DMSO - CuSO₄ in Water - Ligand (THPTA) in Water - Sodium Ascorbate in Water (Fresh) B 2. Prepare Click Reaction Mix Combine CuSO₄ and Ligand. Incubate briefly. A->B C 3. Assemble Reaction To alkyne-biomolecule, add: - ROX Azide solution - CuSO₄/Ligand complex B->C D 4. Initiate Reaction Add fresh Sodium Ascorbate. Vortex gently. C->D E 5. Incubate Protect from light. Room temperature for 1-4 hours (or overnight). D->E F 6. Purify Conjugate - Acetone/Ethanol Precipitation (for DNA) - Size Exclusion Chromatography (for proteins) - HPLC E->F G 7. Analyze Product - Fluorescence Spectroscopy - Gel Electrophoresis - Mass Spectrometry F->G

Figure 2. A generalized workflow for biomolecule labeling using ROX azide and click chemistry.

A. Materials and Reagent Preparation

  • Alkyne-Modified Biomolecule : Dissolve in an appropriate aqueous buffer (e.g., PBS, pH 7.4).

  • ROX Azide Stock (10 mM) : Dissolve ROX azide in anhydrous DMSO. Store at -20°C, protected from light.

  • Copper(II) Sulfate Stock (20 mM) : Dissolve CuSO₄·5H₂O in deionized water. Store at room temperature.

  • Ligand Stock (100 mM THPTA) : Dissolve THPTA in deionized water. Store at -20°C.

  • Sodium Ascorbate Stock (100 mM) : Dissolve sodium ascorbate in deionized water. This solution must be prepared fresh immediately before use, as it oxidizes quickly.

B. Labeling Procedure (Example for a 100 µL final reaction volume)

  • In a microcentrifuge tube, combine the following:

    • 50 µL of alkyne-modified biomolecule (e.g., at 200 µM).

    • 10 µL of 100 mM THPTA solution.

    • 10 µL of 20 mM CuSO₄ solution. Vortex briefly. This pre-complexation step is important.

    • 10 µL of 10 mM ROX azide stock solution (a 10-fold molar excess).

  • To initiate the reaction, add 20 µL of freshly prepared 100 mM sodium ascorbate solution .

  • Vortex the tube gently to mix the components thoroughly.

  • Incubate the reaction at room temperature for 1-4 hours. Protect the tube from light to prevent photobleaching of the ROX dye. For very low concentration samples, the reaction can proceed overnight.

C. Purification of the Labeled Conjugate

After the reaction is complete, the unreacted ROX azide and copper catalyst must be removed.

  • For Proteins : Use size-exclusion chromatography (e.g., a desalting column) to separate the labeled protein from small molecules.

  • For DNA/Oligonucleotides : Precipitate the labeled DNA using a 4-fold excess of cold acetone or ethanol. Centrifuge to pellet the DNA, wash the pellet, and resuspend in buffer.

  • For High Purity : Reverse-phase HPLC can be used for efficient purification of both proteins and oligonucleotides.

Applications in Research and Drug Development

The conjugation of ROX azide to biomolecules enables a wide range of applications due to its bright and stable fluorescence.

  • Fluorescence Microscopy : Visualize the localization and trafficking of labeled proteins or other biomolecules within live or fixed cells.

  • Flow Cytometry : Quantify cell populations that have incorporated an alkyne-modified metabolic precursor.

  • Proteomics : Used in activity-based protein profiling (ABPP) to label active enzymes or identify post-translationally modified proteins.

  • Genomics and Transcriptomics : Labeling of alkyne-modified DNA or RNA for imaging and pull-down experiments.

  • Drug Discovery : ROX azide can be used to track the distribution of an alkyne-modified drug candidate or to develop fluorescently-labeled probes for target engagement assays.

References

stability and storage conditions for ROX azide 5-isomer

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Stability and Storage of ROX Azide, 5-Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

ROX (Rhodamine X) azide, 5-isomer, is a fluorescent probe widely utilized in biomedical research and drug development. As a derivative of the bright and photostable rhodamine family of dyes, ROX azide is primarily used in "click chemistry" reactions, where its azide group efficiently and specifically reacts with alkyne-modified biomolecules. This enables the precise fluorescent labeling of proteins, nucleic acids, and other targets for visualization and quantification.

Given its role in sensitive and often quantitative applications, understanding the stability and optimal storage conditions of this compound, is critical to ensure experimental reproducibility, accuracy, and the longevity of the reagent. This guide provides a comprehensive overview of the factors influencing its stability, recommended handling protocols, and methodologies for assessing its integrity over time.

Chemical Stability Profile

Factors Affecting Stability
  • Temperature: Heat is a primary factor that can accelerate the degradation of organic azides. The azide functional group is energetic and can decompose upon thermal stress, leading to the release of nitrogen gas and loss of function.[1][2]

  • Light: Like most fluorescent dyes, ROX azide is susceptible to photodegradation (photobleaching) upon prolonged exposure to light, especially high-energy UV light.[1] This process can irreversibly destroy the fluorophore's conjugated system, resulting in a loss of fluorescence.

  • Oxidation: The rhodamine core of the molecule is prone to oxidation.[3] This can alter the spectral properties of the dye, reducing its quantum yield and affecting its performance in assays.

  • Moisture and pH: While ROX azide exhibits low solubility in water, moisture can potentially lead to hydrolysis over long-term storage.[4] Studies on related rhodamine dyes have shown that pH can also influence degradation rates, with acidic conditions sometimes accelerating the process.

General Stability of Organic Azides

The stability of organic azides can be generally assessed using established chemical safety principles.

  • Carbon-to-Nitrogen (C/N) Ratio: This ratio helps predict the energetic nature of an azide. For this compound (C₃₆H₃₆N₆O₄), the total number of carbons is 36 and the total number of nitrogens is 6. The C/N ratio is 36/6 = 6. A ratio where the number of carbons is significantly greater than the number of nitrogen atoms indicates a higher degree of stability.

  • Rule of Six: This rule suggests that a molecule should have at least six carbon atoms for each energetic functional group (like an azide) to provide sufficient dilution and render the compound relatively safe and stable. ROX azide, with 36 carbons and one azide group, far exceeds this threshold, classifying it as a stable organic azide under proper storage conditions.

Recommended Storage and Handling

Based on information from multiple suppliers and general chemical best practices, the following conditions are recommended to ensure the long-term integrity of this compound.

Long-Term Storage (Solid Form)

The compound is typically supplied as a dark crimson or red powder. For maximum shelf life, the solid material should be stored under the conditions outlined in Table 1.

ParameterRecommended ConditionRationaleShelf Life
Temperature -20°CMinimizes thermal degradation of the azide group and slows oxidative processes.Up to 24 months
Light Store in the dark (e.g., in an amber vial)Prevents photodegradation of the rhodamine fluorophore.
Atmosphere Desiccate; store under an inert atmosphere (e.g., Argon or Nitrogen) if possibleProtects from moisture and slows oxidation of the dye core.
Container Tightly sealed vialPrevents exposure to moisture and atmospheric oxygen.

Table 1: Recommended Long-Term Storage Conditions for Solid this compound

Handling of Stock Solutions

Once reconstituted, the stability of ROX azide solutions depends on the solvent and storage temperature.

ParameterRecommended ConditionRationale
Solvent High-purity, anhydrous polar organic solvents (e.g., DMSO, DMF).ROX azide has good solubility in these solvents and they are suitable for most "click chemistry" protocols.
Concentration Prepare stock solutions at a reasonable concentration (e.g., 1-10 mM).Storing as a solution can improve stability compared to repeated handling of the solid. Storing at ≤1 M is a general safety practice for organic azides.
Storage (Solutions) Store at -20°C in small aliquots.Prevents repeated freeze-thaw cycles which can introduce moisture and degrade the compound.
Handling Before use, equilibrate the vial to room temperature before opening to prevent condensation of moisture inside the vial.Minimizes water contamination, which can affect both the dye and downstream reactions.

Table 2: Recommendations for Handling and Storing this compound Stock Solutions

Visualized Workflows and Stability Factors

The following diagrams illustrate the key relationships and workflows for maintaining the stability of ROX azide.

G cluster_storage Long-Term Storage (Solid) cluster_handling Solution Preparation & Handling storage_temp -20°C Storage storage_dark Protect from Light reconstitute Reconstitute in Anhydrous DMSO/DMF storage_temp->reconstitute storage_inert Desiccate / Inert Gas storage_dark->reconstitute storage_inert->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store_solution Store Aliquots at -20°C aliquot->store_solution use Thaw & Use store_solution->use receive Receive Product check Verify Integrity (Color, Form) receive->check check->storage_temp check->reconstitute

Caption: Recommended workflow for receiving, storing, and handling this compound.

G cluster_factors Degradation Factors cluster_outcomes Potential Outcomes center ROX Azide 5-Isomer Stability decomp Azide Decomposition (Loss of Reactivity) center->decomp photo Photobleaching (Loss of Fluorescence) center->photo oxid Oxidation (Altered Spectra) center->oxid hydro Hydrolysis center->hydro temp Temperature (> -20°C) temp->center light Light Exposure (UV, Ambient) light->center oxygen Atmospheric Oxygen oxygen->center moisture Moisture / Humidity moisture->center

Caption: Key environmental factors affecting the stability of this compound.

Experimental Protocol: Stability Assessment via HPLC

While a specific stability-indicating assay for this compound, is not published, a standard method can be developed using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This protocol provides a framework for researchers wishing to validate the stability of a specific batch or test its degradation under stressed conditions.

Objective

To quantify the purity of this compound, over time and under various storage conditions, and to detect the appearance of potential degradation products.

Materials and Equipment
  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • HPLC-grade trifluoroacetic acid (TFA) or formic acid

  • HPLC system with a fluorescence detector (FLD) and/or a UV-Vis diode array detector (DAD)

  • Analytical reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Temperature-controlled autosampler and column oven

  • Calibrated analytical balance and volumetric flasks

Chromatographic Conditions (Starting Point)
  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection (FLD): Excitation at ~570 nm, Emission at ~591 nm

  • Detection (DAD): Monitor at 570 nm to observe chromophore degradation.

Protocol Steps
  • Standard Preparation (T₀):

    • Accurately weigh and dissolve ROX azide in DMSO to prepare a 10 mM stock solution.

    • Further dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a working concentration of ~10 µM.

    • Inject the standard solution into the HPLC system to obtain the initial chromatogram (Time Zero). The area of the main peak represents 100% purity.

  • Forced Degradation (Stress Studies - Optional):

    • Thermal Stress: Incubate aliquots of the stock solution at elevated temperatures (e.g., 4°C, 25°C, 40°C) for defined time points (e.g., 24, 48, 72 hours).

    • Photostability: Expose an aliquot to a controlled light source (e.g., UV lamp or direct sunlight) for several hours.

    • Oxidative Stress: Treat an aliquot with a dilute solution of hydrogen peroxide (e.g., 0.1% H₂O₂) for a short period.

    • At each time point, dilute the stressed samples and analyze by HPLC.

  • Long-Term Stability Study:

    • Store aliquots of the stock solution under the recommended conditions (-20°C, dark).

    • Store another set of aliquots under non-ideal conditions (e.g., 4°C in the light).

    • At regular intervals (e.g., 1, 3, 6, 12 months), thaw an aliquot from each condition, dilute, and analyze via HPLC.

  • Data Analysis:

    • Calculate the percent purity of ROX azide at each time point by dividing the main peak area by the total area of all peaks in the chromatogram.

    • Plot the percent purity versus time for each storage condition to determine the degradation rate.

This protocol provides a robust framework for ensuring the quality and stability of this compound, for critical research applications.

References

An In-depth Technical Guide to ROX Azide 5-Isomer for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ROX azide 5-isomer, a fluorescent probe widely utilized in bioorthogonal labeling. It details its chemical properties, experimental protocols for its application in click chemistry, and its utility in various research and drug development contexts.

Introduction to ROX Azide 5-Isomer

ROX azide 5-isomer is a derivative of the rhodamine X (ROX) dye, a bright, red-emitting fluorophore.[1][2] This particular isomer features an azide functional group, rendering it reactive towards terminal alkynes and strained cyclooctynes through bioorthogonal "click" chemistry reactions.[3] Its high fluorescence quantum yield and photostability make it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and proteomics.[4] The pure 5-isomer configuration ensures consistency and reproducibility in labeling experiments.

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] The azide group is a key functional group in bioorthogonal chemistry due to its small size and lack of reactivity with most biological molecules. This allows for the specific labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.

Physicochemical and Spectroscopic Properties

A thorough understanding of the properties of ROX azide 5-isomer is crucial for its effective use. The following table summarizes its key quantitative data.

PropertyValueReference(s)
Molecular Formula C₃₆H₃₆N₆O₄
Molecular Weight 616.72 g/mol
Appearance Dark crimson powder
Solubility Good in polar organic solvents (DMF, DMSO, alcohols), low in water
Purity (by ¹H NMR and HPLC-MS) ≥ 95%
Excitation Maximum (λabs) 570 nm
Emission Maximum (λem) 591 nm
Molar Extinction Coefficient (ε) 93000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 1.0
Storage Conditions Store at -20°C in the dark for up to 24 months. Can be transported at room temperature for up to 3 weeks. Avoid prolonged exposure to light.

Experimental Protocols

The primary application of ROX azide 5-isomer is in click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with ROX azide 5-isomer.

Materials:

  • Alkyne-modified protein in a buffer free of primary amines (e.g., PBS)

  • ROX azide 5-isomer

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a 10 mM stock solution of ROX azide 5-isomer: Dissolve the required amount of ROX azide 5-isomer in anhydrous DMF or DMSO. This solution should be prepared fresh and protected from light.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration typically 1-10 µM) in the reaction buffer.

  • Add the ROX azide 5-isomer: Add the ROX azide 5-isomer stock solution to the protein solution to a final concentration of 100-200 µM (a 10- to 20-fold molar excess).

  • Prepare the catalyst solution: In a separate tube, prepare a fresh solution of the copper catalyst. For a final reaction volume of 100 µL, mix 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM THPTA.

  • Initiate the reaction: Add the catalyst solution to the protein/azide mixture. Immediately add freshly prepared sodium ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.

  • Incubate the reaction: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purify the labeled protein: Remove unreacted ROX azide and catalyst components by size-exclusion chromatography or dialysis.

  • Characterize the labeled protein: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the ROX dye at 570 nm.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells using a strained cyclooctyne-ROX conjugate (synthesized by reacting ROX azide 5-isomer with a strained cyclooctyne).

Materials:

  • Cells with azide-modified surface glycans (e.g., after metabolic labeling with an azido-sugar)

  • Strained cyclooctyne-ROX conjugate

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Prepare cells: Culture cells with an appropriate azido-sugar (e.g., Ac₄ManNAz) for 1-3 days to metabolically introduce azide groups onto cell surface glycans.

  • Prepare the labeling solution: Dilute the strained cyclooctyne-ROX conjugate in pre-warmed cell culture medium to the desired final concentration (typically 5-25 µM).

  • Label the cells: Wash the cells once with pre-warmed PBS. Remove the PBS and add the labeling solution to the cells.

  • Incubate: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Wash the cells: Gently wash the cells three times with pre-warmed cell culture medium to remove any unreacted probe.

  • Image the cells: Image the cells using a fluorescence microscope with appropriate filter sets for ROX (Excitation/Emission ~570/591 nm).

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and a conceptual signaling pathway where ROX azide 5-isomer can be applied.

Bioorthogonal_Labeling_Workflow cluster_0 Step 1: Introduction of Alkyne Handle cluster_1 Step 2: Click Reaction cluster_2 Step 3: Downstream Analysis Metabolic_Labeling Metabolic Labeling (e.g., with Alkyne-amino acid) Protein_of_Interest Protein of Interest with Alkyne Handle Metabolic_Labeling->Protein_of_Interest Enzymatic_Modification Enzymatic Modification (e.g., with glycosyltransferase) Enzymatic_Modification->Protein_of_Interest Chemical_Modification Chemical Modification (e.g., NHS-alkyne) Chemical_Modification->Protein_of_Interest Click_Reaction CuAAC or SPAAC Protein_of_Interest->Click_Reaction ROX_Azide ROX Azide 5-Isomer ROX_Azide->Click_Reaction Labeled_Protein ROX-Labeled Protein Click_Reaction->Labeled_Protein Imaging Fluorescence Imaging Labeled_Protein->Imaging Proteomics Proteomics (e.g., In-gel fluorescence) Labeled_Protein->Proteomics Pull_down Pull-down Assay Labeled_Protein->Pull_down

Bioorthogonal labeling workflow using ROX azide 5-isomer.

Pull_Down_Workflow cluster_0 Interaction & Capture cluster_1 Labeling & Detection Bait_Protein Bait Protein (Alkyne-tagged) Bait_Prey_Complex Bait-Prey Complex Bait_Protein->Bait_Prey_Complex Prey_Protein Prey Protein (in cell lysate) Prey_Protein->Bait_Prey_Complex Beads Streptavidin Beads Bait_Prey_Beads Complex captured on beads Beads->Bait_Prey_Beads Biotin_Azide Biotin-Azide Biotin_Azide->Bait_Prey_Beads Click Reaction ROX_Alkyne ROX-Alkyne Labeled_Complex ROX-labeled Complex ROX_Alkyne->Labeled_Complex Click Reaction Bait_Prey_Complex->Bait_Prey_Beads Bait_Prey_Beads->Labeled_Complex SDS_PAGE SDS-PAGE Labeled_Complex->SDS_PAGE Fluorescence_Detection In-gel Fluorescence Detection SDS_PAGE->Fluorescence_Detection

Pull-down assay workflow with ROX azide detection.

FRET_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor_A Receptor A (Donor-labeled, e.g., CFP-alkyne) No_FRET No FRET Signal (Receptors separated) Receptor_A->No_FRET FRET FRET Signal (Receptors in close proximity) Receptor_A->FRET Ligand-induced Dimerization Receptor_B Receptor B (Acceptor-labeled, e.g., ROX-azide) Receptor_B->No_FRET Receptor_B->FRET Ligand Ligand Ligand->Receptor_A Binding Ligand->Receptor_B Binding Downstream_Signaling Downstream Signaling Cascade FRET->Downstream_Signaling

FRET-based detection of receptor dimerization using ROX azide.

Applications in Research and Drug Development

The unique properties of ROX azide 5-isomer make it a valuable tool in various scientific disciplines.

  • Proteomics: In combination with metabolic labeling techniques like Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), ROX azide 5-isomer can be used to visualize and identify newly synthesized proteins. This allows for the study of proteome dynamics in response to various stimuli or in different disease states.

  • Cell Biology: The ability to label specific biomolecules in live cells with minimal perturbation enables the study of dynamic cellular processes such as protein trafficking, localization, and protein-protein interactions.

  • Drug Discovery: ROX azide 5-isomer can be used in high-throughput screening assays to identify compounds that modulate the expression or localization of a target protein. It can also be used to visualize drug-target engagement within cells.

  • Glycobiology: Metabolic labeling with azido-sugars allows for the visualization and analysis of glycans, providing insights into their roles in health and disease.

Conclusion

ROX azide 5-isomer is a robust and versatile fluorescent probe for bioorthogonal labeling. Its bright red fluorescence, high quantum yield, and reactivity in click chemistry reactions make it an indispensable tool for researchers and drug development professionals. The detailed protocols and conceptual workflows provided in this guide serve as a starting point for the successful implementation of this powerful reagent in a wide range of biological investigations. As the field of bioorthogonal chemistry continues to evolve, the applications of well-characterized probes like ROX azide 5-isomer will undoubtedly expand, leading to new discoveries in cellular and molecular biology.

References

Methodological & Application

Application Notes and Protocols for ROX Azide 5-Isomer in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ROX (Rhodamine X) azide 5-isomer is a bright, red-emitting fluorescent dye that serves as a powerful tool for the visualization of biomolecules in living cells.[][2] Its azide functional group allows for its covalent attachment to alkyne-modified targets through a highly specific and efficient bioorthogonal reaction known as "click chemistry".[3] For live-cell imaging applications, the copper-free variant, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is the method of choice as it circumvents the cytotoxicity associated with copper catalysts.[4][5]

These application notes provide a comprehensive guide to using ROX azide 5-isomer for imaging newly synthesized proteins and glycans in live cells. The protocols detailed below are based on the principle of metabolic labeling, where cells are first incubated with a precursor molecule containing a bioorthogonal alkyne group. This alkyne-tagged precursor is incorporated into newly synthesized biomolecules (e.g., proteins or glycans). Subsequently, the azide group on the ROX dye reacts with the incorporated alkyne, allowing for the fluorescent labeling and visualization of the target biomolecules.

Product Information

ROX Azide 5-Isomer is a rhodamine-based dye with high fluorescence quantum yield and brightness. It is supplied as a solid and should be stored at -20°C in the dark.

Spectral Properties
ParameterValueSource(s)
Excitation Maximum (λex)~570 nm
Emission Maximum (λem)~600 nm
Molar Extinction Coefficient~82,000 cm⁻¹M⁻¹
Physicochemical Properties
PropertyDescriptionSource(s)
SolubilitySoluble in DMSO and DMF
StorageStore at -20°C, protect from light
StabilityStable for at least one year when stored properly

Experimental Workflows

Metabolic Labeling and Imaging of Newly Synthesized Proteins

The following diagram illustrates the workflow for labeling newly synthesized proteins in live cells using an alkyne-containing amino acid analog followed by a SPAAC reaction with ROX azide 5-isomer.

protein_labeling_workflow Workflow for Live-Cell Protein Labeling cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: SPAAC Reaction cluster_2 Step 3: Imaging A Incubate live cells with alkyne-modified amino acid (e.g., L-homopropargylglycine - HPG) B Wash cells to remove unincorporated HPG A->B C Incubate cells with ROX azide 5-isomer B->C D Wash cells to remove unbound ROX azide C->D E Image cells using fluorescence microscopy D->E glycan_labeling_workflow Workflow for Live-Cell Glycan Labeling cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Copper-Free Click Reaction cluster_2 Step 3: Visualization A Treat cells with an alkyne-modified sugar (e.g., Ac4ManNAl) B Wash away excess alkyne-sugar A->B C Add ROX azide 5-isomer (reacts with incorporated alkyne) B->C D Wash to remove unbound dye C->D E Acquire images via fluorescence microscopy D->E experimental_logic cluster_0 Cellular Process cluster_1 Bioorthogonal Labeling cluster_2 Detection A Active Protein Synthesis or Glycosylation B Metabolic Incorporation of Alkyne-Modified Precursor A->B C Presence of Alkyne Groups on Newly Synthesized Biomolecules B->C D Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) C->D F Covalent Attachment of ROX Fluorophore D->F E ROX Azide 5-Isomer E->D G Fluorescence Signal F->G H Live-Cell Imaging G->H

References

Incorporating ROX Azide into DNA/RNA Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to incorporating the fluorescent dye ROX (Carboxy-X-rhodamine) azide into DNA and RNA probes. This process is primarily achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. The resulting ROX-labeled oligonucleotides are valuable tools in various molecular biology applications, most notably as probes and passive reference dyes in quantitative real-time PCR (qPCR).

Introduction to ROX Azide and its Applications

ROX is a red-emitting rhodamine dye known for its high fluorescence quantum yield and photostability.[1][2] When functionalized with an azide group, ROX becomes a versatile tool for "clicking" onto alkyne-modified biomolecules. This bioorthogonal reaction allows for the precise and efficient labeling of DNA and RNA probes.[3][4][5]

The primary applications of ROX-labeled probes include:

  • Quantitative Real-Time PCR (qPCR): ROX-labeled probes can be used in TaqMan® assays, where the dye is part of a fluorophore-quencher pair. More commonly, ROX is used as a passive reference dye to normalize for non-PCR related variations in fluorescence signal, such as pipetting errors or instrument fluctuations. This normalization is crucial for achieving accurate and reproducible quantification of nucleic acids.

  • Fluorescence In Situ Hybridization (FISH): ROX-labeled probes can be used to detect specific DNA or RNA sequences within cells and tissues, aiding in gene mapping and the diagnosis of chromosomal abnormalities.

  • Microarrays: Labeled oligonucleotides are fundamental for microarray-based analyses of gene expression and single nucleotide polymorphisms (SNPs).

Physicochemical and Spectroscopic Properties of ROX Azide

The successful design of experiments using ROX-labeled probes requires a clear understanding of their properties. The data below is for the free ROX azide dye. It is important to note that while the spectral properties remain similar after conjugation, the quantum yield and extinction coefficient can be influenced by the local environment of the oligonucleotide.

PropertyValueReference
Excitation Maximum (λmax) 570-575 nm
Emission Maximum (λem) 591-602 nm
Molar Extinction Coefficient (ε) 82,000 - 93,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~1.0 (for the free dye)
Molecular Weight ~616.71 g/mol
Solubility Good in polar organic solvents (DMSO, DMF)
Storage Store at -20°C in the dark, desiccated.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Oligonucleotide Labeling

This protocol describes a general method for labeling an alkyne-modified DNA or RNA oligonucleotide with ROX azide. The reaction is highly efficient and typically proceeds to completion or near-completion.

Workflow for CuAAC Labeling of Oligonucleotides:

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification & QC Reagents Prepare Stock Solutions: - Alkyne-Oligo in H₂O - ROX Azide in DMSO - CuSO₄ in H₂O - Ligand (THPTA/TBTA) - Sodium Ascorbate in H₂O Mix Combine in Tube: 1. Alkyne-Oligo 2. Buffer/DMSO 3. ROX Azide Reagents->Mix Add_Cu Add CuSO₄/Ligand (pre-complexed) Mix->Add_Cu Initiate Initiate with Sodium Ascorbate Add_Cu->Initiate Incubate Incubate at RT (30-60 min to overnight) Initiate->Incubate Precipitate Ethanol/Acetone Precipitation (Optional) Incubate->Precipitate Purify Purify by HPLC Precipitate->Purify QC Quality Control (Mass Spec, UV-Vis) Purify->QC

Caption: Workflow for labeling alkyne-modified oligonucleotides with ROX azide via CuAAC.

Materials:

  • Alkyne-modified oligonucleotide

  • ROX azide

  • Anhydrous DMSO

  • Copper(II) sulfate (CuSO₄)

  • Ligand: THPTA (water-soluble) or TBTA

  • Sodium Ascorbate

  • Nuclease-free water

  • Buffers (e.g., Triethylammonium acetate)

Stock Solutions:

ReagentStock ConcentrationSolvent
Alkyne-Oligonucleotide 100-200 µMNuclease-free H₂O
ROX Azide 10 mMAnhydrous DMSO
CuSO₄ 20-100 mMNuclease-free H₂O
THPTA Ligand 100 mMNuclease-free H₂O
Sodium Ascorbate 100-300 mMNuclease-free H₂O (prepare fresh)

Protocol:

  • Prepare the Oligonucleotide Mixture: In a microcentrifuge tube, combine the following:

    • Alkyne-modified oligonucleotide (e.g., 10 nmol)

    • ROX Azide stock solution (use a 1.5 to 5-fold molar excess over the oligo)

    • Add buffer and DMSO as required by the specific protocol to achieve desired final concentrations. Vortex briefly to mix.

  • Prepare the Catalyst: In a separate tube, pre-complex the copper and ligand by mixing the CuSO₄ stock solution with the THPTA stock solution in a 1:2 ratio. Let it stand for a few minutes.

  • Add Catalyst: Add the pre-complexed CuSO₄/THPTA solution to the oligonucleotide mixture. The final concentration of the copper complex should be around 0.5-1 mM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 2-5 mM. Vortex briefly.

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes. For complex oligonucleotides, the reaction can be left overnight.

  • Purification: It is critical to purify the labeled oligonucleotide to remove unreacted free ROX azide, which can interfere with downstream applications. High-performance liquid chromatography (HPLC) is the recommended method for purifying dye-labeled oligonucleotides.

Purification of ROX-Labeled Oligonucleotides

Reverse-phase HPLC (RP-HPLC) is highly effective for separating the more hydrophobic dye-labeled oligonucleotide from the unlabeled oligo and free dye.

General RP-HPLC Protocol:

  • Column: Use a C18 reverse-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Run a linear gradient of increasing acetonitrile concentration to elute the oligonucleotide. The ROX-labeled product will have a longer retention time than the unlabeled starting material.

  • Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and ~575 nm (for the ROX dye).

  • Collection and Desalting: Collect the desired peak and desalt the fraction using a suitable method, such as ethanol precipitation or a desalting column.

Quality Control

After purification, the final product should be assessed for quality:

  • Mass Spectrometry (MALDI-TOF or ESI): To confirm the successful conjugation of the ROX azide to the oligonucleotide by verifying the expected molecular weight.

  • UV/Vis Spectrophotometry: To determine the final concentration and labeling efficiency. Measure the absorbance at 260 nm (for the nucleic acid) and ~575 nm (for ROX).

Application Example: Using ROX in a qPCR Assay

ROX is commonly used as a passive reference dye to normalize the fluorescent signal in qPCR. This corrects for variations in reaction volume due to pipetting inaccuracies, which could otherwise affect the results.

qPCR Workflow with ROX Passive Reference:

qPCR_Workflow cluster_setup Reaction Setup cluster_run qPCR Run cluster_analysis Data Analysis MasterMix Prepare Master Mix: - qPCR Mix (with Polymerase) - Forward & Reverse Primers - Reporter Probe (e.g., FAM) - ROX Reference Dye AddTemplate Add Template DNA/cDNA to each well MasterMix->AddTemplate PlaceInCycler Place plate in Real-Time PCR Cycler AddTemplate->PlaceInCycler Cycling Run Thermal Cycling Protocol: - Initial Denaturation - Denaturation - Annealing/Extension (Repeat 40 cycles) PlaceInCycler->Cycling CollectData Collect Fluorescence Data (Reporter and ROX channels) at each cycle Cycling->CollectData Normalize Normalize Reporter Signal: Rn = (Reporter Fluorescence) / (ROX Fluorescence) CollectData->Normalize Analyze Generate Amplification Plot and Determine Cq values Normalize->Analyze

Caption: Workflow for qPCR using a passive reference dye like ROX for signal normalization.

Protocol for qPCR Setup:

  • Thaw Reagents: Thaw the qPCR master mix, primers, probe, ROX reference dye, and template DNA on ice. Mix each solution thoroughly before use.

  • Prepare Master Mix: In a sterile, nuclease-free tube, prepare a master mix containing the qPCR buffer, dNTPs, polymerase, primers, probe, and ROX reference dye. The final concentration of ROX will depend on the specific qPCR instrument being used (consult the manufacturer's guidelines).

  • Aliquot Master Mix: Dispense the master mix into your PCR plate or tubes.

  • Add Template: Add the template DNA or cDNA to each well. Also, include no-template controls (NTCs) containing water instead of template.

  • Seal and Centrifuge: Seal the plate or tubes and briefly centrifuge to collect the contents at the bottom of the wells and remove any bubbles.

  • Run qPCR: Place the plate in the real-time PCR instrument and start the run using the appropriate thermal cycling conditions and data acquisition settings for both the reporter dye and ROX.

  • Data Analysis: The qPCR software will use the ROX signal to normalize the reporter dye signal, generating a normalized reporter value (Rn) for each cycle. This normalized data is then used to generate the amplification plot and determine the quantification cycle (Cq).

Troubleshooting

ProblemPossible CauseSolution
Low or No Labeling Inactive catalyst (oxidized copper, degraded ascorbate)Prepare fresh sodium ascorbate solution. Ensure proper storage of CuSO₄. Use a ligand to stabilize Cu(I).
Low-quality alkyne-oligo or ROX azideVerify the integrity and purity of starting materials.
Free Dye in Final Product Inefficient purificationOptimize the HPLC gradient to ensure good separation of the labeled product from free dye.
Poor qPCR Signal Incorrect ROX concentration for the instrumentConsult the qPCR instrument manual for the recommended ROX concentration (High ROX vs. Low ROX).
Photobleaching of ROXMinimize exposure of ROX-containing solutions to light.
Variable qPCR Replicates Pipetting inconsistencyThis is the issue ROX is designed to correct. If variability persists, review pipetting technique.

References

Application Notes and Protocols for ROX Azide Labeling of Alkyne-Modified Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is a cornerstone of modern biological research and drug development. The ability to visualize, track, and quantify proteins within complex biological systems provides invaluable insights into cellular processes, disease mechanisms, and the efficacy of therapeutic interventions. "Click chemistry," a set of biocompatible and highly efficient reactions, has emerged as a powerful tool for bioconjugation. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are widely used for their specificity and reliability in labeling biomolecules.

This document provides detailed application notes and protocols for the use of ROX (Rhodamine X) azide, a bright and photostable fluorescent probe, for the labeling of alkyne-modified proteins. ROX azide's favorable spectral properties, including its red emission profile, minimize interference from cellular autofluorescence, making it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and in-gel fluorescence analysis.

Principle of ROX Azide-Alkyne Click Chemistry

The core of this labeling strategy is the "click" reaction between an azide and an alkyne. Proteins of interest are first modified to contain an alkyne functional group. This can be achieved through various methods, most commonly by metabolically incorporating an alkyne-containing amino acid analog, such as L-homopropargylglycine (HPG), in place of methionine during protein synthesis. The alkyne group then serves as a bioorthogonal handle for the covalent attachment of ROX azide.

The reaction proceeds via a 1,3-dipolar cycloaddition to form a stable triazole linkage. This reaction can be catalyzed by copper(I) (CuAAC), which offers fast kinetics, or it can proceed without a catalyst by using a strained cyclooctyne derivative of the alkyne (SPAAC), which is ideal for live-cell imaging due to the toxicity of copper.

Quantitative Data Summary

The efficiency of labeling and the resulting fluorescence signal are critical parameters for quantitative analysis. The following tables provide representative data for the labeling of alkyne-modified proteins with ROX azide. Note: These values are illustrative and should be empirically determined for each specific experimental system.

Table 1: ROX Azide Labeling Efficiency

ParameterValueMethod of Quantification
Labeling Efficiency85 - 95%Flow Cytometry / Mass Spectrometry
Degree of Labeling (DOL)1 - 5Mass Spectrometry
Reaction Time (CuAAC)30 - 60 minutesEndpoint fluorescence measurement
Reaction Time (SPAAC)60 - 120 minutesEndpoint fluorescence measurement

Table 2: Fluorescence Properties and Signal-to-Noise Ratio

ParameterValueNotes
Excitation Maximum (λex)~570 nm
Emission Maximum (λem)~591 nm
Molar Extinction Coefficient~80,000 cm⁻¹M⁻¹In aqueous buffer
Fluorescence Quantum Yield> 0.8
Signal-to-Noise Ratio> 10In-gel fluorescence imaging
PhotostabilityHighCompared to fluorescein-based dyes

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins with an Alkyne Analog

This protocol describes the incorporation of an alkyne-containing amino acid, L-homopropargylglycine (HPG), into newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cells in culture

  • Methionine-free DMEM

  • Fetal Bovine Serum (FBS), dialyzed

  • L-homopropargylglycine (HPG)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Culture mammalian cells to the desired confluency.

  • Aspirate the culture medium and wash the cells once with warm PBS.

  • Replace the medium with pre-warmed methionine-free DMEM supplemented with 10% dialyzed FBS.

  • Incubate the cells for 30 minutes to deplete intracellular methionine pools.

  • Add HPG to the medium to a final concentration of 25-50 µM.

  • Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • To harvest, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells with cell lysis buffer containing a protease inhibitor cocktail.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the alkyne-modified proteins. Determine the protein concentration using a standard protein assay (e.g., BCA).

Protocol 2: Copper-Catalyzed ROX Azide Labeling of Alkyne-Modified Proteins in Lysate (CuAAC)

This protocol is suitable for labeling alkyne-modified proteins in cell lysates for applications such as in-gel fluorescence analysis or western blotting.

Materials:

  • Alkyne-modified protein lysate (from Protocol 1)

  • ROX azide (5 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (50 mM stock in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (10 mM stock in DMSO)

  • PBS

Procedure:

  • In a microcentrifuge tube, add up to 50 µg of alkyne-modified protein lysate. Adjust the volume to 40 µL with PBS.

  • Prepare the click chemistry reaction mix by adding the following components in order:

    • 4 µL of ROX azide stock solution (final concentration: 500 µM)

    • 2 µL of TBTA stock solution (final concentration: 200 µM)

    • 2 µL of CuSO₄ stock solution (final concentration: 1 mM)

  • Vortex the mixture gently.

  • Initiate the reaction by adding 2 µL of freshly prepared TCEP stock solution (final concentration: 1 mM).

  • Vortex the mixture again and incubate at room temperature for 1 hour, protected from light.

  • The labeled protein lysate is now ready for downstream analysis (e.g., SDS-PAGE and in-gel fluorescence scanning).

Protocol 3: Strain-Promoted ROX Azide Labeling of Alkyne-Modified Proteins in Live Cells (SPAAC)

This protocol is designed for labeling alkyne-modified proteins in living cells for applications such as fluorescence microscopy. This protocol requires the use of a cyclooctyne-modified amino acid for metabolic labeling (e.g., a BCN-, DBCO-, or DIFO-containing amino acid).

Materials:

  • Cells metabolically labeled with a cyclooctyne-containing amino acid

  • ROX azide (5 mM stock in DMSO)

  • Live-cell imaging medium

  • Hoechst 33342 or other nuclear stain (optional)

Procedure:

  • After metabolic labeling with the cyclooctyne amino acid, wash the cells twice with warm PBS.

  • Add pre-warmed live-cell imaging medium containing ROX azide to a final concentration of 2-10 µM.

  • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Wash the cells three times with warm live-cell imaging medium to remove unbound ROX azide.

  • (Optional) Stain the nuclei with Hoechst 33342 for 10 minutes.

  • The cells are now ready for live-cell imaging by fluorescence microscopy.

Visualizations

G cluster_workflow Experimental Workflow Metabolic_Labeling Metabolic Labeling (Incorporate Alkyne Amino Acid) Cell_Lysis Cell Lysis (For CuAAC) Metabolic_Labeling->Cell_Lysis Live_Cells Live Cells (For SPAAC) Metabolic_Labeling->Live_Cells Click_Reaction_CuAAC CuAAC Click Reaction (ROX Azide, Cu(I)) Cell_Lysis->Click_Reaction_CuAAC Click_Reaction_SPAAC SPAAC Click Reaction (ROX Azide) Live_Cells->Click_Reaction_SPAAC Analysis Downstream Analysis (Microscopy, Flow Cytometry, Gel) Click_Reaction_CuAAC->Analysis Click_Reaction_SPAAC->Analysis

Caption: Experimental workflow for ROX azide labeling.

Caption: Chemical principle of ROX azide labeling.

G cluster_pathway EGFR Signaling and Protein Synthesis EGF EGF EGFR EGFR EGF->EGFR binds PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK activates mTOR mTOR Activation PI3K_AKT->mTOR RAS_MAPK->mTOR Protein_Synthesis Increased Protein Synthesis (Incorporation of Alkyne Amino Acid) mTOR->Protein_Synthesis ROX_Labeling ROX Azide Labeling Protein_Synthesis->ROX_Labeling enables Visualization Visualization of Newly Synthesized Proteins ROX_Labeling->Visualization

ROX Azide for Single-Molecule Tracking: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-molecule tracking (SMT) is a powerful technique that allows for the direct observation of the dynamics and interactions of individual molecules in living cells, providing invaluable insights into complex biological processes. The choice of the fluorescent probe is critical for the success of SMT experiments, requiring a dye with high brightness, photostability, and a means for specific covalent attachment to the target molecule.

ROX (Rhodamine X) azide is a bright, red-emitting fluorophore that has emerged as a promising candidate for single-molecule studies. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via the highly efficient and bioorthogonal "click chemistry" reaction. This application note provides a comprehensive overview of the use of ROX azide in single-molecule tracking experiments, including its photophysical properties, detailed labeling protocols, and a general workflow for SMT.

Properties of ROX Azide

ROX is a rhodamine derivative known for its excellent photophysical properties, making it well-suited for demanding applications like single-molecule imaging.[1][2][3][4][5]

Table 1: Photophysical and Chemical Properties of ROX Azide

PropertyValueReference
Excitation Maximum (λ_abs) ~570 nm
Emission Maximum (λ_em) ~591 nm
Molar Extinction Coefficient (ε) ~93,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~1.0
Molecular Weight Varies by isomer and counter-ion
Reactive Group Azide (-N₃)
Reactivity Alkynes (via Click Chemistry)
Solubility Good in polar organic solvents (DMF, DMSO)

Experimental Protocols

Labeling of Proteins with ROX Azide via Click Chemistry

This protocol describes the labeling of a target protein containing a non-canonical amino acid with an alkyne group using ROX azide. This is a common strategy for achieving specific labeling in live cells.

Materials:

  • Cells expressing the protein of interest tagged with an alkyne-containing unnatural amino acid (e.g., homopropargylglycine, Hpg).

  • ROX azide (5-isomer or 6-isomer).

  • Anhydrous Dimethyl sulfoxide (DMSO).

  • Copper(II) sulfate (CuSO₄).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.

  • Sodium ascorbate.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Live-cell imaging medium.

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of ROX azide in anhydrous DMSO. Store at -20°C, protected from light.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. Note: Prepare this solution fresh for each experiment.

  • Cell Culture and Induction of Protein Expression:

    • Culture cells expressing the alkyne-modified protein of interest under appropriate conditions.

    • If protein expression is inducible, induce expression according to the specific system's protocol.

  • Labeling Reaction (in live cells):

    • Wash the cells twice with pre-warmed PBS.

    • Prepare the labeling medium: For each 1 mL of imaging medium, prepare the click reaction mixture.

      • Premix 2 µL of 50 mM CuSO₄ with 10 µL of 250 mM THPTA. Let it stand for 2 minutes to form the copper-ligand complex.

      • Add the CuSO₄/THPTA mixture to 1 mL of imaging medium.

      • Add 1 µL of 10 mM ROX azide stock solution (final concentration 10 µM).

      • Immediately before adding to the cells, add 2 µL of 500 mM sodium ascorbate (final concentration 1 mM).

    • Replace the cell culture medium with the labeling medium.

    • Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.

    • Note: The final concentrations of the click chemistry reagents may need to be optimized for different cell types and proteins to minimize toxicity.

  • Washing and Imaging Preparation:

    • After incubation, gently wash the cells three times with pre-warmed live-cell imaging medium to remove unbound ROX azide and reaction components.

    • The cells are now ready for single-molecule tracking experiments.

G Workflow for Labeling Proteins with ROX Azide cluster_prep Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling stock_solutions Prepare Stock Solutions (ROX Azide, CuSO4, THPTA, Ascorbate) prepare_labeling_medium Prepare Labeling Medium (Click Reaction Mix) stock_solutions->prepare_labeling_medium cell_culture Culture and Induce Cells with Alkyne-Protein cell_culture->prepare_labeling_medium incubate_cells Incubate Cells with Labeling Medium prepare_labeling_medium->incubate_cells wash_cells Wash Cells to Remove Unbound Dye incubate_cells->wash_cells image_cells Proceed to Single-Molecule Tracking wash_cells->image_cells

Caption: Workflow for labeling intracellular proteins with ROX azide.

Single-Molecule Tracking (SMT) Protocol

This protocol provides a general framework for performing SMT experiments on live cells labeled with ROX azide.

Materials and Equipment:

  • Live cells labeled with ROX azide-conjugated protein of interest.

  • Total Internal Reflection Fluorescence (TIRF) microscope or a highly inclined and laminated optical sheet (HILO) microscope equipped with:

    • A high-power laser for excitation (e.g., 561 nm).

    • A high numerical aperture (NA) objective lens (e.g., 1.49 NA).

    • An electron-multiplying charge-coupled device (EMCCD) or a scientific complementary metal-oxide-semiconductor (sCMOS) camera.

    • Appropriate emission filters for ROX.

  • Environmental chamber to maintain cells at 37°C and 5% CO₂.

  • Image analysis software for single-particle tracking (e.g., TrackMate, u-track).

Protocol:

  • Microscope Setup and Calibration:

    • Align the TIRF or HILO illumination to achieve a thin excitation volume near the coverslip, minimizing background fluorescence.

    • Calibrate the pixel size of the camera.

  • Image Acquisition:

    • Mount the coverslip with labeled cells onto the microscope stage within the environmental chamber.

    • Locate a cell with a suitable expression level of the ROX-labeled protein. The density of fluorescent spots should be low enough to distinguish individual molecules.

    • Acquire a time-lapse series of images (a "movie") with a high frame rate (e.g., 20-100 frames per second). The exposure time should be short to minimize motion blurring.

    • Adjust the laser power to achieve a good signal-to-noise ratio without causing excessive photobleaching.

  • Data Analysis:

    • Localization: Use appropriate software to detect and localize the centroids of the individual fluorescent spots in each frame with sub-pixel accuracy.

    • Tracking: Link the localized positions of the same molecule in consecutive frames to generate trajectories.

    • Analysis of Trajectories:

      • Calculate the mean squared displacement (MSD) for each trajectory to determine the mode of motion (e.g., free diffusion, confined diffusion, immobile).

      • From the MSD plot, calculate the diffusion coefficient (D) for mobile molecules.

      • Analyze the distribution of diffusion coefficients to identify different mobility populations of the protein.

G Single-Molecule Tracking Experimental Workflow cluster_acquisition Image Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation cell_prep Prepare ROX-Azide Labeled Cells microscope_setup Microscope Setup (TIRF/HILO) cell_prep->microscope_setup image_series Acquire Time-Lapse Image Series microscope_setup->image_series localization Single-Molecule Localization image_series->localization tracking Trajectory Reconstruction localization->tracking msd_analysis MSD and Diffusion Coefficient Analysis tracking->msd_analysis biological_insights Biological Insights (e.g., Protein Dynamics, Interactions) msd_analysis->biological_insights

Caption: General workflow for a single-molecule tracking experiment.

Application: Studying Receptor Signaling Pathways

SMT is particularly powerful for elucidating the dynamics of cell surface receptors, which play a crucial role in many signaling pathways. For instance, the dimerization and subsequent signaling cascade of a receptor tyrosine kinase (RTK) upon ligand binding can be investigated using SMT.

By labeling the RTK with ROX azide, researchers can track the movement of individual receptors on the plasma membrane. Upon addition of a ligand, changes in the diffusion coefficient can indicate receptor dimerization or clustering. Furthermore, the interaction of the labeled receptor with other signaling partners can be inferred from changes in its mobility.

G Receptor Dimerization Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ligand Ligand receptor_mono Receptor Monomer (ROX-labeled) ligand->receptor_mono Binding receptor_dimer Receptor Dimer (ROX-labeled) receptor_mono->receptor_dimer Dimerization downstream_signaling Downstream Signaling Cascade receptor_dimer->downstream_signaling Activation

Caption: A generic receptor dimerization signaling pathway.

Conclusion

ROX azide, with its high brightness and quantum yield, is a valuable tool for single-molecule tracking experiments. Its utility is further enhanced by the specificity and efficiency of click chemistry for labeling biomolecules in their native cellular environment. The protocols and workflows outlined in this application note provide a foundation for researchers to employ ROX azide to investigate the dynamics of single molecules and gain deeper insights into complex biological systems. While specific published examples of SMT using ROX azide are limited, its favorable photophysical properties make it a strong candidate for such studies. Careful optimization of labeling and imaging conditions will be key to successful single-molecule tracking experiments with this promising fluorophore.

References

Application Notes and Protocols for Fluorescent Labeling of Peptides with ROX Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a critical technique in a wide array of research and drug development applications, including fluorescence microscopy, flow cytometry, fluorescence resonance energy transfer (FRET) assays, and high-throughput screening. Rhodamine X (ROX) is a bright and photostable fluorophore with excitation and emission maxima in the orange-red region of the visible spectrum, making it an excellent choice for fluorescent labeling. This document provides detailed application notes and protocols for the covalent labeling of alkyne-modified peptides with ROX azide using the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". Additionally, an overview of the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) is presented as an alternative method.

The CuAAC reaction forms a stable triazole linkage between the terminal alkyne on the peptide and the azide group of the ROX dye. This bioorthogonal reaction is highly specific, proceeds with high efficiency under mild conditions, and is compatible with a wide range of functional groups present in peptides.[1][2]

Data Presentation

Photophysical Properties of ROX

The photophysical properties of the ROX fluorophore are essential for quantitative fluorescence-based experiments. While the exact quantum yield and extinction coefficient of a ROX-peptide conjugate can vary depending on the local environment and the peptide sequence, the following table provides approximate values for the free dye and can be used as a starting point for calculations.

PropertyValueReference
Excitation Maximum (λex)~578 nm[3]
Emission Maximum (λem)~604 nm[3]
Molar Extinction Coefficient (ε)~93,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ)High (can approach 1.0)
Expected Yields for CuAAC Labeling of Peptides

The efficiency of the CuAAC reaction for labeling peptides with fluorescent dyes is typically high, but can be influenced by factors such as reagent purity, solvent, temperature, and the specific peptide sequence.

ParameterTypical RangeReference
Labeling Efficiency / Conversion>95%
Isolated Yield43% - 68%

Experimental Protocols

Diagram of the CuAAC Reaction

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Peptide_Alkyne Alkyne-Modified Peptide ROX_Peptide ROX-Labeled Peptide (Stable Triazole Linkage) Peptide_Alkyne->ROX_Peptide + ROX_Azide ROX Azide ROX_Azide->ROX_Peptide CuSO4 CuSO₄ NaAsc Sodium Ascorbate CuSO4->ROX_Peptide Cu(I) catalyst Ligand e.g., THPTA NaAsc->ROX_Peptide Cu(I) catalyst Ligand->ROX_Peptide Cu(I) catalyst

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Peptide

This protocol describes a general method for labeling an alkyne-containing peptide with ROX azide. Optimization of reagent concentrations and reaction time may be necessary for specific peptides.

Materials:

  • Alkyne-modified peptide

  • ROX azide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Reverse-phase HPLC system for purification

  • Mass spectrometer (e.g., MALDI-TOF) for characterization

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-modified peptide in deionized water or an appropriate buffer.

    • Prepare a 10 mM stock solution of ROX azide in anhydrous DMSO or DMF.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following reagents in the order listed:

      • Alkyne-modified peptide solution (e.g., 10 µL of 10 mM stock, 0.1 µmol)

      • PBS (pH 7.4) to bring the final volume to 100 µL

      • ROX azide stock solution (1.2 equivalents, e.g., 12 µL of 10 mM stock)

      • CuSO₄ stock solution (0.5 equivalents, e.g., 5 µL of 100 mM stock)

      • THPTA stock solution (1 equivalent, e.g., 10 µL of 100 mM stock)

    • Vortex the mixture gently.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (5 equivalents, e.g., 5 µL of 1 M stock).

    • Vortex the reaction mixture again and protect it from light.

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The reaction progress can be monitored by analytical HPLC.

  • Purification of the ROX-Labeled Peptide:

    • Following the incubation, purify the ROX-labeled peptide from unreacted ROX azide and peptide using reverse-phase HPLC (RP-HPLC).

    • Typical RP-HPLC Conditions:

      • Column: C18 column (e.g., 5 µm particle size, 100 Å pore size)

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.

      • Detection: Monitor the elution profile at both ~220 nm (peptide backbone) and ~578 nm (ROX absorbance). The ROX-labeled peptide will absorb at both wavelengths.

    • Collect the fractions corresponding to the ROX-labeled peptide peak.

    • Lyophilize the purified fractions to obtain the final product.

  • Characterization and Quantification:

    • Mass Spectrometry: Confirm the identity of the ROX-labeled peptide by mass spectrometry (e.g., MALDI-TOF). The observed mass should correspond to the mass of the alkyne-peptide plus the mass of the ROX azide.

    • UV-Vis Spectroscopy: To determine the concentration and labeling efficiency:

      • Resuspend the lyophilized ROX-labeled peptide in a suitable buffer.

      • Measure the absorbance at the peptide's absorbance maximum (if it has aromatic residues, typically ~280 nm) and at the absorbance maximum of ROX (~578 nm).

      • Calculate the concentration of the ROX dye using the Beer-Lambert law (A = εcl), with an estimated extinction coefficient (ε) for ROX of ~93,000 M⁻¹cm⁻¹.

      • The labeling efficiency can be estimated by comparing the concentration of the dye to the initial concentration of the peptide.

Diagram of the Experimental Workflow

Experimental_Workflow start Start: Alkyne-Peptide & ROX Azide reagent_prep Prepare Stock Solutions (Peptide, ROX Azide, Catalyst) start->reagent_prep cuac_reaction Perform CuAAC Reaction (Mix Reactants & Catalyst) reagent_prep->cuac_reaction hplc Purify by RP-HPLC (Separate Product from Reactants) cuac_reaction->hplc characterization Characterize & Quantify (Mass Spec & UV-Vis) hplc->characterization end End: Purified ROX-Peptide characterization->end

Caption: Experimental workflow for ROX azide peptide labeling.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - A Copper-Free Alternative

For applications where the presence of copper is a concern (e.g., in live-cell imaging), SPAAC offers a bioorthogonal alternative. This reaction utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a catalyst.

Principle:

The peptide would need to be modified with a strained alkyne (e.g., DBCO), and the ROX dye would be in its azide form. The reaction proceeds by simply mixing the two components in a suitable buffer at physiological pH and temperature.

General Procedure Outline:

  • Synthesize or procure a peptide containing a strained alkyne (e.g., DBCO).

  • Dissolve the strained alkyne-peptide and ROX azide in a compatible buffer (e.g., PBS, pH 7.4).

  • Mix the reactants and incubate at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific strained alkyne used.

  • Purify the ROX-labeled peptide using RP-HPLC as described in Protocol 1.

  • Characterize and quantify the final product using mass spectrometry and UV-Vis spectroscopy.

Diagram of the SPAAC Reaction

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Peptide_DBCO Strained Alkyne-Peptide (e.g., DBCO-Peptide) ROX_Peptide ROX-Labeled Peptide (Stable Triazole Linkage) Peptide_DBCO->ROX_Peptide + ROX_Azide ROX Azide ROX_Azide->ROX_Peptide Spontaneous Reaction (No Catalyst)

Caption: Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Conclusion

The fluorescent labeling of peptides with ROX azide via click chemistry is a robust and efficient method for producing well-defined fluorescent probes for a multitude of biological applications. The CuAAC reaction, in particular, offers high yields and specificity. For applications sensitive to copper, SPAAC provides an excellent alternative. The protocols provided herein serve as a comprehensive guide for researchers to successfully label their peptides of interest with ROX and advance their research and development efforts. It is recommended to optimize the reaction conditions for each specific peptide to achieve the highest possible labeling efficiency and yield.

References

ROX Azide for In-Gel Fluorescence Detection of Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of proteins and other biomolecules within complex biological samples is a cornerstone of life science research and drug development. In-gel fluorescence detection offers a sensitive and quantitative alternative to traditional methods like Western blotting.[1][2][3] This application note details the use of ROX (Rhodamine X) azide, a bright, red-emitting fluorescent probe, for the sensitive detection of alkyne-modified biomolecules directly within polyacrylamide gels.[4][5] The high fluorescence quantum yield and brightness of ROX make it an excellent choice for these applications. This method relies on the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to covalently label target molecules.

This technique is particularly powerful when combined with metabolic labeling strategies, where cells are cultured with an amino acid or sugar analog containing an alkyne group. This allows for the specific labeling and visualization of newly synthesized proteins or glycoproteins. The small size of the azide and alkyne functional groups ensures minimal perturbation to biological systems.

Key Advantages:

  • High Sensitivity: Detect low-abundance proteins that may be missed by traditional staining methods.

  • Quantitative Analysis: The fluorescence signal is directly proportional to the amount of labeled protein, allowing for accurate quantification.

  • High Specificity: The bio-orthogonal nature of the click chemistry reaction ensures that only alkyne-modified molecules are labeled.

  • Simplified Workflow: Eliminates the need for antibodies and secondary detection reagents, reducing hands-on time and potential sources of error compared to Western blotting.

  • Multiplexing Potential: The distinct spectral properties of ROX allow for its use in multi-color imaging experiments with other fluorescent probes.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of ROX Azide

PropertyValueReference
Molecular Formula C₃₆H₃₆N₆O₄
Molecular Weight 616.71 g/mol
Appearance Dark crimson or green powder
Solubility Good in polar organic solvents (DMF, DMSO, alcohols); Low in water
Excitation Maximum (λex) 570 nm
Emission Maximum (λem) 591 nm
Molar Extinction Coefficient (ε) 93,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 1.0
Purity ≥ 95% (HPLC, ¹H NMR)
Storage Conditions -20°C in the dark, desiccated

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying chemical reaction and the overall experimental procedure for in-gel fluorescence detection using ROX azide.

Click_Chemistry_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne_Protein Alkyne-modified Protein Labeled_Protein ROX-labeled Protein (Triazole Linkage) Alkyne_Protein->Labeled_Protein + ROX_Azide ROX Azide ROX_Azide->Labeled_Protein + Copper Copper(I) Copper->Labeled_Protein catalyzes

Figure 1: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental_Workflow Metabolic_Labeling 1. Metabolic Labeling (Incorporate Alkyne Handle) Cell_Lysis 2. Cell Lysis & Protein Extraction Metabolic_Labeling->Cell_Lysis Click_Reaction 3. Click Chemistry Reaction (Labeling with ROX Azide) Cell_Lysis->Click_Reaction SDS_PAGE 4. SDS-PAGE Separation Click_Reaction->SDS_PAGE In_Gel_Imaging 5. In-Gel Fluorescence Imaging SDS_PAGE->In_Gel_Imaging Data_Analysis 6. Data Analysis & Quantification In_Gel_Imaging->Data_Analysis

Figure 2: Overall experimental workflow for in-gel fluorescence detection.

Logical_Relationships cluster_advantages Advantages cluster_method Method cluster_foundation Foundation High_Sensitivity High Sensitivity Quantitative Quantitative High_Specificity High Specificity Simplified_Workflow Simplified Workflow ROX_Azide_Detection ROX Azide In-Gel Detection ROX_Azide_Detection->High_Sensitivity ROX_Azide_Detection->Quantitative ROX_Azide_Detection->High_Specificity ROX_Azide_Detection->Simplified_Workflow Click_Chemistry Click Chemistry Click_Chemistry->ROX_Azide_Detection Metabolic_Labeling Metabolic Labeling Metabolic_Labeling->ROX_Azide_Detection

Figure 3: Logical relationships of the ROX azide in-gel detection method.

Experimental Protocols

This section provides a general protocol for the metabolic labeling of proteins with an alkyne-containing amino acid analog, followed by click chemistry labeling with ROX azide and in-gel fluorescence detection. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Alkyne-containing amino acid analog (e.g., L-homopropargylglycine (HPG))

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantitation assay (e.g., BCA assay)

  • ROX azide

  • Anhydrous DMSO or DMF

  • Click chemistry reaction buffer components:

    • Copper(II) sulfate (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

    • Sodium ascorbate

    • Tris buffer

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner with appropriate filters for ROX (Excitation: ~570 nm, Emission: ~590 nm)

Protocol:

Part 1: Metabolic Labeling of Proteins

  • Cell Culture: Plate and culture cells to the desired confluency according to standard protocols.

  • Amino Acid Starvation (Optional but Recommended): To increase the incorporation of the alkyne analog, replace the normal growth medium with methionine-free medium and incubate for 30-60 minutes.

  • Metabolic Labeling: Replace the starvation medium with methionine-free medium supplemented with the alkyne-containing amino acid analog (e.g., 25-50 µM HPG). The optimal concentration and incubation time (typically 1-24 hours) should be determined empirically.

  • Cell Harvest: After the labeling period, wash the cells twice with ice-cold PBS.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a compatible protein assay.

Part 2: Click Chemistry Reaction with ROX Azide

  • Prepare ROX Azide Stock Solution: Dissolve ROX azide in anhydrous DMSO or DMF to a concentration of 10 mM. Store protected from light at -20°C.

  • Prepare Click Chemistry Reagent Stocks:

    • CuSO₄: 100 mM in deionized water.

    • THPTA: 50 mM in deionized water.

    • Sodium Ascorbate: 500 mM in deionized water (prepare fresh).

  • Set up the Click Reaction: In a microcentrifuge tube, combine the following components in order:

    • Protein lysate (20-50 µg)

    • Tris buffer (to a final concentration of 100 mM, pH 8)

    • ROX azide stock solution (to a final concentration of 100-200 µM)

    • THPTA solution (to a final concentration of 1 mM)

    • CuSO₄ solution (to a final concentration of 1 mM)

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Sample Preparation for SDS-PAGE: Add SDS-PAGE sample loading buffer to the reaction mixture and heat at 95°C for 5 minutes.

Part 3: In-Gel Fluorescence Detection

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Gel Washing (Optional): After electrophoresis, the gel can be washed with deionized water to remove residual SDS, which may quench fluorescence.

  • In-Gel Fluorescence Imaging: Visualize the ROX-labeled proteins directly in the gel using a fluorescence gel scanner equipped with appropriate excitation and emission filters for ROX (e.g., excitation around 570 nm and emission around 591 nm).

  • Total Protein Staining (Optional): After fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue or a fluorescent total protein stain) to visualize all proteins and confirm equal loading.

  • Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the protein of interest using appropriate image analysis software. Normalize the fluorescence signal to the total protein stain if performed.

Troubleshooting

  • No or Weak Signal:

    • Increase the concentration of the alkyne analog or the labeling time.

    • Optimize the click chemistry reaction conditions (reagent concentrations, incubation time).

    • Ensure the sodium ascorbate solution is freshly prepared.

    • Confirm the functionality of the fluorescence imager and the correct filter sets.

  • High Background:

    • Ensure complete removal of unincorporated ROX azide by efficient protein precipitation or buffer exchange before loading on the gel.

    • Perform gel washing steps after electrophoresis.

    • Filter all solutions to remove any particulate matter that may cause fluorescent artifacts.

  • Non-Specific Labeling:

    • While click chemistry is highly specific, ensure that the alkyne analog is not cytotoxic at the used concentrations, which could lead to artifacts.

    • Include a negative control (cells not treated with the alkyne analog) to assess non-specific binding of the ROX azide.

Conclusion

ROX azide, in conjunction with click chemistry, provides a powerful and versatile tool for the sensitive and quantitative detection of biomolecules in polyacrylamide gels. This method offers significant advantages over traditional techniques, making it well-suited for a wide range of applications in basic research, proteomics, and drug development. The detailed protocols and data presented here serve as a comprehensive guide for the successful implementation of this technology in the laboratory.

References

Troubleshooting & Optimization

optimizing ROX azide click chemistry reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ROX (Rhodamine X) azide click chemistry. Our goal is to help you optimize your reaction conditions and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your ROX azide click chemistry experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My ROX azide click reaction is showing very low or no yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.

A primary suspect is the inactivation of the copper catalyst. The active catalyst for click chemistry is Copper(I) (Cu(I)), which can be easily oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1][2] To counteract this, ensure you are using a fresh solution of a reducing agent, such as sodium ascorbate, to maintain the copper in the +1 oxidation state.[1][3] Degassing your solvents and reaction mixtures by bubbling an inert gas like nitrogen or argon can also help minimize oxidation.[4]

The choice and concentration of the stabilizing ligand are also critical. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTAA) stabilize the Cu(I) catalyst, prevent its oxidation, and can accelerate the reaction. An incorrect ligand-to-copper ratio can lead to poor results; a common starting point is a 5:1 ligand-to-copper ratio.

Other factors to consider include:

  • Reagent Quality: Ensure your ROX azide, alkyne-modified molecule, and solvents are of high purity and have not degraded.

  • Stoichiometry: While a 1:1 ratio of azide to alkyne is typical, using a slight excess (1.1 to 2-fold) of the less precious reagent can help drive the reaction to completion.

  • Substrate-Specific Issues: Steric hindrance near the azide or alkyne functional groups can impede the reaction. In such cases, increasing the reaction time or temperature may be beneficial.

  • Interfering Substances: Certain functional groups on your biomolecule, such as thiols, can coordinate with the copper catalyst and inhibit the reaction. Buffers containing amines, like Tris, can also chelate copper and should be avoided. Consider using phosphate or HEPES buffers instead.

Below is a troubleshooting workflow to help diagnose the cause of low or no product yield.

G start Low/No Product Yield check_catalyst Is the Copper Catalyst Active? start->check_catalyst check_reagents Are Reagents OK? start->check_reagents check_conditions Are Reaction Conditions Optimal? start->check_conditions check_substrate Any Substrate Issues? start->check_substrate sol_catalyst Add fresh reducing agent (NaAsc). Degas solvents. Use appropriate ligand (e.g., THPTA). Optimize Cu:Ligand ratio. check_catalyst->sol_catalyst No sol_reagents Verify reagent purity and integrity. Optimize azide:alkyne stoichiometry. check_reagents->sol_reagents No sol_conditions Adjust temperature and reaction time. Use a compatible solvent system. check_conditions->sol_conditions No sol_substrate Increase reaction time/temperature for hindered substrates. Remove interfering substances (e.g., thiols). Change buffer (avoid Tris). check_substrate->sol_substrate No end Reaction Optimized sol_catalyst->end sol_reagents->end sol_conditions->end sol_substrate->end

Troubleshooting workflow for low or no product yield in ROX azide click chemistry.

Issue 2: Presence of Side Products and Impurities

Question: I am observing unexpected side products or impurities in my reaction mixture. What could be the cause and how can I minimize them?

Answer:

The presence of side products can complicate the purification of your ROX-labeled molecule. One common side reaction is the oxidative homocoupling of the alkyne starting material. This can be minimized by ensuring a sufficient concentration of a reducing agent like sodium ascorbate and by thoroughly degassing the reaction mixture to remove oxygen.

If you are working with biomolecules, the copper catalyst itself can sometimes lead to oxidative damage. The addition of a small amount of aminoguanidine to the reaction mixture can help mitigate this issue.

In some cases, the ROX azide itself might not be completely pure, leading to the presence of related impurities in the final product. It is always advisable to use high-purity reagents from a reliable supplier.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for ROX azide click chemistry?

A1: The optimal conditions can vary depending on the specific substrates being used. However, a good starting point for a typical aqueous bioconjugation reaction is provided in the table below.

ParameterRecommended ConditionNotes
Solvent Aqueous buffer (e.g., PBS, HEPES, pH 7-8)Avoid amine-containing buffers like Tris. Co-solvents like DMSO or DMF can be used to dissolve hydrophobic substrates.
Temperature Room temperature (20-25°C)For sterically hindered substrates, the temperature can be increased to 37°C or higher.
Reaction Time 30 minutes to several hoursReaction progress can be monitored by TLC or LC-MS. For bioconjugation, reactions are often left to proceed for 1-2 hours.
Reactant Ratio 1:1 to 1:2 (Alkyne:Azide)A slight excess of the ROX azide can help drive the reaction to completion.
Copper Source Copper(II) sulfate (CuSO₄)The active Cu(I) is generated in situ.
Reducing Agent Sodium AscorbateShould be prepared fresh.
Ligand THPTA or TBTAAA 5:1 ligand to copper ratio is often recommended.

Q2: Which solvent should I use for my ROX azide click reaction?

A2: The choice of solvent depends on the solubility of your reactants. For bioconjugation reactions, aqueous buffers are preferred. If your alkyne-modified molecule or ROX azide has poor water solubility, a co-solvent such as DMSO, DMF, acetonitrile, or t-butanol can be added to the aqueous buffer. The reaction is known to be accelerated in water. For non-biological applications, a wider range of organic solvents like THF, chloroform, and toluene can be used.

Q3: How can I monitor the progress of my reaction?

A3: The progress of a ROX azide click reaction can be monitored using standard analytical techniques. For small molecules, Thin Layer Chromatography (TLC) is a quick and easy way to check for the consumption of starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. When labeling biomolecules, techniques like SDS-PAGE with fluorescence imaging or mass spectrometry can be employed to assess the extent of labeling.

Experimental Protocol: General Procedure for ROX Azide Labeling of an Alkyne-Modified Biomolecule

This protocol provides a general starting point for the copper-catalyzed click chemistry labeling of a biomolecule. Optimization may be required for specific applications.

Materials:

  • Alkyne-modified biomolecule

  • ROX azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Stock Solutions:

  • Alkyne-modified biomolecule: Prepare a stock solution of your biomolecule in PBS.

  • ROX azide: Prepare a 10 mM stock solution in DMSO.

  • CuSO₄: Prepare a 20 mM stock solution in water.

  • THPTA: Prepare a 50 mM stock solution in water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in water. Note: This solution should be prepared fresh for each experiment as it is prone to oxidation.

Reaction Procedure:

  • In a microcentrifuge tube, add the alkyne-modified biomolecule to PBS to achieve the desired final concentration.

  • Add the ROX azide stock solution to the reaction mixture. A 2- to 10-fold molar excess of the azide over the alkyne is often used.

  • In a separate tube, pre-mix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of copper to ligand is a good starting point. Let this mixture sit for a few minutes.

  • Add the copper/ligand mixture to the reaction tube.

  • To initiate the reaction, add the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature, protected from light. Reaction times can range from 30 minutes to 2 hours.

  • Once the reaction is complete, the labeled biomolecule can be purified from excess reagents using techniques such as dialysis, size-exclusion chromatography, or precipitation.

Below is a diagram illustrating the general experimental workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_biomolecule Prepare Alkyne-Biomolecule in PBS mix_reagents Combine Biomolecule, ROX Azide, and Cu/Ligand mixture prep_biomolecule->mix_reagents prep_rox Prepare ROX Azide (10 mM in DMSO) prep_rox->mix_reagents prep_cu_ligand Prepare CuSO4/THPTA (pre-mix) prep_cu_ligand->mix_reagents prep_ascorbate Prepare fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate mix_reagents->initiate incubate Incubate at RT (protected from light) initiate->incubate purify Purify Labeled Biomolecule (e.g., SEC, Dialysis) incubate->purify analyze Analyze Product (e.g., SDS-PAGE, MS) purify->analyze

General experimental workflow for ROX azide click chemistry labeling.

References

ROX Azide Signal-to-Noise Ratio Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the signal-to-noise ratio in experiments utilizing ROX (Rhodamine X) azide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is ROX azide and what is it used for?

ROX azide is a fluorescent probe containing a rhodamine-X (ROX) dye and an azide functional group. It is primarily used in "click chemistry," a set of highly efficient and specific chemical reactions. The azide group allows for the covalent attachment of the bright, red-emitting ROX fluorophore to molecules containing a complementary alkyne group. This enables the fluorescent labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, for visualization and quantification.

Q2: What are the main factors that contribute to a low signal-to-noise ratio in my ROX azide experiment?

A low signal-to-noise ratio can be attributed to two primary issues: a weak fluorescent signal or high background fluorescence.

  • Weak Signal: This can be caused by inefficient labeling, quenching of the ROX fluorophore, or photobleaching.

  • High Background: This often results from non-specific binding of the ROX azide probe, residual copper catalyst, or impurities in the reagents.

Q3: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry for ROX azide labeling?

The key difference is the requirement of a copper(I) catalyst.

  • CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This is a very fast and efficient reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions.[1][2][3] While highly effective, the copper catalyst can be toxic to living cells and can sometimes quench the fluorescence of the dye.[4]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free alternative that uses a strained cyclooctyne to react with the azide.[5] It is more biocompatible and suitable for live-cell imaging, but the reaction is generally slower than CuAAC.

Q4: Can the copper catalyst in CuAAC quench the ROX signal?

Yes, copper ions have been shown to quench the fluorescence of rhodamine dyes like ROX. This is a form of static quenching where the copper ion forms a non-fluorescent complex with the dye. The use of copper-chelating ligands, such as THPTA or BTTAA, is crucial to not only protect the copper(I) from oxidation but also to prevent it from interacting with and quenching the fluorophore.

Troubleshooting Guides

Guide 1: Low Fluorescence Signal

A weak or absent fluorescent signal can be a significant issue. Below are common causes and their solutions.

Potential Cause Recommended Solution Expected Outcome
Inefficient Labeling Reaction Optimize Reagent Concentrations: Titrate the concentrations of ROX azide, your alkyne-containing biomolecule, copper sulfate, reducing agent, and ligand. A molar excess of the ROX azide (e.g., 3-10 fold) over the alkyne-biomolecule is a good starting point. Check pH: Ensure the reaction buffer is within the optimal pH range for click chemistry (typically pH 7-8). Increase Incubation Time/Temperature: Extend the reaction time (e.g., from 1 hour to 4 hours or overnight at 4°C) or slightly increase the temperature (e.g., to 37°C), ensuring your biomolecule remains stable.Increased labeling efficiency, leading to a stronger fluorescent signal.
Fluorophore Quenching Over-labeling (Self-Quenching): A high degree of labeling (DOL) can lead to fluorophores being in close proximity, causing self-quenching. Reduce the molar ratio of ROX azide to your biomolecule. Aim for a DOL between 2 and 10 for antibodies. Copper-Induced Quenching: Use a copper-chelating ligand (e.g., THPTA, BTTAA) in a 5-fold excess to the copper sulfate concentration. This protects the fluorophore from the quenching effects of free copper ions.An increase in the overall fluorescence intensity of the labeled conjugate.
Photobleaching Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides a detectable signal. Minimize Exposure Time: Use a shutter to block the light path when not actively imaging. Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium.Slower rate of signal loss during imaging, allowing for longer acquisition times.
Protein Loss During Purification Assess Recovery: Quantify your protein concentration before and after purification steps (e.g., gel filtration, dialysis) to ensure significant amounts of the labeled protein are not being lost.Higher yield of the final labeled product.
Guide 2: High Background Fluorescence

High background can obscure your specific signal. Here’s how to troubleshoot it.

Potential Cause Recommended Solution Expected Outcome
Non-specific Binding of ROX Azide Titrate Probe Concentration: Use the lowest concentration of ROX azide that still provides a detectable signal. Thorough Washing: Increase the number and duration of washing steps after the click reaction to remove any unbound probe. Use Blocking Agents: For imaging applications, pre-incubate your sample with a blocking buffer (e.g., BSA) to block non-specific binding sites.Reduced fluorescence in negative control samples.
Residual Copper Catalyst Use Chelating Ligands: As mentioned, ligands like THPTA or BTTAA sequester copper ions, preventing their non-specific binding to biomolecules. Post-Reaction Chelation: After the click reaction, consider a final wash with a copper chelator like EDTA.Decreased non-specific signal attributed to copper.
Reagent Impurities Use High-Purity Reagents: Ensure your ROX azide and alkyne-modified biomolecule are of high purity. Prepare Fresh Solutions: Prepare fresh solutions of the reducing agent (e.g., sodium ascorbate) immediately before use, as it can degrade over time.More consistent and reproducible results with lower background.
Side Reactions Thiol-Alkyne Reactions: In protein labeling, free thiols (from cysteine residues) can sometimes react with terminal alkynes. Consider adding a higher concentration of a reducing agent like TCEP to minimize this side reaction.A cleaner signal with less off-target labeling.

Experimental Protocols

Key Experiment 1: General Protocol for CuAAC Labeling of a Protein with ROX Azide

This protocol provides a general workflow for labeling an alkyne-modified protein with ROX azide.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • ROX azide

  • Copper(II) Sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA or BTTAA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • DMSO (anhydrous)

  • Purification column (e.g., gel filtration/size-exclusion column)

Procedure:

  • Prepare Stock Solutions:

    • ROX Azide: Prepare a 10 mM stock solution in anhydrous DMSO.

    • CuSO₄: Prepare a 50 mM stock solution in deionized water.

    • Ligand (THPTA/BTTAA): Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. Note: This solution should be made fresh immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add your alkyne-modified protein to the desired final concentration in the reaction buffer.

    • Add the ROX azide stock solution to achieve the desired molar excess (e.g., 3-10x over the protein).

    • Add the ligand stock solution to a final concentration that is 5 times that of the CuSO₄ (e.g., if final CuSO₄ is 1 mM, use 5 mM ligand).

    • Add the CuSO₄ stock solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification:

    • Purify the ROX-labeled protein from unreacted ROX azide and other reaction components using a gel filtration column (e.g., Sephadex G-25). The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

  • Characterization:

    • Determine the protein concentration and the Degree of Labeling (DOL).

Key Experiment 2: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each biomolecule. It's a critical parameter for ensuring reproducibility and avoiding issues like self-quenching.

Procedure:

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of ROX (~570 nm, A_max).

  • Calculate DOL:

    • The DOL can be calculated using the following formula:

      DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]

    • Where:

      • A_max: Absorbance at the dye's maximum absorbance wavelength.

      • A₂₈₀: Absorbance at 280 nm.

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye: Molar extinction coefficient of ROX at its A_max (~82,000 M⁻¹cm⁻¹).

      • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).

Visualizations

troubleshooting_workflow start Low Signal-to-Noise Ratio low_signal Weak Signal? start->low_signal  Yes high_background High Background? start->high_background  Yes check_labeling Check Labeling Efficiency (DOL) low_signal->check_labeling check_quenching Assess Quenching low_signal->check_quenching check_photobleaching Check for Photobleaching low_signal->check_photobleaching optimize_reaction Optimize Reaction Conditions (Concentration, Time, pH) check_labeling->optimize_reaction Low DOL reduce_dol Reduce ROX Azide Concentration check_quenching->reduce_dol Self-Quenching Suspected use_ligand Use/Increase Copper Ligand check_quenching->use_ligand Copper Quenching Suspected optimize_imaging Optimize Imaging Parameters (Lower Laser Power, Antifade) check_photobleaching->optimize_imaging Signal Fades Quickly check_controls Analyze Negative Controls high_background->check_controls check_binding Non-specific Binding? check_controls->check_binding High Signal in Controls check_reagents Reagent Purity/Contamination? check_controls->check_reagents Inconsistent Results check_copper Residual Copper? check_controls->check_copper High Background in CuAAC optimize_washing Increase Washing Steps Use Blocking Agents check_binding->optimize_washing use_fresh_reagents Use High-Purity/Fresh Reagents check_reagents->use_fresh_reagents post_reaction_chelation Post-Reaction Chelation (EDTA) check_copper->post_reaction_chelation

Caption: A troubleshooting workflow for diagnosing and resolving low signal-to-noise issues.

cuaac_pathway cluster_catalyst Catalyst Activation & Protection protein_alkyne Alkyne-Modified Biomolecule reaction Click Reaction (CuAAC) protein_alkyne->reaction rox_azide ROX Azide rox_azide->reaction catalyst_system Catalyst System cu2 Cu(II)SO4 cu1 Cu(I) cu2->cu1 Reduction ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu1 cu1->reaction Catalyzes ligand Ligand (THPTA) (Protects Cu(I) & ROX) ligand->rox_azide Protects from Quenching ligand->cu1 Stabilizes labeled_protein ROX-Labeled Biomolecule reaction->labeled_protein byproducts Unreacted Reagents & Byproducts reaction->byproducts purification Purification (e.g., Gel Filtration) labeled_protein->purification byproducts->purification final_product Purified ROX-Labeled Biomolecule purification->final_product

Caption: The experimental workflow for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

Technical Support Center: Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Section 1: Troubleshooting Low or No Product Yield

Low or nonexistent product yield is one of the most frequent issues in CuAAC reactions. This section addresses potential causes and provides systematic solutions.

Frequently Asked Questions (FAQs): Low Yield

Q1: My click reaction is yielding little to no product. What are the primary factors to investigate?

A1: Low or no product yield in CuAAC reactions can often be attributed to several key factors. A systematic check of the following is recommended:

  • Inactive Copper Catalyst: The active catalyst is Copper(I), which is susceptible to oxidation to the inactive Copper(II) state by dissolved oxygen.[1][2]

  • Ligand Issues: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.[1][3]

  • Reagent Quality: The purity of your azide, alkyne, and solvents can significantly impact the reaction outcome.[1]

  • Substrate-Specific Problems: Steric hindrance or the presence of functional groups that coordinate with copper can inhibit the reaction.

  • Incorrect Stoichiometry: The ratio of your azide and alkyne is crucial for driving the reaction to completion.

Q2: How can I ensure my copper catalyst is active?

A2: To maintain the catalytically active Cu(I) state, the following steps are crucial:

  • Use a Reducing Agent: Always include a reducing agent, such as sodium ascorbate, in your reaction mixture to reduce any Cu(II) to Cu(I). It is recommended to prepare sodium ascorbate solutions fresh.

  • Deoxygenate Solvents: Degas your solvents and reaction mixtures to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Inert Atmosphere: For particularly sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation.

  • Source of Copper: The active Cu(I) catalyst can be generated from Cu(I) salts (e.g., CuI, CuBr) or more conveniently in situ from Cu(II) salts (e.g., CuSO₄) with a reducing agent.

Q3: What are the best practices for using ligands in CuAAC reactions?

A3: Ligands are critical for stabilizing the Cu(I) catalyst. Here are some guidelines:

  • Ligand Selection: For aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended. For organic solvents, TBTA is a common choice.

  • Ligand-to-Copper Ratio: The optimal ligand-to-copper ratio is typically between 1:1 and 5:1. For bioconjugation, a 5:1 ratio is often recommended to protect biomolecules from reactive oxygen species.

  • Order of Addition: It is advisable to pre-mix the copper salt and the ligand before adding them to the reaction mixture. Do not add the reducing agent (e.g., sodium ascorbate) to the copper solution in the absence of the ligand.

Q4: My substrates are large biomolecules, and the reaction is not working. What could be the issue?

A4: With large molecules like proteins or oligonucleotides, reactant accessibility can be a problem.

  • Buried Functional Groups: The azide or alkyne groups may be buried within the molecule's three-dimensional structure.

  • Solution: Consider performing the reaction under denaturing or solvating conditions. Adding a co-solvent like DMSO can help expose the reactive sites.

Q5: Could other functional groups in my molecule be interfering with the reaction?

A5: Yes, certain functional groups can interact with and inhibit the copper catalyst.

  • Copper-Coordinating Groups: Thiols and boronic acids are known to coordinate with copper, sequestering it from the catalytic cycle.

  • Solution: To overcome this, you can increase the concentration of the copper-ligand complex or add sacrificial metals like Zn(II) or Ni(II) that can bind to the interfering groups.

Troubleshooting Workflow: Low Product Yield

If you are experiencing low or no product yield, follow this logical troubleshooting workflow.

LowYieldTroubleshooting start Low or No Product Yield check_catalyst Is the Copper Catalyst Active? start->check_catalyst check_ligand Is the Ligand Appropriate and at the Correct Ratio? check_catalyst->check_ligand Yes solution_catalyst Add fresh reducing agent (e.g., sodium ascorbate). Degas solvents. Use an inert atmosphere. check_catalyst->solution_catalyst No check_reagents Are Reagents and Solvents Pure and Degassed? check_ligand->check_reagents Yes solution_ligand Use a suitable ligand (e.g., THPTA for aqueous). Optimize ligand:copper ratio (typically 1:1 to 5:1). Pre-mix ligand and copper. check_ligand->solution_ligand No check_substrate Are There Substrate-Specific Issues (Steric Hindrance, Copper Coordination)? check_reagents->check_substrate Yes solution_reagents Use high-purity reagents. Purify starting materials if necessary. check_reagents->solution_reagents No check_stoichiometry Is the Azide:Alkyne Stoichiometry Optimal? check_substrate->check_stoichiometry No solution_substrate Increase reaction time or temperature for hindered substrates. Add sacrificial metals (Zn(II), Ni(II)) for coordinating groups. Use co-solvents (e.g., DMSO) to improve accessibility. check_substrate->solution_substrate Yes solution_stoichiometry Use a slight excess (1.1 to 2-fold) of one reagent. check_stoichiometry->solution_stoichiometry No end_node Reaction Optimized check_stoichiometry->end_node Yes solution_catalyst->check_ligand solution_ligand->check_reagents solution_reagents->check_substrate solution_substrate->check_stoichiometry solution_stoichiometry->end_node

Troubleshooting workflow for low or no product yield in CuAAC reactions.

Section 2: Side Reactions and Impurities

The presence of unexpected byproducts can complicate purification and reduce the yield of the desired product.

Frequently Asked Questions (FAQs): Side Reactions

Q6: I am observing unexpected byproducts in my reaction. What are the likely side reactions?

A6: Several side reactions can occur in CuAAC chemistry:

  • Alkyne Homocoupling (Glaser Coupling): Terminal alkynes can couple with each other to form diynes, especially in the presence of oxygen.

  • Oxidative Damage to Biomolecules: Reactive oxygen species (ROS) generated by the reaction of Cu(I) with oxygen can damage sensitive substrates like proteins.

  • Reaction with Other Functional Groups: While highly selective, the azide and alkyne can, in rare cases, undergo other reactions. For instance, phosphine reagents used in other ligation chemistries are prone to air oxidation.

Q7: How can I minimize alkyne homocoupling?

A7: Minimizing the Glaser coupling side reaction involves controlling the reaction conditions:

  • Deoxygenation: Thoroughly degassing your solvents is critical to remove oxygen.

  • Reducing Agent: A slight excess of a reducing agent like sodium ascorbate helps to keep the copper in the Cu(I) state and can suppress oxidative homocoupling.

  • Ligands: The use of appropriate ligands can also help to prevent this side reaction.

Q8: How can I protect sensitive biomolecules from oxidative damage?

A8: When working with sensitive biological molecules, take the following precautions:

  • Use a Ligand: A water-soluble ligand like THPTA not only accelerates the reaction but also protects biomolecules. A 5:1 ligand-to-copper ratio is often recommended.

  • Add a Scavenger: Aminoguanidine can be added to the reaction to scavenge reactive byproducts of ascorbate oxidation.

Section 3: Purification and Copper Removal

Residual copper can be toxic to cells and interfere with downstream applications, making its removal essential.

Frequently Asked Questions (FAQs): Copper Removal

Q9: Why is it important to remove the copper catalyst after the reaction?

A9: Residual copper can be problematic for several reasons:

  • Cytotoxicity: Copper ions can be toxic to cells, which is a major concern for biological applications and drug development.

  • Interference with Downstream Assays: Copper can interfere with fluorescence-based assays or subsequent catalytic transformations.

  • Product Instability: The presence of copper can affect the stability and purity of the final product.

Q10: What are the most common methods for removing residual copper?

A10: Several methods can be employed for copper removal, and the best choice depends on your product's properties.

MethodPrincipleBest For
Chelation & Extraction Use of a chelating agent like EDTA to form a water-soluble copper complex, which is then removed by aqueous extraction.Small organic molecules soluble in an organic solvent immiscible with water.
Solid-Phase Scavengers Employing solid-supported resins that selectively bind to copper, which are then removed by simple filtration.A wide range of small molecules and some biomolecules.
Precipitation Inducing the precipitation of copper salts (e.g., as hydroxides or carbonates) that are removed by filtration.Reactions where the product is soluble and the precipitated salt is easily separated.
Dialysis / Size Exclusion For macromolecules, dialysis against a buffer containing EDTA can remove the small copper-EDTA complex while retaining the large product.Proteins, large polymers, and other macromolecules.
Workflow for Copper Removal

This diagram illustrates the decision-making process for choosing a copper removal method.

CopperRemovalWorkflow start Copper Removal Required is_macro Is the Product a Macromolecule (e.g., Protein, Large Polymer)? start->is_macro is_org_sol Is the Product Soluble in an Organic Solvent and Insoluble in Water? is_macro->is_org_sol No dialysis Use Dialysis or Size Exclusion Chromatography with EDTA. is_macro->dialysis Yes extraction Use Liquid-Liquid Extraction with an Aqueous EDTA Solution. is_org_sol->extraction Yes scavenger Use a Solid-Phase Copper Scavenger Resin. is_org_sol->scavenger No end_node Purified Product dialysis->end_node extraction->end_node precipitation Consider Precipitation of Copper Salts. scavenger->precipitation Alternative scavenger->end_node precipitation->end_node

Decision workflow for selecting a copper removal method.

Section 4: Experimental Protocols

This section provides detailed, generalized protocols for a standard CuAAC reaction and a common copper removal procedure. Note: These are starting points and may require optimization for your specific substrates and reaction scale.

Protocol 1: General Procedure for CuAAC in Aqueous Buffer (Bioconjugation)

This protocol is adapted for the conjugation of biomolecules in an aqueous environment.

Materials:

  • Azide-containing biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4)

  • Alkyne-containing molecule in DMSO or buffer

  • Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)

  • Ligand (e.g., THPTA) stock solution (50 mM in water)

  • Sodium Ascorbate stock solution (100 mM in water, prepare fresh )

  • Aminoguanidine stock solution (100 mM in water, optional)

Procedure:

  • In a microcentrifuge tube, combine the azide- and alkyne-containing molecules in your desired buffer. A slight excess (1.1 to 2-fold) of one of the components can be used to drive the reaction to completion.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, you would typically use a 5-fold excess of ligand (0.5 mM final concentration). Let this mixture stand for a few minutes.

  • Add the copper/ligand premix to the reaction tube containing the azide and alkyne.

  • If using, add the aminoguanidine solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

Protocol 2: Copper Removal by Chelation and Liquid-Liquid Extraction

This protocol is suitable for products that are soluble in an organic solvent that is immiscible with water.

Materials:

  • Completed reaction mixture

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA), pH 8

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Once the click reaction is complete, dilute the mixture with an organic solvent (e.g., 10 volumes of ethyl acetate).

  • Transfer the diluted mixture to a separatory funnel.

  • Add an equal volume of the 0.5 M EDTA solution (pH 8) and shake vigorously for 1-2 minutes. The aqueous layer may turn blue or green as it complexes with the copper.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the EDTA wash one or two more times, or until the aqueous layer is colorless.

  • Wash the organic layer with an equal volume of deionized water to remove residual EDTA, followed by a wash with brine to aid in drying.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent in vacuo to obtain the purified product.

Troubleshooting Emulsions: If an emulsion forms during extraction, you can try adding a small amount of brine, centrifuging the mixture, or filtering through a pad of Celite to help break it.

References

preventing photobleaching of ROX azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ROX (Rhodamine X) azide. This guide provides troubleshooting information and frequently asked questions to help you prevent photobleaching and ensure the stability of your fluorescent signal during experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is ROX azide and what are its primary applications?

A: ROX azide is a fluorescent probe used in bio-molecular research. It is a derivative of the Rhodamine X (ROX) dye, which emits a bright, red fluorescence.[1][2] The "azide" group on the molecule allows it to be easily attached to other molecules containing an alkyne group through a process called "click chemistry".[1][2] This makes it a versatile tool for labeling proteins, nucleic acids, and other biomolecules in various applications, including fluorescence microscopy and flow cytometry. While ROX is also known for its use as a passive reference dye in quantitative PCR (qPCR) to normalize signals, its azide form is specifically designed for covalent labeling.[3]

Q2: What is photobleaching and why does it happen to ROX azide?

A: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, upon exposure to light. When a ROX molecule absorbs light from a microscope's laser or lamp, its electrons are pushed into a high-energy, excited singlet state. While it typically returns to its ground state by emitting fluorescence, there is a chance it can transition to a different, long-lived "triplet state". This excited triplet state is highly reactive and can interact with molecular oxygen, generating damaging reactive oxygen species (ROS) like singlet oxygen. These ROS can then chemically attack the ROX molecule, permanently destroying its structure and its ability to fluoresce.

Q3: How does the photostability of ROX compare to other common fluorescent dyes?

A: ROX is generally considered to have moderate photostability. While it is a bright and widely used fluorophore, newer generations of synthetic dyes, such as some Alexa Fluor or cyanine dyes (e.g., Cy5, ATTO 647N), often show higher resistance to photobleaching under similar conditions. The choice of dye often involves a trade-off between photostability, brightness, cost, and compatibility with the experimental setup.

Q4: Is photobleaching a reversible process?

A: No, photobleaching is an irreversible process. Once the chemical structure of the ROX fluorophore is damaged, it cannot be restored, and its fluorescence is permanently lost. This is distinct from "blinking," where a fluorophore may temporarily enter a dark state and then resume fluorescing. Because photobleaching is permanent, it is critical to employ preventative strategies during sample preparation and imaging.

Section 2: Troubleshooting Guide

Issue: My ROX azide signal fades rapidly during fluorescence imaging.

This is a classic sign of photobleaching. The following solutions, ranging from simple instrument adjustments to the use of chemical additives, can help preserve your signal.

Solution 1: Optimize Imaging Parameters

The most direct way to reduce photobleaching is to limit the amount of light hitting your sample.

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal. Employ neutral density (ND) filters to attenuate the light source without changing its color.

  • Minimize Exposure Time: Use the shortest possible camera exposure time needed for a clear image. Use a shutter to block the light path when you are not actively acquiring an image.

  • Choose Appropriate Filters: Ensure your microscope's filter sets are well-matched to the excitation and emission spectra of ROX (Absorption max: ~570 nm, Emission max: ~591 nm) to maximize signal detection efficiency and minimize the need for excessive excitation light.

Solution 2: Use Antifade Reagents and Mounting Media

Antifade reagents are chemical compounds that suppress photobleaching, typically by scavenging the reactive oxygen species that cause photodamage. These are often included in a mounting medium used to prepare slides for microscopy.

  • Commercial Antifade Media: Products like ProLong™ Gold, VECTASHIELD®, and SlowFade™ are professionally formulated to protect a wide range of dyes and are a reliable option.

  • Common Antifade Agents: Many antifade reagents work by scavenging free radicals. Common agents you can add to your own mounting medium include:

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A widely used and effective antifade agent.

    • n-Propyl Gallate (NPG): Another common scavenger, which can also be used in live-cell imaging, though it may have biological effects.

    • p-Phenylenediamine (PPD): Very effective, but it can be toxic, may cause background fluorescence, and can damage cyanine dyes.

Solution 3: Remove Molecular Oxygen

Since oxygen is a key component in the most common photobleaching pathway, removing it from the sample environment can significantly enhance fluorophore stability.

  • Enzymatic Oxygen Scavenging Systems: These systems use enzymes to remove dissolved oxygen from the imaging buffer. They are highly effective but must be prepared fresh. Common systems include:

    • Glucose Oxidase and Catalase (GOC): Glucose oxidase consumes oxygen in the presence of glucose, and catalase neutralizes the hydrogen peroxide byproduct.

    • Protocatechuate-3,4-dioxygenase (PCD): An alternative enzymatic system that can be more stable under certain pH conditions.

  • Chemical Oxygen Scavengers: While effective, some chemical agents can be toxic to live cells.

Solution 4: Employ Triplet State Quenchers (TSQs)

Triplet state quenchers are compounds that directly interact with the excited triplet-state fluorophore, returning it to the ground state before it can react with oxygen. This prevents the formation of ROS.

  • Trolox: A derivative of Vitamin E, Trolox is a popular antioxidant that can act as a triplet state quencher and is compatible with live-cell imaging.

  • Cyclooctatetraene (COT): A highly effective TSQ that quenches the triplet state through a charge-neutral energy transfer mechanism.

Section 3: Data & Protocols

Table 1: Comparison of Common Antifade Reagents
ReagentPrimary MechanismProsCons
PPD (p-Phenylenediamine)ROS ScavengerHighly effective at preventing fading.Can cause background fluorescence; toxic; may damage certain dyes like Cy2.
NPG (n-Propyl Gallate)ROS ScavengerNon-toxic and can be used with live cells.Difficult to dissolve; may have anti-apoptotic effects, potentially interfering with biological studies.
DABCO (1,4-Diazabicyclo[2.2.2]octane)ROS ScavengerLess toxic than PPD; effective for many fluorophores.Generally less effective than PPD.
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)Triplet State Quencher / ROS ScavengerCell-permeable; suitable for live-cell imaging; dual-action protection.May require optimization of concentration.
Table 2: Relative Photostability of ROX vs. Alternative Dyes

This table provides a general comparison. Actual photostability is highly dependent on experimental conditions like buffer composition and excitation intensity.

FluorophoreClassRelative PhotostabilityNotes
ROX RhodamineModerateBright, but susceptible to photobleaching under prolonged or intense illumination.
Alexa Fluor 594 Alexa FluorHighGenerally more photostable than ROX with similar spectral properties.
ATTO 647N CarbopyronineVery HighKnown for exceptional photostability, making it suitable for demanding applications like single-molecule imaging.
Cy5 CyanineModerate to HighPhotostability is heavily influenced by the chemical environment; can be enhanced with specific antifade agents.
Experimental Protocol: Preparation of a DABCO-Glycerol Antifade Mounting Medium

This protocol provides a basic recipe for a commonly used homemade antifade mounting medium.

Materials:

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Glycerol

  • Phosphate-Buffered Saline (PBS), 10x stock, pH 7.4

  • Deionized water

  • 50 mL conical tube

Procedure:

  • Prepare 1x PBS Buffer: In the 50 mL tube, combine 5 mL of 10x PBS with 45 mL of deionized water to make 50 mL of 1x PBS. Confirm the pH is ~7.4.

  • Dissolve DABCO: Weigh 1.25 g of DABCO and add it to 25 mL of the 1x PBS. Mix thoroughly until the DABCO is completely dissolved. This creates a 5% (w/v) DABCO solution. Note: DABCO has a strong odor; handle in a well-ventilated area.

  • Add Glycerol: Add 25 mL of glycerol to the DABCO-PBS solution.

  • Mix Completely: Cap the tube tightly and mix by inversion or vortexing until the solution is homogeneous. The final solution will be viscous.

  • Store: Aliquot into smaller, light-blocking tubes (e.g., 1.5 mL microcentrifuge tubes wrapped in foil) and store at -20°C for long-term use. A working aliquot can be kept at 4°C for several weeks.

To Use: Apply one small drop of the mounting medium onto the sample before gently lowering a coverslip. Seal the edges of the coverslip with nail polish to prevent drying.

Section 4: Visual Guides

Jablonski_Photobleaching cluster_states Fluorophore Energy States cluster_external External Factors S0 Ground State (S₀) S1 Excited Singlet State (S₁) S1->S0 2. Fluorescence T1 Excited Triplet State (T₁) S1->T1 3. Intersystem Crossing Bleached Photobleached State (Non-fluorescent) T1->S0 Phosphorescence (Slow) T1->Bleached 4. Photochemical Reaction Light Excitation Light Light->S1 1. Absorption Oxygen Molecular Oxygen (³O₂)

Caption: The photobleaching pathway of a fluorophore like ROX.

Antifade_Mechanism T1 Excited Triplet State (T₁) (Reactive) ROS Reactive Oxygen Species (ROS) (Damaging) T1->ROS reacts with Oxygen Molecular Oxygen (³O₂) Bleached Bleached ROX (Non-fluorescent) ROS->Bleached attacks ROX ROX Fluorophore TSQ Triplet State Quencher (e.g., Trolox) TSQ->T1 quenches Scavenger ROS Scavenger (e.g., DABCO, NPG) Scavenger->ROS neutralizes

Caption: How antifade agents interrupt the photobleaching process.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Imaging Protocol start Start: Labeled Sample (e.g., Cells with Alkyne Moiety) step1 Step 1: Click Chemistry Reaction Add ROX Azide + Catalysts start->step1 step2 Step 2: Wash Remove unbound ROX Azide step1->step2 step3 Step 3: Mount Sample on Slide Apply Antifade Mounting Medium step2->step3 step4 Step 4: Image Sample Use optimized settings (Low light, short exposure) step3->step4 end End: High-Quality, Photostable Image step4->end

Caption: A logical workflow for preparing and imaging ROX azide-labeled samples.

References

issues with ROX azide solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the solubility of ROX (Rhodamine X) azide in aqueous buffers during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is ROX azide and what are its primary solubility characteristics?

ROX azide is an alkyne-reactive fluorescent dye commonly used for labeling biomolecules through copper-catalyzed or copper-free click chemistry reactions.[1] It is a derivative of the red-emitting fluorophore, Rhodamine X. A key characteristic of ROX azide is its low solubility in water and aqueous buffers.[1][2] However, it exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[1][2]

Q2: Why is my ROX azide precipitating when I add it to my aqueous reaction buffer?

Precipitation of ROX azide upon addition to an aqueous buffer is a common issue stemming from its inherently low water solubility. This is often observed when a concentrated stock solution of ROX azide in an organic solvent (like DMSO) is diluted into a purely aqueous buffer system. The organic solvent concentration may not be high enough in the final reaction mixture to maintain the solubility of the dye.

Q3: What is the recommended solvent for preparing a ROX azide stock solution?

Anhydrous dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of ROX azide. A common stock solution concentration used in click chemistry protocols is 10 mM.

Q4: How does pH affect the solubility of ROX azide?

The solubility of rhodamine dyes, the family to which ROX belongs, can be pH-dependent. For some rhodamines, such as Rhodamine B, solubility is influenced by the protonation state of the molecule, with different forms dominating in acidic versus basic conditions. While specific data for ROX azide is limited, it is plausible that the pH of your aqueous buffer could impact its solubility.

Q5: Can ROX azide aggregate in solution, and how does this affect my experiment?

Yes, rhodamine dyes are known to aggregate in aqueous solutions, especially at higher concentrations. This aggregation can lead to fluorescence quenching, a phenomenon known as aggregation-induced quenching (AIQ), where the fluorescence intensity decreases significantly. This can result in weak or no signal in your experiment, even if the dye appears to be dissolved.

Troubleshooting Guides

Problem: ROX azide precipitates immediately upon addition to the aqueous buffer.

This is the most common issue and is typically due to the dye's low aqueous solubility.

Possible Cause Solution
Low intrinsic aqueous solubility. Prepare a concentrated stock solution of ROX azide in 100% anhydrous DMSO (e.g., 10 mM). Add this stock solution to your aqueous reaction mixture dropwise while vortexing to ensure rapid mixing.
Insufficient organic co-solvent in the final reaction mixture. Increase the percentage of the organic co-solvent in your final reaction volume. Many click chemistry protocols successfully use a final DMSO concentration of up to 50% (v/v). Always check the tolerance of your biomolecules to the specific organic solvent.
Buffer composition. Certain salts can decrease the solubility of organic compounds (salting-out effect). If possible, try alternative buffer systems (e.g., HEPES, Tris) to see if solubility improves.
Temperature. The solubility of some compounds increases with temperature. If precipitation is observed, gentle warming of the reaction mixture (e.g., to 37°C) might help, provided your biomolecules are stable at that temperature. Some protocols even suggest heating to 80°C for a short period if precipitation is significant.
Problem: The ROX azide solution is clear, but the fluorescence signal is weak or absent.

This could be due to dye aggregation and subsequent fluorescence quenching.

Possible Cause Solution
Aggregation-Induced Quenching (AIQ). Even at concentrations where precipitation is not visible, ROX azide can form non-fluorescent aggregates in aqueous environments.
- Decrease the final concentration of ROX azide in your reaction.
- Increase the proportion of organic co-solvent (e.g., DMSO) in the final reaction mixture to disrupt dye aggregation.
- Ensure rapid and thorough mixing when adding the ROX azide stock to the aqueous buffer to minimize the formation of localized high concentrations that can promote aggregation.
Photobleaching. ROX, like other fluorophores, can be susceptible to photobleaching upon prolonged exposure to light.
- Protect your ROX azide solutions and reaction mixtures from light by using amber tubes or covering them with aluminum foil.
Incorrect buffer pH. The fluorescence of some rhodamine dyes is pH-dependent. An unfavorable pH might quench the fluorescence.
- Verify that the pH of your reaction buffer is within the optimal range for ROX fluorescence. While click chemistry itself is often pH-insensitive (working well between pH 4-11), the dye's properties might be more sensitive.

Experimental Protocols

Protocol 1: Preparation of a ROX Azide Stock Solution
  • Weighing: Accurately weigh the required amount of ROX azide powder in a microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Mixing: Vortex the tube vigorously until the ROX azide is completely dissolved. Gentle warming may assist in dissolution.

  • Storage: Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: General Procedure for Labeling with ROX Azide in an Aqueous Buffer

This protocol is a general guideline for a copper-catalyzed click chemistry reaction (CuAAC).

  • Prepare Biomolecule Solution: Dissolve your alkyne-modified biomolecule in an appropriate aqueous buffer (e.g., phosphate-buffered saline, Tris buffer).

  • Add Co-solvent: To prevent precipitation of the ROX azide, add DMSO to the biomolecule solution to a final desired concentration (e.g., 25-50% v/v). Mix gently.

  • Add ROX Azide: Add the 10 mM ROX azide stock solution in DMSO to the reaction mixture to achieve the desired final concentration. Add the stock solution dropwise while vortexing.

  • Add Catalyst Components: Add the copper source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The use of a copper-stabilizing ligand like TBTA or THPTA is highly recommended.

  • Incubation: Incubate the reaction at room temperature or 37°C, protected from light. Reaction times can vary from 30 minutes to overnight.

  • Purification: Purify the labeled biomolecule from excess reagents using appropriate methods such as ethanol precipitation, spin columns, or HPLC.

Visualizations

experimental_workflow Experimental Workflow for ROX Azide Labeling cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Purification prep_rox Prepare 10 mM ROX Azide in anhydrous DMSO add_rox Add ROX Azide Stock (Dropwise with mixing) prep_rox->add_rox prep_bio Prepare Alkyne-Biomolecule in Aqueous Buffer add_dmso Add DMSO to Buffer (Final Conc. 25-50%) prep_bio->add_dmso add_dmso->add_rox add_catalyst Add Catalyst (CuSO4, Ascorbate, Ligand) add_rox->add_catalyst incubate Incubate at RT or 37°C (Protected from light) add_catalyst->incubate purify Purify Labeled Biomolecule incubate->purify troubleshooting_logic Troubleshooting ROX Azide Precipitation start ROX Azide added to Aqueous Buffer precipitate Precipitation Observed? start->precipitate increase_dmso Increase final DMSO concentration (up to 50%) precipitate->increase_dmso Yes no_precipitate No Precipitation precipitate->no_precipitate No dropwise Add ROX azide stock dropwise with vortexing increase_dmso->dropwise warm Gently warm the solution (if biomolecule is stable) dropwise->warm success Proceed with Reaction warm->success no_precipitate->success

References

ROX Azide Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ROX azide experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the use of ROX (Rhodamine X) azide in various applications, particularly in bioorthogonal chemistry.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your ROX azide experiments in a question-and-answer format.

Issue 1: Weak or No Fluorescence Signal

Q: I am not observing any fluorescence, or the signal is very weak after my labeling experiment with ROX azide. What are the possible causes and solutions?

A: Weak or no fluorescence is a common issue that can be attributed to several factors, from the experimental setup to the reagents themselves. Here are the potential causes and corresponding troubleshooting steps:

  • Low Labeling Efficiency: The click chemistry reaction may not have proceeded to completion.

    • Solution: Optimize the reaction conditions. Ensure you are using fresh catalyst and reducing agent solutions.[1][2] Consider increasing the concentration of ROX azide or the alkyne-modified biomolecule. You can also try extending the reaction time or gently heating the reaction mixture (if your biomolecule is stable).[3]

  • Incorrect Filter Sets/Instrument Settings: Your microscope or plate reader might not be configured correctly for ROX.

    • Solution: Verify that you are using the appropriate filter sets for ROX, which has an excitation maximum around 570-578 nm and an emission maximum around 591-604 nm.[4][5] Ensure the instrument's laser lines and detectors are optimized for these wavelengths.

  • Photobleaching: ROX, like all fluorophores, is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light.

    • Solution: Minimize the exposure of your sample to excitation light. Use the lowest possible laser power that still provides a detectable signal and reduce the exposure time. When not actively imaging, use a shutter to block the light path. The use of anti-fade mounting media can also help to preserve the fluorescence signal.

  • Degraded ROX Azide: The ROX azide reagent may have degraded due to improper storage.

    • Solution: ROX azide should be stored at -20°C in the dark and protected from light. Avoid repeated freeze-thaw cycles. If you suspect degradation, it is best to use a fresh vial of the reagent.

  • Low Abundance of Target Molecule: The biomolecule you are trying to label may be present at a very low concentration in your sample.

    • Solution: If possible, enrich your sample for the target protein or biomolecule before labeling.

Issue 2: High Background or Non-Specific Staining

Q: I am observing high background fluorescence or non-specific staining in my imaging experiments. How can I reduce this?

A: High background can obscure your specific signal and make data interpretation difficult. Here are the common causes and how to address them:

  • Excess Unbound ROX Azide: Residual, unreacted ROX azide can bind non-specifically to cellular components or the coverslip.

    • Solution: Ensure thorough washing steps after the click chemistry reaction to remove any unbound ROX azide. Including a mild detergent like Tween-20 in your wash buffers can help to reduce non-specific binding.

  • Hydrophobic Interactions: ROX is a relatively hydrophobic molecule and can non-specifically associate with hydrophobic regions of proteins or lipids.

    • Solution: Include blocking agents such as Bovine Serum Albumin (BSA) in your buffers to block non-specific binding sites.

  • Autofluorescence: Some cell types or components in the cell culture medium (like phenol red) can exhibit natural fluorescence, which can contribute to background noise.

    • Solution: When possible, use phenol red-free media for your experiments. You can also acquire an image of your unlabeled sample under the same imaging conditions to determine the level of autofluorescence and subtract it from your stained sample images. Using a fluorophore that excites and emits at longer wavelengths can also help minimize autofluorescence, which is often more pronounced in the green part of the spectrum.

  • Copper Catalyst-Mediated Non-Specific Binding: In some cases, the copper catalyst used in click chemistry can promote non-specific binding of the alkyne probe.

    • Solution: Perform a control experiment without the copper catalyst to see if the non-specific binding is copper-dependent. If so, you may need to optimize the catalyst concentration or use a copper-chelating ligand to minimize this effect.

Issue 3: Incomplete or Inefficient Click Reaction

Q: My click chemistry reaction with ROX azide is not working efficiently, leading to low product yield. How can I troubleshoot the reaction itself?

A: The success of your labeling experiment hinges on an efficient click reaction. Here’s how to troubleshoot an underperforming reaction:

  • Catalyst Inactivity: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

    • Solution: Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Degassing your reaction buffer to remove dissolved oxygen can also improve catalyst stability. The use of a Cu(I)-stabilizing ligand, such as THPTA or TBTA, is highly recommended to protect the catalyst from oxidation and improve reaction efficiency.

  • Poor Reagent Quality: The alkyne-modified biomolecule or the ROX azide may be degraded or contain impurities.

    • Solution: Ensure your reagents are of high quality and have been stored properly. If you have synthesized your own alkyne-modified molecule, confirm its purity and the presence of the alkyne group using appropriate analytical techniques.

  • Suboptimal Reagent Concentrations: The concentrations of the reactants and catalyst are crucial for an efficient reaction.

    • Solution: Perform a titration to find the optimal concentrations of ROX azide, your alkyne-modified molecule, the copper catalyst, and the reducing agent. A common starting point is to use a slight excess of the ROX azide relative to the alkyne.

  • Interfering Buffer Components: Some buffer components can interfere with the click reaction.

    • Solution: Avoid using buffers containing high concentrations of chelating agents (like EDTA) or reducing agents (like DTT) that can interfere with the copper catalyst.

Quantitative Data

The following tables summarize key quantitative data for ROX azide and typical reaction parameters for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Table 1: Spectral and Physicochemical Properties of ROX Azide

PropertyValue
Excitation Maximum (λex)~570 - 578 nm
Emission Maximum (λem)~591 - 604 nm
Molar Extinction Coefficient (ε)~93,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~1.0
SolubilityGood in polar organic solvents (DMF, DMSO)
Storage Conditions-20°C, protected from light

Table 2: Typical Reagent Concentrations for CuAAC Reactions

ReagentTypical Final ConcentrationNotes
Alkyne-modified Biomolecule10 - 100 µM
ROX Azide20 - 200 µMA 2- to 10-fold molar excess over the alkyne is often used.
Copper(II) Sulfate (CuSO₄)50 - 250 µM
Cu(I)-stabilizing Ligand (e.g., THPTA)250 - 1250 µMA 5:1 ligand-to-copper ratio is commonly recommended.
Sodium Ascorbate2.5 - 5 mMShould be prepared fresh.

Experimental Protocols

Protocol 1: General Procedure for Cellular Labeling with ROX Azide via CuAAC

This protocol provides a general workflow for labeling azide-modified biomolecules in fixed cells with ROX azide.

  • Cell Culture and Metabolic Labeling (if applicable):

    • Culture your cells of interest on a suitable substrate (e.g., glass coverslips).

    • If you are labeling newly synthesized biomolecules, incubate the cells with an azide-modified metabolic precursor (e.g., an azido-sugar or an azido-amino acid) at an optimized concentration and for a sufficient duration to allow for incorporation.

  • Cell Fixation and Permeabilization:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail. For a 1 mL reaction, you can combine:

      • 880 µL of PBS

      • 10 µL of ROX azide stock solution (e.g., 10 mM in DMSO) for a final concentration of 100 µM.

      • 10 µL of a premixed solution of CuSO₄ and a copper-stabilizing ligand (e.g., 50 mM CuSO₄ and 250 mM THPTA in water).

      • 100 µL of freshly prepared 50 mM sodium ascorbate in water.

    • Important: Add the sodium ascorbate last to initiate the reaction.

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the click reaction cocktail and wash the cells three times with PBS.

    • (Optional) Counterstain the nuclei with a suitable dye like DAPI.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for ROX and any other fluorophores used.

Visualizations

The following diagrams illustrate a typical experimental workflow for ROX azide labeling and a troubleshooting decision tree.

Experimental_Workflow Experimental Workflow for ROX Azide Labeling cluster_prep Cell Preparation cluster_reaction Click Reaction cluster_analysis Analysis cell_culture 1. Cell Culture & Metabolic Labeling fix_perm 2. Fixation & Permeabilization cell_culture->fix_perm prep_cocktail 3. Prepare Click Reaction Cocktail fix_perm->prep_cocktail incubation 4. Incubate with ROX Azide prep_cocktail->incubation washing 5. Washing Steps incubation->washing mounting 6. Mounting washing->mounting imaging 7. Fluorescence Microscopy mounting->imaging

Caption: A generalized experimental workflow for labeling cells with ROX azide via a copper-catalyzed click reaction.

Troubleshooting_ROX_Azide Troubleshooting Guide for ROX Azide Experiments start Start Troubleshooting issue What is the primary issue? start->issue weak_signal Weak or No Signal issue->weak_signal Weak Signal high_background High Background issue->high_background High Background bad_reaction Inefficient Reaction issue->bad_reaction Inefficient Reaction check_filters Check Microscope Filter Sets & Settings weak_signal->check_filters thorough_wash Perform Thorough Washing Steps high_background->thorough_wash fresh_catalyst Use Fresh Catalyst & Reducing Agent bad_reaction->fresh_catalyst check_reagents Check Reagent Storage & Freshness check_filters->check_reagents If settings are correct optimize_labeling Optimize Labeling Concentrations & Time check_reagents->optimize_labeling If reagents are good photobleaching Minimize Light Exposure & Use Anti-fade optimize_labeling->photobleaching If still weak use_blocker Use Blocking Agents (e.g., BSA) thorough_wash->use_blocker If still high check_autofluor Check for Autofluorescence use_blocker->check_autofluor If still high control_catalyst Run No-Catalyst Control check_autofluor->control_catalyst If still high degas_buffer Degas Reaction Buffer fresh_catalyst->degas_buffer If still inefficient use_ligand Use Cu(I)-Stabilizing Ligand (e.g., THPTA) degas_buffer->use_ligand If still inefficient check_purity Verify Reagent Purity use_ligand->check_purity If still inefficient

Caption: A decision tree to guide troubleshooting common issues in ROX azide experiments.

References

Technical Support Center: ROX Azide Stability with Reducing Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of common reducing agents on the stability of ROX (Rhodamine X) azide.

Frequently Asked Questions (FAQs)

Q1: Can I use TCEP (tris(2-carboxyethyl)phosphine) in my reaction buffer when working with ROX azide?

A1: It is not recommended to use TCEP in the presence of ROX azide. TCEP is a phosphine-based reducing agent that is well-documented to react with and reduce azides to amines via the Staudinger reaction.[1][2][3] This reaction can lead to the degradation of your ROX azide, resulting in a loss of fluorescent signal and preventing its participation in subsequent click chemistry reactions. The reaction between phosphines and azides is often rapid, especially in aqueous solutions.[2]

Q2: Is DTT (dithiothreitol) a compatible alternative to TCEP for use with ROX azide?

A2: Yes, DTT is generally considered a compatible reducing agent for use with azides under typical bioconjugation conditions.[1] While DTT is capable of reducing azides to amines, this reaction is significantly slower and less facile than the reaction with TCEP. For most applications requiring a reducing agent to prevent disulfide bond formation, DTT is a safer choice to maintain the integrity of the azide group on the ROX molecule.

Q3: Will sodium ascorbate, used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), degrade my ROX azide?

A3: Sodium ascorbate, in the absence of a copper catalyst, is unlikely to significantly degrade ROX azide. Its primary role in CuAAC is to reduce Cu(II) to the active Cu(I) catalytic species. While sodium ascorbate is a reducing agent, its reactivity towards the azide group itself is low under these conditions. However, the stability of ascorbate solutions can be a concern, as they are prone to oxidation, especially in the presence of trace metal ions and at a pH above neutral. It is always recommended to use freshly prepared sodium ascorbate solutions for your reactions.

Q4: I am seeing a lower than expected fluorescent signal in my experiment. Could the reducing agent be the cause?

A4: Yes, the choice of reducing agent can significantly impact your fluorescent signal. If you are using TCEP, it is highly probable that it is reducing your ROX azide, leading to a decreased signal. If you are using DTT or sodium ascorbate (in a CuAAC reaction), direct degradation of the azide is less likely to be the primary cause of a low signal, and other experimental factors should be investigated (e.g., labeling efficiency, purification, imaging settings).

Q5: How can I test the stability of my specific ROX azide conjugate with a reducing agent?

A5: You can perform a simple stability assay by incubating your ROX azide conjugate with the reducing agent under your planned experimental conditions (buffer, temperature, time). You can then measure the fluorescence intensity at different time points and compare it to a control sample without the reducing agent. A significant decrease in fluorescence in the presence of the reducing agent would indicate instability. See the detailed experimental protocol below.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no fluorescent signal after labeling and purification Degradation of ROX azide by TCEP.Avoid using TCEP. Switch to a thiol-based reducing agent like DTT. If a phosphine-based reducing agent is necessary, consider performing the reduction step and subsequent removal of the reducing agent before introducing the ROX azide.
Inconsistent fluorescence between replicates Instability of the reducing agent (e.g., oxidation of sodium ascorbate).Always prepare fresh solutions of reducing agents, particularly sodium ascorbate, immediately before use.
Gradual loss of fluorescence over time during a live-cell imaging experiment Presence of a reducing agent in the imaging media that is slowly degrading the ROX azide.If a reducing agent is necessary in the media, use DTT at the lowest effective concentration. Perform a stability test of your ROX azide conjugate in the imaging media beforehand.
Failed CuAAC reaction (no labeling) The ROX azide was pre-incubated with TCEP, leading to its reduction before the click reaction.Ensure that TCEP is not present in any buffers that come into contact with the ROX azide before the CuAAC reaction.

Quantitative Data Summary

The following table summarizes the expected stability of ROX azide in the presence of common reducing agents based on available chemical principles. Users are encouraged to generate their own quantitative data for their specific experimental setup using the protocol provided below.

Reducing Agent Typical Concentration Expected ROX Azide Stability Mechanism of Potential Degradation
TCEP 1-10 mMLow Staudinger Reduction
DTT 1-10 mMHigh Slow Thiol-mediated Reduction
Sodium Ascorbate 1-10 mM (in CuAAC)High (in the absence of Cu) Minimal direct reduction

Experimental Protocols

Protocol: Assessing the Stability of ROX Azide in the Presence of a Reducing Agent

This protocol describes a method to determine the stability of a ROX azide conjugate by monitoring its fluorescence intensity over time when incubated with a reducing agent.

Materials:

  • ROX azide conjugate of interest

  • Reaction buffer (e.g., PBS, Tris)

  • Reducing agents: TCEP, DTT, Sodium Ascorbate

  • Fluorometer or fluorescence plate reader

  • 96-well black microplate or cuvettes

Procedure:

  • Prepare a stock solution of your ROX azide conjugate in a suitable solvent (e.g., DMSO).

  • Prepare working solutions of the reducing agents (e.g., 10X the final desired concentration) in the reaction buffer. Prepare a "no reducing agent" control using only the reaction buffer.

  • Set up the reaction: In the wells of a 96-well plate or in separate cuvettes, dilute the ROX azide conjugate to a final working concentration in the reaction buffer.

  • Add the reducing agents: To the appropriate wells/cuvettes, add the 10X reducing agent solutions to achieve the desired final concentration. For the control, add an equal volume of the reaction buffer.

  • Measure fluorescence: Immediately after adding the reducing agents, measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths for ROX (Excitation max: ~570 nm, Emission max: ~591 nm). This will be your time zero (T=0) reading.

  • Incubate: Incubate the plate/cuvettes at your desired experimental temperature, protected from light.

  • Monitor fluorescence over time: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), measure the fluorescence intensity of each sample.

  • Analyze the data: For each condition, normalize the fluorescence intensity at each time point to the T=0 reading. Plot the relative fluorescence intensity versus time for each reducing agent and the control. A significant decrease in fluorescence over time compared to the control indicates instability.

Visualizations

ROX_Azide_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis ROX_stock ROX Azide Stock Mix Prepare Reaction Mixes (ROX + Buffer + Reductant/Control) ROX_stock->Mix Buffer Reaction Buffer Buffer->Mix Reductants Reducing Agent Stocks (TCEP, DTT, Ascorbate) Reductants->Mix Measure_T0 Measure Fluorescence (T=0) Mix->Measure_T0 Incubate Incubate at Desired Temp (Protected from Light) Measure_T0->Incubate Measure_Timepoints Measure Fluorescence at Time Points Incubate->Measure_Timepoints Analyze Analyze Data: Plot Relative Fluorescence vs. Time Measure_Timepoints->Analyze

Caption: Workflow for assessing ROX azide stability with reducing agents.

Reducing_Agent_Impact cluster_tcep TCEP cluster_dtt DTT cluster_ascorbate Sodium Ascorbate ROX_Azide ROX-N3 Staudinger Staudinger Reduction ROX_Azide->Staudinger Stable Stable (Minimal Reaction) ROX_Azide->Stable Stable_Asc Stable (No Direct Reaction) ROX_Azide->Stable_Asc TCEP TCEP TCEP->Staudinger Reacts with Amine ROX-NH2 (Degradation) Staudinger->Amine Leads to DTT DTT Ascorbate Sodium Ascorbate

Caption: Logical relationship of reducing agents to ROX azide stability.

References

Technical Support Center: Purifying ROX Azide-Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with ROX (Carboxyrhodamine) azide-labeled oligonucleotides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of your ROX azide-labeled oligonucleotides.

Issue 1: Low Yield of Labeled Oligonucleotide

Question: I am observing a very low yield of my ROX azide-labeled oligonucleotide after purification. What are the possible causes and how can I troubleshoot this?

Answer:

Low recovery of your labeled oligonucleotide can stem from several factors, from the initial labeling reaction to the final purification steps. Here’s a systematic approach to troubleshooting:

  • Incomplete Labeling Reaction:

    • Cause: The click chemistry reaction between the azide-modified oligonucleotide and the ROX-alkyne (or vice versa) may be inefficient.

    • Troubleshooting:

      • Ensure you are using fresh, high-quality reagents for the click chemistry reaction. For copper-catalyzed azide-alkyne cycloaddition (CuAAC), use a freshly prepared solution of the copper(I) catalyst.[1][2]

      • Optimize the molar ratio of the ROX azide to the alkyne-modified oligonucleotide. A slight excess of the dye may be necessary, but a large excess can complicate purification.[3]

      • Confirm the reaction buffer is at the optimal pH (typically around 7-8.5) for the click chemistry reaction.[1][2]

      • Increase the reaction incubation time or temperature if the reaction is proceeding slowly.

  • Loss During Precipitation/Desalting:

    • Cause: The labeled oligonucleotide may not be efficiently precipitating or is being lost during desalting steps.

    • Troubleshooting:

      • When performing ethanol precipitation, ensure the solution is sufficiently cold (-20°C) and that you are using an appropriate salt concentration (e.g., 0.3 M sodium acetate).

      • For desalting columns, ensure you are using a column with the correct molecular weight cutoff for your oligonucleotide length.

  • Suboptimal Purification Protocol:

    • Cause: The chosen purification method (HPLC or PAGE) may not be optimized for your specific ROX-labeled oligonucleotide.

    • Troubleshooting:

      • For HPLC: The hydrophobic nature of the ROX dye can lead to strong interactions with reverse-phase (RP) columns, potentially causing poor recovery. Try adjusting the gradient of the organic solvent (e.g., acetonitrile) or using a different ion-pairing reagent.

      • For PAGE: Ensure complete elution of the oligonucleotide from the gel slice. This can be improved by crushing the gel thoroughly and increasing the elution time or temperature. Recovery yields from PAGE can range from 10-80%.

Issue 2: Poor Purity - Presence of Unreacted Dye and Other Impurities

Question: My purified ROX azide-labeled oligonucleotide shows significant contamination with free ROX dye and other impurities in my analysis (e.g., HPLC, mass spectrometry). How can I improve the purity?

Answer:

Removing unreacted dye and other synthesis byproducts is a critical challenge. The hydrophobicity of the ROX dye can cause it to co-elute with the labeled oligonucleotide in some purification methods.

  • HPLC Purification:

    • Strategy: HPLC is the recommended method for purifying oligonucleotides with complex dye structures like ROX.

    • Troubleshooting:

      • Dual Wavelength Detection: Monitor the elution at both 260 nm (for the oligonucleotide) and the absorbance maximum of ROX (around 575 nm). This will help distinguish between the labeled product, unlabeled oligonucleotide, and free dye. The dye-labeled oligonucleotide will have a higher A260/λmax ratio than the free dye.

      • Gradient Optimization: A shallow gradient of the organic solvent (e.g., acetonitrile) in the mobile phase can improve the separation between the labeled oligonucleotide and the more hydrophobic free dye.

      • Column Choice: A C8 or C18 reverse-phase column is typically used. The choice of column can impact the separation.

  • PAGE Purification:

    • Strategy: Polyacrylamide gel electrophoresis (PAGE) separates molecules based on size and charge, and can be effective in removing shorter, unlabeled failure sequences.

    • Troubleshooting:

      • Visualization: Use UV shadowing to visualize the bands, but minimize UV exposure to prevent damage to the oligonucleotide.

      • Excision: Carefully excise the correct band corresponding to the full-length, labeled product.

  • Post-Labeling Cleanup:

    • Strategy: Before final purification, consider a preliminary cleanup step to remove the bulk of the unreacted dye.

    • Troubleshooting:

      • Size-Exclusion Chromatography (SEC): This can be used to separate the larger labeled oligonucleotide from the smaller free dye molecules.

      • Ethanol Precipitation: While not always sufficient on its own, multiple rounds of ethanol precipitation can help reduce the amount of free dye.

Issue 3: Aggregation of Labeled Oligonucleotides

Question: I suspect my ROX azide-labeled oligonucleotides are aggregating, leading to broad peaks in HPLC and inaccurate quantification. What can I do?

Answer:

The hydrophobic nature of the ROX dye can promote intermolecular interactions and aggregation, especially at high concentrations.

  • During Purification:

    • Troubleshooting:

      • HPLC: Increasing the column temperature (e.g., 50-60°C) during RP-HPLC can help disrupt hydrophobic interactions and reduce aggregation, leading to sharper peaks.

      • Denaturing Conditions: Ensure that purification methods like PAGE are performed under denaturing conditions (e.g., using urea) to minimize secondary structures and aggregation.

  • Post-Purification Handling:

    • Troubleshooting:

      • Resuspension: Resuspend the purified, lyophilized oligonucleotide in a buffered solution (e.g., TE buffer) rather than pure water to maintain a stable pH and ionic strength.

      • Storage: Store the labeled oligonucleotides at a low concentration and at -20°C or -80°C to minimize aggregation over time. Avoid repeated freeze-thaw cycles.

Issue 4: Difficulty with Mass Spectrometry Analysis

Question: I am having trouble getting a clean mass spectrum for my purified ROX azide-labeled oligonucleotide. I see multiple peaks or no clear product peak. What could be the issue?

Answer:

Mass spectrometry of oligonucleotides can be challenging due to their charge and potential for adduct formation. The ROX label can add another layer of complexity.

  • Sample Preparation:

    • Troubleshooting:

      • Ensure the sample is thoroughly desalted before analysis. Residual salts can suppress the signal and form adducts, complicating the spectrum.

      • Use a suitable matrix for MALDI-TOF analysis or ensure proper solvent conditions for ESI-MS.

  • In-source Decay/Fragmentation:

    • Cause: The ROX label or the oligonucleotide itself might be fragmenting in the mass spectrometer.

    • Troubleshooting:

      • Optimize the ionization conditions (e.g., laser power in MALDI, cone voltage in ESI) to minimize fragmentation.

  • Heterogeneity of the Labeled Product:

    • Cause: The presence of multiple species, such as incompletely deprotected oligonucleotides or oligonucleotides with different salt adducts, can lead to a complex spectrum.

    • Troubleshooting:

      • Ensure complete deprotection of the oligonucleotide before labeling and purification. Incomplete removal of protecting groups will result in a heterogeneous mixture.

      • Review the HPLC and PAGE data to confirm the purity of the sample before submitting for mass spectrometry.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Purification Issue with ROX Azide-Labeled Oligo issue_yield Low Yield? start->issue_yield issue_purity Poor Purity? issue_yield->issue_purity No check_labeling Check Labeling Reaction: - Reagent quality - Molar ratios - Buffer pH - Incubation time/temp issue_yield->check_labeling Yes issue_aggregation Aggregation? issue_purity->issue_aggregation No optimize_hplc_purity Optimize HPLC: - Dual wavelength detection - Shallow gradient - Column choice issue_purity->optimize_hplc_purity Yes issue_ms MS Issues? issue_aggregation->issue_ms No increase_temp_hplc Increase HPLC Column Temperature issue_aggregation->increase_temp_hplc Yes desalt_sample Thoroughly Desalt Sample issue_ms->desalt_sample Yes end Purified Product issue_ms->end No check_precipitation Review Precipitation/Desalting: - Temperature - Salt concentration - MWCO of column check_labeling->check_precipitation optimize_purification_yield Optimize Purification Protocol: - HPLC: gradient, column - PAGE: elution check_precipitation->optimize_purification_yield optimize_purification_yield->end optimize_page_purity Optimize PAGE: - Careful band excision - Minimize UV exposure optimize_hplc_purity->optimize_page_purity pre_cleanup Implement Pre-Purification Cleanup: - Size-Exclusion Chromatography - Multiple ethanol precipitations optimize_page_purity->pre_cleanup pre_cleanup->end use_denaturants_page Use Denaturing PAGE increase_temp_hplc->use_denaturants_page proper_storage Ensure Proper Storage: - Buffered solution - Low concentration - Avoid freeze-thaw use_denaturants_page->proper_storage proper_storage->end optimize_ms_conditions Optimize MS Ionization Conditions desalt_sample->optimize_ms_conditions check_deprotection Verify Complete Deprotection optimize_ms_conditions->check_deprotection check_deprotection->end

Caption: A logical workflow for troubleshooting common issues in the purification of ROX azide-labeled oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Which purification method is better for ROX azide-labeled oligonucleotides: HPLC or PAGE?

A1: For oligonucleotides containing complex and hydrophobic dyes like ROX, HPLC is generally the recommended method. Reverse-phase HPLC (RP-HPLC) provides excellent separation of the desired labeled product from unlabeled failure sequences and, importantly, from the free ROX dye, due to the hydrophobicity imparted by the dye. PAGE is also a viable option and offers high resolution for separating by size, which is particularly useful for longer oligonucleotides (>50 bases) or when very high purity is required. However, yields from PAGE can be lower than from HPLC.

Q2: What are the appropriate deprotection conditions for oligonucleotides that will be labeled with ROX?

A2: Many fluorescent dyes, including rhodamine derivatives like ROX, can be sensitive to harsh deprotection conditions. It is crucial to use a deprotection strategy that is compatible with the dye's stability. For sensitive dyes, milder deprotection conditions are often necessary. This can involve using "UltraMILD" phosphoramidites during synthesis, which allows for deprotection with reagents like potassium carbonate in methanol at room temperature. If standard phosphoramidites are used, alternative deprotection methods such as using t-butylamine/methanol/water mixtures may be required. Always consult the technical specifications for your specific ROX azide and oligonucleotide synthesis reagents.

Q3: How can I efficiently remove the copper catalyst after a CuAAC click chemistry reaction?

A3: Residual copper from a CuAAC reaction can interfere with downstream applications and should be removed. Several methods can be employed:

  • Precipitation: After the reaction, the labeled oligonucleotide can be precipitated with ethanol or acetone. This will remove the majority of the soluble copper salts.

  • Chelating Resins: Passing the reaction mixture through a column containing a copper-chelating resin can effectively sequester and remove the copper ions.

  • Size-Exclusion Chromatography: A desalting column can separate the oligonucleotide from the smaller copper complexes.

Q4: Can the ROX label affect the hybridization properties of my oligonucleotide?

A4: Yes, the presence of a bulky, hydrophobic dye like ROX can potentially influence the hybridization of the oligonucleotide to its target sequence. The fluorescence of ROX can also be affected by the local environment, including the adjacent nucleotide sequence and whether the oligonucleotide is in a single-stranded or double-stranded state. It is advisable to perform functional validation of your purified labeled oligonucleotide (e.g., in your intended application like qPCR or FISH) to ensure it performs as expected.

Quantitative Data Summary

Purification MethodTypical PurityTypical Recovery/YieldRecommended ForReference
Reverse-Phase HPLC (RP-HPLC) >85%75-80%Oligonucleotides with hydrophobic modifications (e.g., ROX). Generally for oligos <50 bases.
Polyacrylamide Gel Electrophoresis (PAGE) >95%10-80%High-purity applications, longer oligonucleotides (≥50 bases).
Reverse-Phase Cartridge ModerateVariableBasic purification to enrich for full-length product for oligos <50 bases.
Desalting (e.g., SEC) Low (removes small molecules only)HighRemoval of salts and residual synthesis reagents.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification of ROX Azide-Labeled Oligonucleotides

This protocol is a general guideline and may need optimization for your specific oligonucleotide and HPLC system.

  • Sample Preparation:

    • After the click chemistry reaction and initial cleanup (e.g., ethanol precipitation), dissolve the dried oligonucleotide pellet in 0.1 M triethylammonium acetate (TEAA), pH 7.0.

  • HPLC System and Column:

    • System: An analytical or semi-preparative HPLC system.

    • Column: A C8 or C18 reverse-phase column (e.g., 4.6 x 50 mm for 50-200 nmole scale synthesis).

    • Column Temperature: 50-60°C to minimize aggregation.

  • Mobile Phases:

    • Buffer A: 0.1 M TEAA in water.

    • Buffer B: Acetonitrile.

  • Gradient Elution:

    • Inject the dissolved sample onto the column.

    • Run a linear gradient of Buffer B (e.g., 5% to 95% acetonitrile) over 30 minutes. The optimal gradient will depend on the length and sequence of your oligonucleotide and may require adjustment.

    • Flow Rate: Typically 1 mL/min for an analytical column.

  • Detection and Fraction Collection:

    • Monitor the elution at both 260 nm (oligonucleotide) and ~575 nm (ROX dye).

    • Collect the peak that shows absorbance at both wavelengths and corresponds to the expected retention time for the full-length labeled product. The free dye will typically elute later due to its hydrophobicity.

  • Post-Purification Processing:

    • Evaporate the collected fractions to dryness in a vacuum centrifuge.

    • Resuspend the purified oligonucleotide in an appropriate buffer for your downstream application.

Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification

  • Sample Preparation:

    • Desalt the crude oligonucleotide if it is long (>50 bases).

    • Dissolve the dried oligonucleotide in a loading buffer containing formamide and a tracking dye (e.g., 9:1 formamide/1X TBE). The concentration should be around 1-2 OD units per microliter.

    • Heat the sample at 60-90°C for a few minutes and then place it on ice immediately before loading to denature any secondary structures.

  • Gel Electrophoresis:

    • Prepare a denaturing polyacrylamide gel with a concentration appropriate for the size of your oligonucleotide (e.g., 10-20%). The gel should contain 7-8 M urea.

    • Pre-run the gel to ensure it is at a stable temperature.

    • Load the sample into the wells.

    • Run the gel at a constant power until the tracking dye has migrated an appropriate distance (e.g., two-thirds of the gel length).

  • Visualization and Excision:

    • Carefully separate the glass plates.

    • Place the gel on a fluorescent TLC plate wrapped in plastic wrap.

    • Visualize the oligonucleotide bands using a handheld short-wave UV lamp (UV shadowing). Minimize the exposure time to avoid damaging the DNA.

    • Using a clean scalpel, carefully excise the band corresponding to the full-length product.

  • Elution:

    • Crush the excised gel slice into small pieces.

    • Incubate the crushed gel in an elution buffer (e.g., 0.5 M NaCl, 0.1 M Tris-HCl, 1 mM EDTA) overnight at room temperature or for a few hours at 37°C with gentle agitation.

  • Recovery:

    • Separate the elution buffer from the gel pieces (e.g., by filtration or centrifugation).

    • Desalt the eluted oligonucleotide using a desalting column or ethanol precipitation to remove salts and residual urea.

Experimental Workflow Diagram

PurificationWorkflow start Start: Crude ROX Azide-Labeled Oligo deprotection Cleavage and Deprotection start->deprotection precipitation Ethanol Precipitation / Desalting deprotection->precipitation purification_choice Choose Purification Method precipitation->purification_choice hplc RP-HPLC Purification purification_choice->hplc < 50 bases / Hydrophobic page PAGE Purification purification_choice->page > 50 bases / High Purity hplc_steps 1. Dissolve in Buffer 2. Inject on C8/C18 Column 3. Acetonitrile Gradient 4. Dual Wavelength Detection 5. Collect Fractions hplc->hplc_steps page_steps 1. Denature Sample 2. Run on Urea-PAGE Gel 3. UV Shadowing 4. Excise Band 5. Elute from Gel page->page_steps post_purification Post-Purification Processing hplc_steps->post_purification page_steps->post_purification lyophilization Lyophilization post_purification->lyophilization qc Quality Control lyophilization->qc mass_spec Mass Spectrometry qc->mass_spec Identity Check analytical_hplc Analytical HPLC/CE qc->analytical_hplc Purity Check final_product Final Purified Product mass_spec->final_product analytical_hplc->final_product

Caption: A general experimental workflow for the purification and quality control of ROX azide-labeled oligonucleotides.

References

Validation & Comparative

A Comparative Guide to the Photostability of ROX Azide and Other Red Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the choice of a photostable fluorophore is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the photostability of ROX (Rhodamine X) azide against other commonly used red fluorescent dyes. While direct quantitative photostability data for ROX azide is not extensively available in peer-reviewed literature, this guide synthesizes information on the parent fluorophore, ROX, and related rhodamine derivatives to provide a robust comparative analysis. The information is supplemented with data for other popular red fluorescent dyes such as cyanine (Cy) dyes and Alexa Fluor dyes to offer a broader perspective for informed decision-making in experimental design.

Understanding Photostability

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This phenomenon leads to a loss of fluorescent signal, which can significantly limit the duration of imaging experiments and compromise the integrity of quantitative data. A dye's photostability is often characterized by its photobleaching quantum yield (Φb), which is the probability of a molecule being photochemically destroyed upon absorbing a photon, or its photobleaching half-life (t½), the time it takes for the fluorescence intensity to decrease to half its initial value under continuous illumination. A lower photobleaching quantum yield and a longer half-life indicate higher photostability.

Factors Influencing Rhodamine Photostability

The photostability of rhodamine dyes, including ROX, is influenced by their molecular structure and the surrounding chemical environment. Studies have shown that the rigidity of the dye structure plays a significant role; for instance, fixing the N-linked alkyl groups on the xanthene ring to form a more rigid structure, as is the case in Rhodamine 101 (the core of ROX), can surprisingly lead to reduced photostability compared to more flexible dialkyl-substituted rhodamines like Rhodamine B.[1] Additionally, environmental factors such as the presence of oxygen, the pH of the medium, and the use of antifade reagents can significantly impact a dye's resistance to photobleaching.[2]

Quantitative Comparison of Red Fluorescent Dyes

The following table summarizes available quantitative and qualitative photostability data for ROX and other red fluorescent dyes. It is important to note that the experimental conditions under which these values were determined can vary, making direct comparisons challenging.

Dye FamilySpecific DyePhotobleaching Quantum Yield (Φb)Relative PhotostabilityKey Characteristics
Rhodamine ROX (Rhodamine X)Data not availableModerateHigh fluorescence quantum yield, but its rigid structure may lead to lower photostability compared to other rhodamines.[1][3]
Rhodamine B~10⁻⁶ - 10⁻⁷[4]ModerateGenerally more photostable than fluoresceins.
TAMRAData not availableHighKnown for its high photostability, making it suitable for long-term imaging.
Texas RedData not availableGoodA stable fluorophore resistant to photobleaching.
Cyanine Cy5~5 x 10⁻⁶ModeratePhotostability can be enhanced with protective agents.
Alexa Fluor Alexa Fluor 594Data not availableHighKnown for superior brightness and photostability compared to traditional dyes like Texas Red.
Alexa Fluor 647Data not availableHighGenerally exhibits greater photostability than Cy5.

Experimental Protocols

Accurate assessment of photostability requires standardized experimental protocols. Below are methodologies for measuring photobleaching rates and determining relative quantum yields.

Experimental Protocol: Measuring Photobleaching Rates

This protocol outlines a common approach for quantifying the photobleaching rate of a fluorescent dye using fluorescence microscopy.

  • Sample Preparation:

    • Prepare a solution of the fluorescent dye (e.g., ROX azide conjugate) at a concentration of 1 µM in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Alternatively, prepare a biological sample labeled with the dye and mount it on a microscope slide using an antifade mounting medium.

  • Imaging Setup:

    • Use a widefield or confocal fluorescence microscope equipped with the appropriate laser line and emission filters for the specific dye (for ROX, excitation ~575 nm, emission ~602 nm).

    • Set the illumination power to a constant and defined level for all experiments.

    • Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for efficient light collection.

  • Data Acquisition:

    • Locate a region of interest with uniform fluorescence.

    • Acquire a time-lapse series of images at a defined interval (e.g., one image every 10 seconds for 5-10 minutes).

    • Ensure the exposure time is consistent for all images.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within the region of interest for each time point.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time.

    • Fit the resulting curve to an exponential decay function to determine the photobleaching half-life (t½). A longer half-life indicates greater photostability.

G Experimental Workflow for Measuring Photobleaching Rates cluster_prep Sample Preparation cluster_imaging Imaging Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep_solution Prepare Dye Solution (1 µM) setup_microscope Configure Microscope (Laser, Filters) prep_solution->setup_microscope prep_sample Prepare Labeled Biological Sample prep_sample->setup_microscope set_power Set Constant Illumination Power setup_microscope->set_power select_roi Select Region of Interest set_power->select_roi time_lapse Acquire Time-Lapse Images select_roi->time_lapse measure_intensity Measure Mean Fluorescence Intensity time_lapse->measure_intensity plot_data Plot Normalized Intensity vs. Time measure_intensity->plot_data calculate_half_life Calculate Photobleaching Half-Life (t½) plot_data->calculate_half_life

Caption: Workflow for determining the photobleaching rate of a fluorescent dye.

Experimental Protocol: Relative Quantum Yield Measurement

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, comparing the sample to a standard with a known quantum yield, is commonly used.

  • Standard Selection:

    • Choose a reference standard with a well-characterized quantum yield and spectral properties similar to the sample dye. For red dyes, Rhodamine 101 in ethanol (Φ = 0.96) can be a suitable standard.

  • Solution Preparation:

    • Prepare a series of dilutions for both the sample and the reference standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance and Fluorescence Measurement:

    • Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.

    • Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer, exciting at the same wavelength used for absorbance measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each dilution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.

    • The slope of these plots (m) is used in the following equation to calculate the quantum yield of the sample (Φ_S): Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²) where Φ_R is the quantum yield of the reference, m is the slope, and n is the refractive index of the solvent.

G Workflow for Relative Quantum Yield Measurement cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis select_standard Select Reference Standard prepare_dilutions Prepare Dilutions of Sample & Standard select_standard->prepare_dilutions measure_abs Measure Absorbance prepare_dilutions->measure_abs measure_fluor Measure Fluorescence Emission prepare_dilutions->measure_fluor plot_data Plot Integrated Intensity vs. Absorbance measure_abs->plot_data integrate_emission Integrate Emission Spectra measure_fluor->integrate_emission integrate_emission->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Caption: Steps for determining the relative fluorescence quantum yield.

Signaling Pathways and Photobleaching Mechanisms

Photobleaching of rhodamine dyes primarily occurs from the excited triplet state. Upon excitation, the fluorophore transitions from the ground singlet state (S₀) to an excited singlet state (S₁). While most molecules relax back to S₀ by emitting a photon (fluorescence), a fraction can undergo intersystem crossing to the longer-lived triplet state (T₁). From this triplet state, the molecule can react with molecular oxygen to generate reactive oxygen species (ROS), which can then chemically degrade the fluorophore, leading to irreversible loss of fluorescence.

G Simplified Jablonski Diagram for Photobleaching S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Bleached State T1->Bleached Reaction with O₂ (Photobleaching)

Caption: Key electronic transitions involved in fluorescence and photobleaching.

Conclusion

The selection of a red fluorescent dye requires a careful balance of properties, with photostability being a critical factor for many applications. While ROX azide is a valuable tool for bioorthogonal labeling due to its high brightness, its photostability is generally considered to be moderate. For demanding imaging applications requiring prolonged or intense illumination, newer generation dyes such as the Alexa Fluor series often provide superior photostability. Researchers should consider the specific requirements of their experiments and, when possible, perform their own photostability comparisons under their experimental conditions to make the most informed choice. The use of antifade reagents and optimization of imaging parameters are also crucial strategies to minimize photobleaching and maximize data quality.

References

ROX Azide 5-Isomer: A Superior Alternative to TAMRA Azide for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and fluorescence-based assays, the choice of a fluorescent label is critical for achieving sensitive and reliable results. This guide provides an objective comparison of ROX azide 5-isomer and the commonly used TAMRA azide, supported by available experimental data, to assist in making an informed decision for your specific application.

Both ROX (Rhodamine X) azide 5-isomer and TAMRA (Tetramethylrhodamine) azide are popular red-emitting fluorescent dyes functionalized with an azide group, enabling their covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry." While both dyes are derivatives of rhodamine and share some spectral similarities, key differences in their photophysical properties can significantly impact experimental outcomes.

Performance Comparison: ROX Azide vs. TAMRA Azide

A side-by-side comparison of the key performance indicators reveals the advantages of ROX azide 5-isomer, particularly in applications demanding high brightness and photostability.

PropertyROX Azide 5-isomerTAMRA Azide 5-isomerAdvantage
Maximum Excitation (λmax) ~570 nm[1]~541-555 nm[2][3]Similar spectral range, compatible with common excitation sources.
Maximum Emission (λem) ~591 nm[1]~567-580 nm[2]ROX offers a slightly red-shifted emission, potentially reducing spectral overlap in multiplexing applications.
Molar Extinction Coefficient (ε) ~93,000 cm⁻¹M⁻¹~84,000-92,000 cm⁻¹M⁻¹Both dyes exhibit high extinction coefficients, indicating efficient light absorption.
Fluorescence Quantum Yield (Φ) ~1.0 ~0.1ROX is significantly brighter due to its near-perfect quantum yield.
Brightness (ε x Φ) ~93,000 ~8,400-9,200ROX is approximately 10-fold brighter than TAMRA.
Photostability Generally high for rhodamine dyesModerate; susceptible to photobleaching with intense or prolonged exposureWhile direct comparative studies are limited, rhodamine dyes are known for good photostability. The higher initial brightness of ROX can provide a longer observation window before the signal fades below the detection limit.

Key Advantages of ROX Azide 5-Isomer

The most striking difference lies in the fluorescence quantum yield , a measure of the efficiency of converting absorbed light into emitted fluorescence. ROX azide 5-isomer boasts a quantum yield approaching 1.0, meaning nearly every absorbed photon is emitted as a fluorescent photon. In contrast, the quantum yield of TAMRA azide is approximately 0.1. This translates to ROX being roughly ten times brighter than TAMRA, a crucial advantage for detecting low-abundance targets and improving the signal-to-noise ratio in imaging and other fluorescence-based assays.

This enhanced brightness and high photostability make ROX azide 5-isomer an excellent choice for a variety of applications, including:

  • Fluorescence Microscopy: Achieve brighter images and longer observation times with reduced phototoxicity.

  • Flow Cytometry: Improved separation of cell populations with brighter staining.

  • High-Throughput Screening: Increased sensitivity and lower limits of detection.

  • Labeling of Proteins and Nucleic Acids: Achieve higher signal-to-noise ratios in applications such as pull-down assays and in-situ hybridization.

Experimental Protocols

The following are generalized protocols for labeling proteins and oligonucleotides using copper(I)-catalyzed click chemistry with either ROX azide 5-isomer or TAMRA azide. These should be optimized for specific experimental conditions.

Protein Labeling via Click Chemistry

This protocol describes the labeling of a protein that has been metabolically or enzymatically modified to contain an alkyne group.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS)

  • ROX azide 5-isomer or TAMRA azide 5-isomer (10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM in water)

  • Sodium ascorbate (1 M in water, freshly prepared)

  • 1.5 mL microcentrifuge tubes

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 mg/mL) with the azide dye stock solution. A 5- to 10-fold molar excess of the dye over the protein is a good starting point.

  • Add THPTA to the reaction mixture to a final concentration of 1 mM.

  • Add CuSO₄ to a final concentration of 0.5 mM.

  • Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the labeled protein from excess dye and catalyst using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

Oligonucleotide Labeling via Click Chemistry

This protocol is for labeling an alkyne-modified oligonucleotide.

Materials:

  • Alkyne-modified oligonucleotide

  • ROX azide 5-isomer or TAMRA azide 5-isomer (10 mM stock in DMSO)

  • Copper(II)-TBTA stock solution (10 mM in 55% DMSO)

  • Ascorbic acid (5 mM in water, freshly prepared)

  • Triethylammonium acetate buffer (2 M, pH 7.0)

  • DMSO

  • Nuclease-free water

  • Ethanol or acetone for precipitation

Procedure:

  • Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.

  • Add the 2 M triethylammonium acetate buffer to a final concentration of 0.2 M.

  • Add DMSO to 50% of the total reaction volume and vortex.

  • Add the azide dye stock solution to a final concentration that is 1.5 times the oligonucleotide concentration and vortex.

  • Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

  • Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

  • Incubate the reaction at room temperature overnight, protected from light.

  • Precipitate the labeled oligonucleotide using standard ethanol or acetone precipitation methods to remove unreacted dye and reagents.

Visualizing the Workflow

The following diagrams illustrate the general workflow for labeling biomolecules using click chemistry and a subsequent application in a pull-down assay.

G cluster_0 Biomolecule Modification cluster_1 Click Chemistry Labeling cluster_2 Purification B1 Biomolecule (Protein/Oligonucleotide) B2 Introduce Alkyne Group (Metabolic or Enzymatic Labeling) B1->B2 C1 Alkyne-Modified Biomolecule C2 Add ROX/TAMRA Azide, CuSO4, THPTA, Sodium Ascorbate C1->C2 C3 Fluorescently Labeled Biomolecule C2->C3 P1 Reaction Mixture P2 Size-Exclusion Chromatography / Ethanol Precipitation P1->P2 P3 Purified Labeled Biomolecule P2->P3

Caption: General workflow for fluorescent labeling of biomolecules using click chemistry.

G cluster_0 Protein Pull-Down Assay A1 Cell Lysate containing ROX-labeled Bait Protein A2 Incubate with Antibody-Coated Beads A1->A2 A3 Wash to Remove Non-specific Binders A2->A3 A4 Elute Bound Proteins A3->A4 A5 Analyze by SDS-PAGE & Fluorescence Imaging A4->A5

Caption: Experimental workflow for a protein pull-down assay using a fluorescently labeled bait protein.

References

A Comparative Analysis of Quantum Yield: ROX Azide vs. Alexa Fluor Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success, particularly in applications demanding high sensitivity and signal-to-noise ratios. The fluorescence quantum yield (Φ), a measure of a fluorophore's efficiency in converting absorbed photons into emitted light, is a key performance indicator. This guide provides an objective comparison of the quantum yield of ROX (Rhodamine X) azide and the widely used Alexa Fluor family of dyes, supported by experimental data and detailed methodologies to inform your selection process.

Quantitative Comparison of Quantum Yields

The following table summarizes the reported fluorescence quantum yields for ROX azide and a selection of spectrally comparable Alexa Fluor dyes. It is important to note that the quantum yield of a dye can be influenced by its local environment, including solvent polarity, pH, and conjugation to biomolecules. The data presented here are compiled from various sources and should be considered as reference values.

DyeQuantum Yield (Φ)Measurement Conditions/Reference Standard
ROX Azide, 5-isomer 1.00In polar organic solvents (e.g., DMSO, DMF).[1]
Alexa Fluor 488 0.92In PBS (pH 7.2), relative to fluorescein in 0.01 M NaOH (Φ = 0.92).[2]
Alexa Fluor 532 0.61In PBS (pH 7.2), relative to fluorescein in 0.01 M NaOH (Φ = 0.92).[2]
Alexa Fluor 546 0.79In PBS (pH 7.2), relative to fluorescein in 0.01 M NaOH (Φ = 0.92).[2]
Alexa Fluor 555 0.10In PBS (pH 7.2), relative to fluorescein in 0.01 M NaOH (Φ = 0.92).[2]
Alexa Fluor 568 0.69In aqueous solution.
Alexa Fluor 594 0.66In PBS (pH 7.2), relative to fluorescein in 0.01 M NaOH (Φ = 0.92).
Alexa Fluor 647 0.33In aqueous buffer (pH 7.2), relative to fluorescein in 0.01 M NaOH (Φ = 0.92).
Alexa Fluor 660 0.37In PBS (pH 7.2), relative to Alexa Fluor 647 in PBS (Φ = 0.33).
Alexa Fluor 680 0.36In PBS (pH 7.2), relative to Alexa Fluor 647 in PBS (Φ = 0.33).
Alexa Fluor 700 0.25In PBS (pH 7.2), relative to Alexa Fluor 647 in PBS (Φ = 0.33).
Alexa Fluor 750 0.12In PBS (pH 7.2), relative to Alexa Fluor 647 in PBS (Φ = 0.33).

Note: The quantum yield of ROX azide is reported to be exceptionally high in organic solvents. The Alexa Fluor dyes, known for their brightness and photostability, exhibit a range of quantum yields, with some, like Alexa Fluor 488, approaching near-perfect efficiency. It is also important to recognize that while sharing a family name, Alexa Fluor dyes belong to different chemical families (e.g., coumarin, rhodamine, cyanine), which contributes to their diverse photophysical properties.

Experimental Protocol: Relative Quantum Yield Measurement

The most common method for determining the fluorescence quantum yield is the comparative method. This technique involves comparing the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield.

1. Selection of a Reference Standard:

  • Choose a standard that absorbs and emits in a similar spectral region as the test sample.

  • The quantum yield of the standard should be well-established and not highly sensitive to environmental conditions.

  • Ensure the standard is soluble in the same solvent as the test sample.

2. Preparation of Solutions:

  • Prepare a series of dilutions for both the reference standard and the sample dye in the same spectroscopic-grade solvent.

  • The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

3. Absorbance and Fluorescence Measurements:

  • Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the sample and the standard. Record the absorbance at the excitation wavelength.

  • Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of both the standard and the sample. It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for all measurements.

4. Data Analysis:

  • Integrate the area under the fluorescence emission curve for each measurement.

  • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

  • Determine the slope (gradient) of the linear fit for both plots.

5. Quantum Yield Calculation: The quantum yield of the sample (Φ_S) is calculated using the following equation:

Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²)

Where:

  • Φ_R is the quantum yield of the reference standard.

  • m_S is the slope of the plot for the sample.

  • m_R is the slope of the plot for the reference standard.

  • n_S is the refractive index of the sample solution.

  • n_R is the refractive index of the reference solution. (If the same solvent is used, this term becomes 1).

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the comparative measurement of fluorescence quantum yield.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation A Select Reference Standard & Sample B Prepare Stock Solutions A->B C Create Serial Dilutions (Abs < 0.1) B->C D Measure Absorbance (UV-Vis) C->D E Measure Fluorescence Emission D->E F Integrate Fluorescence Intensity E->F G Plot Integrated Intensity vs. Absorbance F->G H Determine Slopes (Gradients) G->H I Calculate Quantum Yield (Φ_S) H->I J J I->J Final Quantum Yield Value

Caption: Workflow for comparative quantum yield determination.

Signaling Pathway and Logical Relationship Diagrams

In the context of comparing fluorescent dyes, a logical diagram can illustrate the factors influencing the final signal output in a fluorescence-based experiment.

G cluster_dye Fluorophore Properties cluster_exp Experimental Conditions A Molar Extinction Coefficient (ε) E Fluorescence Brightness (ε * Φ) A->E B Quantum Yield (Φ) B->E C Excitation Light Intensity F Detected Signal C->F D Detection Efficiency D->F E->F

Caption: Factors influencing detected fluorescence signal.

References

The Cost-Effectiveness of ROX Azide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of biomedical research and drug development, the selection of appropriate fluorescent labels is a critical decision that directly impacts experimental outcomes and budgetary constraints. Among the diverse array of available fluorophores, ROX (Carboxy-X-rhodamine) azide has emerged as a versatile tool for a range of applications, most notably in click chemistry-based labeling and as a passive reference dye in quantitative polymerase chain reaction (qPCR). This guide provides an objective comparison of the cost-effectiveness of ROX azide against other common fluorescent labels, supported by performance data and detailed experimental protocols to aid researchers in making informed decisions.

Performance and Cost: A Quantitative Comparison

The "best" fluorescent label is often a balance between performance characteristics and cost. Key performance indicators for fluorophores include the extinction coefficient (a measure of how well the dye absorbs light at a specific wavelength) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). A higher extinction coefficient and quantum yield generally translate to a brighter signal.

Here, we compare the spectral properties and approximate costs of ROX azide with other popularly used azide-functionalized fluorescent dyes for click chemistry and common dyes for qPCR.

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldApprox. Price (USD/mg)
ROX Azide57059193,000[1]1.0[1][2]$138 - $165
FAM Azide49452075,000[3]0.9[3]$20 - $100
HEX Azide53555675,0000.4~$150
Cy5 Azide646662250,0000.2$199 - $211
Alexa Fluor 488 Azide49551973,0000.92~$250
Alexa Fluor 594 Azide59061792,0000.66~$300

Note: Prices are approximate and can vary significantly between suppliers and purchase volumes. The provided prices are for azide-functionalized dyes for click chemistry.

For qPCR applications, the cost-effectiveness analysis shifts from the price per milligram of a dye to the cost per reaction. Here, we compare dye-based qPCR (using intercalating dyes like SYBR Green) with probe-based qPCR (which can utilize ROX as a passive reference dye).

qPCR MethodKey ComponentsApprox. Cost per Reaction (USD)AdvantagesDisadvantages
Dye-based (SYBR Green)Primers, SYBR Green Master Mix$0.56 - $1.04Lower initial cost, simple assay setupBinds to any double-stranded DNA, leading to potential non-specific signals; not suitable for multiplexing
Probe-based (with ROX reference)Primers, Labeled Probe, Master Mix with ROX$0.82 and upHigh specificity, suitable for multiplexingHigher initial cost due to probe synthesis, more complex assay design

Experimental Protocols

Copper-Catalyzed Click Chemistry (CuAAC) for Labeling Biomolecules with ROX Azide

This protocol describes a general method for labeling alkyne-modified biomolecules (e.g., proteins, nucleic acids) with ROX azide.

Materials:

  • Alkyne-modified biomolecule

  • ROX azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • DMSO (for dissolving ROX azide)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve ROX azide in DMSO to a concentration of 10 mM.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

    • Add the ROX azide stock solution. The final concentration of the azide should be in excess of the alkyne.

    • Add the THPTA or TBTA ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes. The reaction can be gently vortexed occasionally.

  • Purification:

    • Purify the labeled biomolecule from the excess reagents using an appropriate method such as ethanol precipitation (for nucleic acids), size exclusion chromatography, or dialysis (for proteins).

Experimental Workflow for Click Chemistry Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_biomolecule Prepare Alkyne-Modified Biomolecule mix Combine Biomolecule, Dye, and Reagents prep_biomolecule->mix prep_dye Prepare ROX Azide Stock Solution prep_dye->mix prep_reagents Prepare Click Chemistry Reagents prep_reagents->mix incubate Incubate at Room Temperature mix->incubate purify Purify Labeled Biomolecule incubate->purify analyze Analyze Labeling Efficiency purify->analyze

Caption: A generalized workflow for labeling biomolecules using click chemistry.

Using ROX as a Passive Reference Dye in qPCR

ROX is often included in qPCR master mixes to normalize for non-PCR related fluorescence fluctuations, such as pipetting errors or instrument variations.

Materials:

  • qPCR Master Mix containing ROX

  • Forward and reverse primers

  • DNA template

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix containing the qPCR master mix with ROX, forward primer, reverse primer, and nuclease-free water.

    • Aliquot the master mix into qPCR tubes or wells of a plate.

    • Add the DNA template to each reaction.

    • Seal the tubes or plate.

  • qPCR Cycling:

    • Place the reactions in the qPCR instrument.

    • Set up the thermal cycling protocol according to the master mix manufacturer's instructions. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

    • Ensure that the instrument is set to detect the fluorescence of the reporter dye (e.g., SYBR Green or a probe-specific dye) and the ROX reference dye.

  • Data Analysis:

    • The qPCR software will normalize the reporter dye fluorescence by dividing it by the ROX fluorescence for each well at each cycle. This normalized reporter value (Rn) is then used to generate the amplification plot and calculate the quantification cycle (Cq).

Visualizing Signaling Pathways: The Role of Fluorescent Labels

Fluorescent labels are indispensable for visualizing and quantifying components and events within cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, and its dysregulation is implicated in diseases like cancer. Fluorescent labeling allows researchers to track the localization and activity of key proteins in this pathway, such as ERK.

Simplified MAPK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors Translocation

Caption: Overview of the MAPK signaling cascade from the cell membrane to the nucleus.

Logical Comparison of Fluorescent Labeling Strategies

The choice between different fluorescent labels and labeling strategies depends on the specific experimental needs.

Comparison of Labeling Approaches

G cluster_direct Direct Labeling cluster_indirect Indirect Labeling direct e.g., ROX Azide + Alkyne-Protein direct_adv Advantages: - High Specificity - Small Label Size direct->direct_adv direct_dis Disadvantages: - Requires Biomolecule  Modification direct->direct_dis indirect e.g., Primary Antibody + Fluorescent Secondary indirect_adv Advantages: - Signal Amplification - Versatility indirect->indirect_adv indirect_dis Disadvantages: - Larger Label Complex - Potential for Non-specific  Binding indirect->indirect_dis

References

A Head-to-Head Comparison: ROX Azide vs. Cy3 Azide for Bio-orthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes for bio-orthogonal "click" chemistry, the choice between different azide-functionalized dyes is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of two popular red-emitting fluorescent azides: ROX (Rhodamine X) azide and Cy3 (Cyanine 3) azide, focusing on their relative brightness and performance in bioconjugation applications.

This comparison guide synthesizes key performance data, provides detailed experimental protocols for their use in copper-catalyzed and strain-promoted click chemistry, and offers insights into factors that can influence their performance in a laboratory setting.

Quantitative Comparison of Spectroscopic Properties

The intrinsic brightness of a fluorophore is a function of its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence).[1] A higher value for both parameters generally indicates a brighter dye. The theoretical brightness can be calculated by multiplying the molar extinction coefficient by the quantum yield.

PropertyROX AzideCy3 AzideReference(s)
Excitation Maximum (λex) ~570 - 578 nm~553 - 555 nm[2][3][4],[5]
Emission Maximum (λem) ~591 - 604 nm~566 - 570 nm,
Molar Extinction Coefficient (ε) ~93,000 M⁻¹cm⁻¹~150,000 M⁻¹cm⁻¹,
Quantum Yield (Φ) ~1.0~0.15 - 0.31,
Theoretical Brightness (ε x Φ) ~93,000~22,500 - 46,500

Based on the available data, ROX azide exhibits a significantly higher quantum yield, nearing unity, which contributes to a superior theoretical brightness compared to Cy3 azide, despite Cy3 azide having a higher molar extinction coefficient. It is important to note that the practical brightness in an experimental setting can be influenced by various factors, including the local chemical environment, the degree of labeling on the target biomolecule, and the photostability of the dye.

Experimental Protocols

Both ROX azide and Cy3 azide can be conjugated to alkyne-modified biomolecules through "click" chemistry. The two most common methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is copper-free.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol provides a general guideline for labeling alkyne-modified proteins with either ROX azide or Cy3 azide.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • ROX azide or Cy3 azide stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water) [Optional, but recommended to protect the protein]

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • DMSO (Dimethyl sulfoxide)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein with the azide dye stock solution. The final concentration of the dye should be in molar excess (e.g., 5-20 fold) to the protein.

  • Add THPTA to the reaction mixture to chelate the copper and protect the protein (a final concentration of 1-5 mM is typical).

  • In a separate tube, pre-mix the CuSO₄ and THPTA solutions if used.

  • Add the copper catalyst to the protein-dye mixture. A typical final concentration is 0.1-1 mM CuSO₄.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purify the labeled protein from excess dye and catalyst using a suitable method, such as size-exclusion chromatography.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Alkyne-modified Protein Mix Combine Protein, Dye, and Catalyst Protein->Mix Dye ROX or Cy3 Azide Dye->Mix Catalyst_Components CuSO4 + THPTA (optional) Catalyst_Components->Mix Reducer Sodium Ascorbate Reducer->Mix Initiate Incubate Incubate at RT (1-4h) Mix->Incubate Purify Purify Labeled Protein (SEC) Incubate->Purify Analyze Characterize (Spectroscopy, SDS-PAGE) Purify->Analyze SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Biomolecule Cyclooctyne-modified Biomolecule Combine Combine Biomolecule and Dye Biomolecule->Combine Dye ROX or Cy3 Azide Dye->Combine Incubate Incubate at RT or 37°C (1-12h) Combine->Incubate Analyze Analyze Labeled Product (e.g., Microscopy, Flow Cytometry) Incubate->Analyze Click_Chemistry_Logic cluster_reactants Reactants cluster_products Products Alkyne Alkyne-modified Biomolecule Reaction Click Reaction (CuAAC or SPAAC) Alkyne->Reaction Azide ROX or Cy3 Azide Azide->Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Reaction->Labeled_Biomolecule Triazole Stable Triazole Linkage Reaction->Triazole Detection Fluorescence Detection Labeled_Biomolecule->Detection Enables

References

A Comparative Guide to the Mass Spectrometry Validation of ROX Azide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise labeling and subsequent identification of biomolecules are critical for advancing our understanding of biological systems and for the development of novel therapeutics. The use of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has become a staple for attaching reporter molecules like fluorescent dyes to proteins, peptides, and other biomolecules. Among the various fluorescent azide probes, ROX (Rhodamine X) azide is a popular choice due to its bright red fluorescence and high quantum yield.

This guide provides an objective comparison of ROX azide labeling with other common fluorescent azide alternatives, focusing on the validation of this labeling by mass spectrometry (MS). The information presented is supported by established experimental protocols and quantitative data to aid in the selection of the most appropriate reagents and methodologies for your research needs.

Performance Comparison of Fluorescent Azide Probes

The following table summarizes key characteristics of ROX azide and provides a comparative look at other commonly used fluorescent azide probes.

FeatureROX AzideTAMRA AzideCy5 Azide
Excitation Max (nm) ~570~555~649
Emission Max (nm) ~591~580~670
Molecular Weight (Da) ~616.71~527.57~754.00
MS Compatibility GoodGoodGood
Key Advantages High fluorescence quantum yield and brightness.Well-established dye with a long history of use in proteomics.Emission in the far-red spectrum, minimizing autofluorescence.
Potential Considerations Larger mass addition compared to smaller tags.Similar to ROX, adds significant mass to peptides.Can be more expensive than other dyes.

Experimental Workflow for Validation

The validation of ROX azide labeling by mass spectrometry typically follows a "bottom-up" proteomics workflow. This involves labeling the protein of interest, digesting it into smaller peptides, and then analyzing these peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

ROX Azide Labeling and MS Validation Workflow cluster_labeling Protein Labeling cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Protein Alkynylated Protein Sample Click_Reaction CuAAC 'Click' Reaction Protein->Click_Reaction ROX_Azide ROX Azide ROX_Azide->Click_Reaction Labeled_Protein ROX-Labeled Protein Click_Reaction->Labeled_Protein Reduction Reduction (e.g., DTT) Labeled_Protein->Reduction Alkylation Alkylation (e.g., IAA) Reduction->Alkylation Digestion Tryptic Digestion Alkylation->Digestion Peptides ROX-Labeled Peptides Digestion->Peptides LC_Separation LC Separation Peptides->LC_Separation MS_Analysis MS Analysis (MS1) LC_Separation->MS_Analysis MSMS_Analysis Tandem MS (MS/MS) MS_Analysis->MSMS_Analysis Data_Analysis Data Analysis & Validation MSMS_Analysis->Data_Analysis

Spectral Overlap of ROX Azide with Common Fluorophores: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, understanding the spectral properties of fluorophores is critical for designing multiplex experiments and ensuring data accuracy. One of the key considerations is spectral overlap, which occurs when the emission spectrum of one fluorophore overlaps with the excitation spectrum of another, or when the emission spectra of two fluorophores overlap significantly. This guide provides a comparison of the spectral characteristics of ROX (rhodamine-X) azide with other commonly used fluorophores to help in the selection of appropriate dye combinations and the implementation of proper experimental controls.

Spectral Properties of ROX Azide and Other Common Fluorophores

The degree of spectral overlap is determined by the excitation and emission maxima of the fluorophores in a given experiment. The table below summarizes these key spectral properties for ROX azide and other frequently used fluorescent dyes.

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)
ROX Azide 570 - 578[1][2][3]591 - 604[1][2]
FAM 490 - 495515 - 520
HEX 533 - 535549 - 559
TET 519 - 521535 - 542
Cy3 550 - 555568 - 572
Cy5 649 - 651667 - 670

Analysis of Potential Spectral Overlap with ROX Azide:

  • FAM, TET, and HEX: The emission spectra of FAM, TET, and HEX are significantly separated from the excitation spectrum of ROX azide. This indicates that ROX azide is unlikely to be substantially excited by the light emitted from these fluorophores, minimizing the risk of fluorescence resonance energy transfer (FRET) or bleed-through. However, the relatively broad emission of these dyes may have some overlap with the lower end of the ROX excitation spectrum, which should be considered when using high concentrations.

  • Cy3: The emission spectrum of Cy3 (around 570 nm) directly overlaps with the excitation spectrum of ROX azide (around 574 nm). This significant overlap makes Cy3 a potential FRET donor for ROX as an acceptor. In applications where FRET is not the intended outcome, this pairing could lead to significant signal bleed-through from the Cy3 channel into the ROX channel.

  • Cy5: The excitation and emission spectra of Cy5 are in the far-red region, well separated from those of ROX azide. This makes Cy5 an excellent candidate for multiplexing with ROX, as the potential for spectral overlap is minimal.

Visualization of Spectral Overlap

The following diagram illustrates the concept of spectral overlap, where the emission of a donor fluorophore can excite an acceptor fluorophore if their spectra overlap.

Spectral_Overlap cluster_donor Donor Fluorophore (e.g., Cy3) cluster_acceptor Acceptor Fluorophore (e.g., ROX) Donor_Excitation Excitation Donor_Emission Emission Donor_Excitation->Donor_Emission Fluorescence Acceptor_Excitation Excitation Donor_Emission->Acceptor_Excitation Spectral Overlap (Potential FRET/Bleed-through) Acceptor_Emission Emission Acceptor_Excitation->Acceptor_Emission Fluorescence

Conceptual diagram of spectral overlap between two fluorophores.

Experimental Protocol for Assessing Spectral Overlap

To quantify the spectral overlap between ROX azide and other fluorophores in your specific experimental setup, the following protocol can be used.

Objective: To measure the amount of signal bleed-through from a donor fluorophore (e.g., Cy3) into the detection channel of an acceptor fluorophore (e.g., ROX).

Materials:

  • Microplate reader, flow cytometer, or fluorescence microscope with configurable excitation and emission filters.

  • Samples labeled with only the donor fluorophore (e.g., Cy3-labeled antibody).

  • Samples labeled with only the acceptor fluorophore (e.g., ROX azide-labeled probe).

  • Unlabeled control samples.

  • Appropriate buffers and solutions for your assay.

Methodology:

  • Instrument Setup:

    • Set the excitation and emission wavelengths/filters for the donor fluorophore (e.g., Cy3: Ex ~550 nm, Em ~570 nm).

    • Set the excitation and emission wavelengths/filters for the acceptor fluorophore (e.g., ROX: Ex ~575 nm, Em ~600 nm).

  • Single-Color Control Measurements:

    • Donor Bleed-through:

      • Run the sample containing only the donor fluorophore (Cy3).

      • Measure the fluorescence intensity in the donor's primary detection channel (Cy3 channel).

      • Without changing the sample, measure the fluorescence intensity in the acceptor's detection channel (ROX channel). This measures the bleed-through from the donor into the acceptor channel.

    • Acceptor Crosstalk:

      • Run the sample containing only the acceptor fluorophore (ROX).

      • Measure the fluorescence intensity in the acceptor's primary detection channel (ROX channel).

      • Measure the fluorescence intensity in the donor's detection channel (Cy3 channel). This measures any potential crosstalk from the acceptor into the donor channel.

    • Background Measurement:

      • Run the unlabeled control sample.

      • Measure the background fluorescence in both the donor and acceptor channels.

  • Data Analysis and Compensation:

    • Subtract the background fluorescence from all measurements.

    • Calculate the percentage of bleed-through from the donor to the acceptor channel:

      • Bleed-through (%) = (Intensity in ROX channel for Cy3-only sample / Intensity in Cy3 channel for Cy3-only sample) * 100

    • This percentage can then be used to mathematically correct the data from multiplexed samples through a process called compensation or spectral unmixing.

By following this guide and performing the necessary experimental controls, researchers can effectively manage the challenges of spectral overlap and obtain accurate, reliable data from their multiplex fluorescence experiments involving ROX azide.

References

A Researcher's Guide to Passive Reference Dyes in qPCR: Evaluating ROX and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative PCR (qPCR), achieving the highest level of precision and reproducibility is paramount. Well-to-well variations, often arising from minute differences in pipetting, optical paths, or instrument fluctuations, can significantly impact the reliability of qPCR data. To mitigate these issues, passive reference dyes are frequently incorporated into qPCR master mixes. This guide provides a comprehensive evaluation of the performance of the most common passive reference dye, ROX (carboxy-X-rhodamine), compares it with alternative normalization strategies, and clarifies the role of its azide-functionalized counterpart, ROX azide.

The Role of Passive Reference Dyes in qPCR

Passive reference dyes provide a stable fluorescent signal throughout the qPCR cycling process.[1][2][3] This signal is unaffected by the amplification reaction itself and serves as an internal control to normalize the fluorescent signal of the reporter dye (e.g., SYBR Green or the fluorophore on a TaqMan® probe).[2][4] The qPCR instrument's software divides the reporter dye's fluorescence by the passive reference dye's fluorescence to generate a normalized signal (Rn). This normalization corrects for various non-PCR related fluctuations, leading to more precise and reproducible quantification.

The primary benefits of using a passive reference dye like ROX include:

  • Correction for Optical Variations: Normalizes for differences in light path length between wells.

  • Compensation for Pipetting Inaccuracies: Reduces the impact of slight variations in reaction volume.

  • Mitigation of Artifacts: Helps to correct for signal fluctuations caused by bubbles or condensation.

  • Improved Data Precision: Leads to tighter replicate groups and increased confidence in the results.

It is important to note that not all qPCR instruments require a passive reference dye. Some modern instruments have optical systems designed to minimize well-to-well variations, making the use of ROX optional or unnecessary.

Understanding ROX Azide

While spectrally similar to the carboxy-ROX used as a passive reference, ROX azide is a chemically modified version of the ROX dye. The key difference is the presence of an azide (-N3) group, which makes it reactive in "click chemistry" conjugations. This functionality allows for the covalent labeling of biomolecules that contain a corresponding alkyne group.

Therefore, the primary application of ROX azide is not as a passive reference dye in a qPCR master mix, but rather for the preparation of fluorescently labeled probes, primers, or other biomolecules that can then be used in a variety of molecular biology assays, including qPCR. There is no evidence in the scientific literature or from manufacturers to suggest that ROX azide is intended for use as a passive reference dye. Using it as such may lead to unpredictable results due to potential interactions with other reaction components.

Performance Comparison of Normalization Strategies

The following table summarizes a hypothetical performance comparison between using a standard carboxy-ROX passive reference dye, an alternative passive reference dye, and no passive reference dye. The data illustrates the typical improvements in precision observed when using a passive reference.

Performance MetricqPCR with carboxy-ROXqPCR with Alternative DyeqPCR without Passive Reference
Average Cq Value 22.522.622.4
Standard Deviation of Cq (across replicates) 0.150.180.45
Coefficient of Variation (%CV) of Cq 0.67%0.80%2.01%
Precision HighHighLow
Accuracy HighHighModerate

This table presents illustrative data based on typical qPCR outcomes and is not derived from a specific head-to-head experimental comparison involving ROX azide.

Experimental Protocol for Evaluating a Passive Reference Dye

For researchers wishing to evaluate the performance of a new or existing passive reference dye in their specific qPCR assay, the following protocol can be adapted.

Objective: To determine if the inclusion of a passive reference dye improves the precision and reproducibility of a qPCR assay.

Materials:

  • qPCR instrument

  • qPCR master mix (without a pre-blended passive reference dye)

  • Passive reference dye to be tested (e.g., carboxy-ROX)

  • Forward and reverse primers for a target gene

  • DNA or cDNA template

  • Nuclease-free water

  • Appropriate qPCR plates and seals

Methodology:

  • Prepare a Template Dilution Series: Create a 5- or 10-fold serial dilution of your DNA/cDNA template. This will allow for the assessment of performance across a range of template concentrations.

  • Prepare Master Mixes:

    • Master Mix 1 (With Passive Reference): Prepare a sufficient volume of qPCR master mix containing your primers, and add the passive reference dye at the manufacturer's recommended concentration.

    • Master Mix 2 (Without Passive Reference): Prepare an identical master mix but substitute the passive reference dye with nuclease-free water.

  • Set up qPCR Reactions:

    • For each dilution in your series, set up at least four technical replicates using Master Mix 1.

    • For the same dilutions, set up at least four technical replicates using Master Mix 2.

    • Include no-template controls (NTCs) for both master mixes.

  • Perform qPCR: Run the plate on your qPCR instrument using your standard cycling protocol. Ensure that the instrument is set to collect data for both the reporter dye and the passive reference dye channel.

  • Data Analysis:

    • For the reactions with the passive reference dye, ensure that the software is set to use it for normalization.

    • For each dilution point and for both conditions (with and without passive reference), calculate the average Cq value, the standard deviation of the Cq values, and the coefficient of variation (%CV).

    • Compare the standard deviations and %CVs between the two conditions. A lower standard deviation and %CV in the presence of the passive reference dye indicates improved precision.

Visualizing qPCR Workflows

The following diagrams illustrate the qPCR workflow and the logic of passive reference normalization.

qPCR_Workflow cluster_prep Reaction Setup cluster_run qPCR Instrument cluster_analysis Data Analysis MasterMix Prepare Master Mix (Enzyme, dNTPs, Buffer) AddPrimers Add Primers & Probe MasterMix->AddPrimers AddTemplate Add Template DNA/cDNA AddPrimers->AddTemplate AddRefDye Add Passive Reference Dye AddTemplate->AddRefDye ThermalCycling Thermal Cycling (Denaturation, Annealing, Extension) AddRefDye->ThermalCycling FluorescenceDetection Fluorescence Detection (Reporter & Reference) ThermalCycling->FluorescenceDetection RawData Raw Fluorescence Data FluorescenceDetection->RawData Normalization Normalization (Reporter / Reference) RawData->Normalization Cq_Determination Cq Determination Normalization->Cq_Determination Quantification Quantification Cq_Determination->Quantification

Caption: A typical workflow for a qPCR experiment incorporating a passive reference dye.

Normalization_Logic cluster_inputs Raw Signals cluster_process Normalization Calculation cluster_output Result ReporterSignal Reporter Dye Signal (Variable) Normalization Rn = Reporter Signal / Reference Signal ReporterSignal->Normalization ReferenceSignal Reference Dye Signal (Stable) ReferenceSignal->Normalization Well_to_Well_Variation Well-to-Well Variation (e.g., Pipetting, Optics) Well_to_Well_Variation->ReporterSignal Well_to_Well_Variation->ReferenceSignal NormalizedSignal Normalized Reporter Signal (Rn) (Corrected for Variation) Normalization->NormalizedSignal

Caption: The logical process of passive reference dye normalization in qPCR.

Conclusion

The use of a passive reference dye, such as carboxy-ROX, is a well-established method for improving the precision and reliability of qPCR data by normalizing for non-amplification-related variations. While ROX azide shares a similar core structure, its intended application is for the fluorescent labeling of biomolecules via click chemistry, not for direct use as a passive reference dye. For researchers seeking to enhance the quality of their qPCR results, the use of a validated passive reference dye appropriate for their instrument is a highly recommended practice. When evaluating any new component in a qPCR assay, including a passive reference dye, it is crucial to perform validation experiments to ensure optimal performance.

References

ROX Azide: A Superior Alternative to Traditional Fluorescent Dyes for Robust and Sensitive Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of biological research and drug development, the precise and stable fluorescent labeling of biomolecules is paramount for generating reliable and reproducible data. While traditional fluorescent dyes like fluorescein isothiocyanate (FITC) and cyanine dyes (e.g., Cy5) have been mainstays in laboratories for decades, they possess inherent limitations that can compromise experimental outcomes. ROX (Rhodamine X) azide emerges as a superior alternative, offering enhanced photostability, brightness, and unparalleled labeling specificity through click chemistry, thereby empowering researchers to achieve more accurate and sensitive results in a variety of applications.

This guide provides an objective comparison of the performance of ROX azide against traditional fluorescent dyes, supported by quantitative data and detailed experimental methodologies.

Key Advantages of ROX Azide

ROX azide's primary advantages stem from its core rhodamine structure and its azide functional group, which enables a highly specific and efficient method of conjugation known as click chemistry.

Advantages of ROX Azide cluster_rox ROX Azide cluster_advantages Performance Advantages cluster_outcomes Experimental Outcomes ROX ROX Azide Photostability High Photostability ROX->Photostability Brightness High Brightness ROX->Brightness Specificity High Specificity (Click Chemistry) ROX->Specificity LongerImaging Longer Imaging Times Photostability->LongerImaging LowerBackground Lower Background Signal Brightness->LowerBackground Reproducibility Improved Reproducibility Specificity->Reproducibility QuantitativeAccuracy Enhanced Quantitative Accuracy Specificity->QuantitativeAccuracy

Advantages of ROX Azide over traditional dyes.

Traditional fluorescent dyes often suffer from rapid photobleaching, limiting their utility in experiments requiring long exposure times, such as time-lapse microscopy. Furthermore, their conjugation chemistries, which typically target common functional groups like amines, can lead to non-specific labeling and background fluorescence. ROX azide, in contrast, leverages the bio-orthogonal nature of click chemistry to ensure that the dye is attached only to the intended molecular target.[1][2][3]

Quantitative Performance Comparison

The superior performance of ROX azide is evident in its key photophysical properties when compared to traditional dyes like FITC and Cy5.

PropertyROX AzideFluorescein Isothiocyanate (FITC)Cyanine 5 (Cy5)
Excitation Max (nm) 570495649
Emission Max (nm) 591519670
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) 93,000[4]~75,000~250,000
Fluorescence Quantum Yield (Φ) 1.0[4]~0.3-0.9 (pH dependent)~0.27
Relative Brightness (ε x Φ) 93,000 22,500 - 67,50067,500
Photostability HighLowModerate
pH Sensitivity LowHighLow
Labeling Chemistry Click Chemistry (Azide-Alkyne)Isothiocyanate (Amine-reactive)NHS Ester (Amine-reactive)
Specificity Very HighModerateModerate

Note: The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield. The quantum yield of FITC is highly dependent on its local environment, particularly pH. The data for ROX azide is for the 5-isomer.

Experimental Protocols

To empirically validate the advantages of ROX azide, a comparative experiment using flow cytometry can be performed. This protocol outlines the steps to compare the performance of an antibody labeled with ROX azide via click chemistry to the same antibody labeled with FITC.

Experimental Workflow: Comparative Flow Cytometry Analysis

cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis Ab_alkyne Antibody with Alkyne Group Click Click Chemistry (ROX Azide) Ab_alkyne->Click Ab_amine Antibody with Amine Group NHS NHS Ester Reaction (FITC) Ab_amine->NHS Stain_ROX Stain Cells with ROX-Ab Click->Stain_ROX Stain_FITC Stain Cells with FITC-Ab NHS->Stain_FITC Analysis Analyze Signal (Brightness & Photostability) Stain_ROX->Analysis Stain_FITC->Analysis

Workflow for comparing ROX azide and FITC-labeled antibodies.
Detailed Methodology

1. Antibody Modification and Conjugation:

  • ROX Azide (via Click Chemistry):

    • Introduce an alkyne group onto the antibody of interest using an appropriate alkyne-modification reagent (e.g., an NHS-alkyne).

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by incubating the alkyne-modified antibody with ROX azide in the presence of a copper(I) catalyst and a stabilizing ligand.

    • Purify the ROX-azide-conjugated antibody using size-exclusion chromatography to remove excess dye and catalyst.

  • FITC (Traditional Amine Labeling):

    • Dissolve the antibody in a carbonate-bicarbonate buffer (pH 9.0-9.5).

    • Add FITC dissolved in an organic solvent (e.g., DMSO) to the antibody solution. The optimal molar ratio of dye to protein should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Purify the FITC-conjugated antibody using size-exclusion chromatography to remove unconjugated dye.

2. Cell Staining:

  • Prepare a single-cell suspension of the target cells at a concentration of 1 x 10^7 cells/mL in a suitable staining buffer (e.g., PBS with 1% BSA).

  • Aliquot 100 µL of the cell suspension into separate tubes for each antibody conjugate and controls (unstained cells, isotype controls).

  • Add the ROX-azide-conjugated antibody and the FITC-conjugated antibody to their respective tubes at a predetermined optimal concentration.

  • Incubate the cells with the antibodies for 30 minutes at 4°C, protected from light.

  • Wash the cells twice with staining buffer by centrifugation and resuspend in 500 µL of staining buffer for flow cytometry analysis.

3. Flow Cytometry Analysis:

  • Brightness Comparison:

    • Acquire data for both the ROX-azide- and FITC-stained cells on a flow cytometer equipped with the appropriate lasers and filters (e.g., blue laser for FITC, yellow-green laser for ROX).

    • Compare the mean fluorescence intensity (MFI) of the positive cell populations for both dyes. A higher MFI indicates greater brightness.

  • Photostability Comparison:

    • Expose a sample of each stained cell population to continuous laser illumination within the flow cytometer for an extended period (e.g., 5-10 minutes).

    • Record the fluorescence intensity of the cells at regular intervals during the exposure.

    • Plot the normalized fluorescence intensity over time. The dye that retains a higher percentage of its initial fluorescence over time is more photostable.

Conclusion

ROX azide offers significant advantages over traditional fluorescent dyes, particularly in applications demanding high specificity, sensitivity, and photostability. Its superior brightness and resistance to photobleaching, combined with the precision of click chemistry conjugation, lead to higher quality data and enable more advanced and quantitative experimental designs. For researchers seeking to push the boundaries of fluorescence-based assays, ROX azide represents a robust and reliable tool for achieving exceptional results.

References

Safety Operating Guide

Navigating the Safe Disposal of ROX Azide, 5-Isomer: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety. ROX azide, 5-isomer, a fluorescent dye integral to various biochemical assays, requires careful handling and disposal due to its azide functional group. This guide provides a comprehensive framework for its proper disposal, emphasizing safety and compliance with institutional protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with the utmost care in a designated laboratory area. Adherence to the following personal protective equipment (PPE) standards is mandatory:

  • Lab Coat: A full-length laboratory coat to protect against splashes.

  • Safety Goggles: Chemical splash goggles to ensure eye protection.

  • Chemical-Resistant Gloves: Nitrile or other appropriate gloves to prevent skin contact.

Handle the compound in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation. Direct contact with skin and eyes should be strictly avoided.

Core Hazards of Azido Compounds

Azido compounds, including this compound, present a unique set of hazards that necessitate stringent safety measures:

  • Explosivity: Heavy metal azides, which can form with metals like lead, copper, silver, and mercury, are highly shock-sensitive and can detonate. Sodium azide itself can decompose explosively upon heating or friction.[1]

  • Toxicity: Azides are acutely toxic, with effects comparable to cyanide. Exposure can occur through inhalation, ingestion, or skin absorption and may be fatal.[1]

  • Reactivity with Acids: Azides react with acids to produce hydrazoic acid (HN₃), a substance that is highly toxic, volatile, and explosive.[1]

  • Plumbing Hazards: Disposing of azide solutions down the drain without proper deactivation can lead to the formation of explosive metal azides in copper or lead pipes.[1]

Disposal Decision Workflow

The primary decision in the disposal of any azido compound is whether to proceed with direct disposal as hazardous waste or to perform a chemical deactivation (quenching) prior to disposal. The following workflow illustrates this decision-making process.

start Initiate Disposal of this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused product, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in organic solvents or aqueous buffers) waste_type->liquid_waste Liquid package_solid Package in a clearly labeled, sealed, chemical-resistant container. solid_waste->package_solid package_liquid Collect in a dedicated, leak-proof, and clearly labeled chemical-resistant container. liquid_waste->package_liquid ehs_disposal Dispose as Hazardous Waste via Institutional EHS package_solid->ehs_disposal decision Is chemical deactivation feasible and permitted by EHS for dilute solutions (≤5%)? package_liquid->decision decision->ehs_disposal No deactivate Perform Chemical Deactivation in a Fume Hood decision->deactivate Yes neutralize Neutralize the resulting solution (pH 6-8) and dispose according to institutional guidelines. deactivate->neutralize neutralize->ehs_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.